3-Aminoquinuclidine dihydrochloride
Description
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c8-7-5-9-3-1-6(7)2-4-9;;/h6-7H,1-5,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZHBULOYDCZET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6238-14-8 (Parent) | |
| Record name | Quinuclidine, 3-amino-, dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006530092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
199.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6530-09-2 | |
| Record name | Quinuclidine, 3-amino-, dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006530092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-aminoquinuclidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.750 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chiral Resolution of 3-Aminoquinuclidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core techniques for the chiral resolution of 3-aminoquinuclidine (B1202703) dihydrochloride (B599025), a critical chiral intermediate in the synthesis of various pharmaceuticals. The document details methodologies for diastereomeric salt resolution, enzymatic kinetic resolution, and chiral high-performance liquid chromatography (HPLC), presenting quantitative data in structured tables and outlining detailed experimental protocols.
Diastereomeric Salt Resolution
Diastereomeric salt formation is a classical and widely used method for the resolution of racemic amines like 3-aminoquinuclidine. The process involves the reaction of the racemic amine with a chiral acid to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.
A key advantage of this method is the ability to directly resolve the 3-aminoquinuclidine without prior derivatization. The selection of the appropriate chiral resolving agent and solvent system is crucial for achieving high resolution efficiency and optical purity.
Data Presentation: Chiral Resolving Agents
| Chiral Resolving Agent | Solvent(s) | Reported Optical Purity |
| D-Camphorsulfonic Acid | Ethanol (B145695), Acetonitrile | > 98%[1] |
| D-Tartaric Acid | Not specified | Mentioned as suitable[1] |
| L-Tartaric Acid | Not specified | Mentioned as suitable[1] |
| D-Mandelic Acid | Not specified | Mentioned as suitable[1] |
| L-Mandelic Acid | Not specified | Mentioned as suitable[1] |
| D-Dibenzoyltartaric Acid | Not specified | Mentioned as suitable[1] |
| L-Dibenzoyltartaric Acid | Not specified | Mentioned as suitable[1] |
Experimental Protocol: Resolution with D-Camphorsulfonic Acid
This protocol is based on the method described in patent CN101613349B[1].
Step 1: Liberation of the Free Amine
-
In a reaction vessel, suspend 3-aminoquinuclidine dihydrochloride in a suitable organic solvent (e.g., methanol).
-
Add a base (e.g., sodium methoxide) to neutralize the hydrochloride and liberate the free 3-aminoquinuclidine base.
-
Stir the mixture at room temperature.
-
Filter the mixture to remove the inorganic salt byproduct (sodium chloride). The filtrate contains the racemic 3-aminoquinuclidine free base.
Step 2: Diastereomeric Salt Formation
-
To the filtrate containing the racemic 3-aminoquinuclidine, add an equimolar amount of D-camphorsulfonic acid.
-
Stir the solution to allow for the formation of the diastereomeric salts.
Step 3: Fractional Crystallization
-
Heat the solution to dissolve the salts completely.
-
Gradually cool the solution to induce crystallization of the less soluble diastereomeric salt (S)-3-aminoquinuclidine-D-camphorsulfonate.
-
Isolate the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove impurities.
Step 4: Liberation of the Enantiomerically Pure Amine
-
Dissolve the isolated diastereomeric salt in water.
-
Add a base (e.g., sodium hydroxide) to neutralize the D-camphorsulfonic acid and liberate the (S)-3-aminoquinuclidine free base.
-
Extract the aqueous solution with an organic solvent (e.g., dichloromethane) to isolate the (S)-3-aminoquinuclidine.
-
Dry the organic extract and evaporate the solvent to obtain the enantiomerically enriched free base.
-
To obtain the dihydrochloride salt, dissolve the free base in a suitable solvent and treat with hydrochloric acid.
Step 5: Recrystallization
-
The obtained (S)-3-aminoquinuclidine-D-camphorsulfonate salt can be further purified by recrystallization from a suitable solvent, such as ethanol or acetonitrile, to achieve higher optical purity[1].
Logical Workflow for Diastereomeric Salt Resolution
Caption: Workflow for Diastereomeric Salt Resolution.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly selective method that utilizes enzymes to preferentially catalyze a reaction with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For 3-aminoquinuclidine, this typically involves the N-acylation of the amino group followed by enantioselective hydrolysis of the resulting amide or the direct enantioselective acylation of the amine.
While specific protocols for 3-aminoquinuclidine are not extensively reported, the principles are well-established for similar chiral amines and amino alcohols. Lipases, such as those from Candida antarctica (CAL-B) and Pseudomonas cepacia, are commonly employed for these transformations.
Data Presentation: Key Parameters for Enzymatic Resolution
| Parameter | Description | Typical Values/Reagents |
| Enzyme | Biocatalyst for the selective reaction. | Lipases (e.g., Candida antarctica lipase (B570770) B, Pseudomonas cepacia lipase), Proteases. |
| Substrate | N-acylated 3-aminoquinuclidine (for hydrolysis) or 3-aminoquinuclidine (for acylation). | N-acetyl, N-butyryl, or other acyl derivatives. |
| Acyl Donor | For enantioselective acylation reactions. | Ethyl acetate, vinyl acetate. |
| Solvent | Organic solvent to solubilize substrates and facilitate enzyme activity. | Toluene, hexane, methyl tert-butyl ether (MTBE). |
| Temperature | Optimal temperature for enzyme activity. | 30-50 °C |
| Reaction Time | Duration to achieve desired conversion. | 24-72 hours |
Experimental Protocol: Generalized Lipase-Catalyzed Hydrolysis of N-Acyl-3-aminoquinuclidine
Step 1: Synthesis of Racemic N-Acyl-3-aminoquinuclidine
-
React racemic 3-aminoquinuclidine with an acylating agent (e.g., acetic anhydride, butyryl chloride) in the presence of a base to obtain the corresponding racemic N-acyl derivative.
-
Purify the racemic amide by standard laboratory techniques.
Step 2: Enzymatic Hydrolysis
-
In a reaction vessel, dissolve the racemic N-acyl-3-aminoquinuclidine in a suitable buffer solution (e.g., phosphate (B84403) buffer, pH 7).
-
Add the selected lipase (e.g., Pseudomonas cepacia lipase).
-
Stir the mixture at a controlled temperature (e.g., 40 °C).
-
Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee) of the unreacted amide and the produced amine.
-
Stop the reaction at approximately 50% conversion to achieve high ee for both the remaining substrate and the product.
Step 3: Separation of Products
-
Adjust the pH of the reaction mixture to basic (e.g., pH 10-11) to ensure the product amine is in its free base form.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate). The unreacted N-acyl-3-aminoquinuclidine will be extracted into the organic phase, while the liberated 3-aminoquinuclidine will remain in the aqueous phase.
-
Separate the layers.
-
The enantiomerically enriched N-acyl-3-aminoquinuclidine can be recovered from the organic phase.
-
The enantiomerically enriched 3-aminoquinuclidine can be extracted from the aqueous phase after saturation with salt and extraction with an appropriate organic solvent.
Logical Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. For compounds like 3-aminoquinuclidine that lack a chromophore for UV detection, a pre-column derivatization step is necessary. This involves reacting the amine with a chiral or achiral derivatizing agent that introduces a chromophore and allows for separation on a chiral or achiral stationary phase, respectively.
Data Presentation: Chiral HPLC Method Parameters
| Parameter | Description | Typical Values/Reagents |
| Derivatizing Agent | Reacts with the amine to add a UV-active group. | Benzoyl chloride, 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). |
| Stationary Phase | Chiral column for separating enantiomers. | Chiralpak® series (e.g., IA, IC), Chirobiotic™ T. |
| Mobile Phase | Solvent system to elute the compounds. | n-Hexane, ethanol, isopropanol, with amine additives (e.g., diethylamine). |
| Detection | Method for detecting the separated compounds. | UV-Vis detector (e.g., at 230 nm or 254 nm). |
| Flow Rate | Rate at which the mobile phase passes through the column. | 0.5 - 1.5 mL/min |
| Column Temperature | Controlled temperature for reproducible separations. | 25 - 40 °C |
Experimental Protocol: Pre-column Derivatization and Chiral HPLC Analysis
This protocol is adapted from methodologies used for the chiral separation of similar amino compounds.
Step 1: Derivatization
-
Dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Add a base (e.g., triethylamine) to neutralize the hydrochloride and facilitate the reaction.
-
Add the derivatizing agent (e.g., benzoyl chloride or a solution of GITC in acetone).
-
Allow the reaction to proceed at room temperature for a specified time.
-
Quench the reaction, if necessary, with a suitable reagent.
-
The resulting solution containing the diastereomeric derivatives (if a chiral derivatizing agent is used) or enantiomeric derivatives (if an achiral derivatizing agent is used) is then ready for HPLC analysis.
Step 2: HPLC Analysis
-
Inject an aliquot of the derivatized sample solution onto the chiral HPLC column.
-
Elute the compounds using an isocratic or gradient mobile phase.
-
Monitor the elution of the derivatized enantiomers using a UV detector at the appropriate wavelength.
-
The enantiomers will be separated based on their differential interactions with the chiral stationary phase, resulting in two distinct peaks on the chromatogram.
-
Quantify the enantiomeric excess by integrating the peak areas of the two enantiomers.
Logical Workflow for Chiral HPLC Resolution
Caption: Workflow for Chiral HPLC Resolution.
References
Spectral Data of 3-Aminoquinuclidine Dihydrochloride: A Technical Guide
This guide provides a detailed overview of the spectral data for 3-Aminoquinuclidine dihydrochloride (B599025) (CAS Number: 6530-09-2), a key building block in pharmaceutical synthesis. The information is intended for researchers, scientists, and professionals in drug development, offering available spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside relevant experimental protocols.
Spectral Data Summary
The following sections present the available quantitative spectral data for 3-Aminoquinuclidine dihydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data
The proton NMR spectrum of this compound shows several distinct signals corresponding to the different protons in the molecule.
| Chemical Shift (δ) in ppm |
| 4.000 |
| 3.866 |
| 3.45 |
| 3.41 |
| 3.35 |
| 2.498 |
| 2.15 |
| 2.09 |
| Table 1: ¹H NMR chemical shifts for this compound.[1] Note: Detailed assignments, multiplicities, and coupling constants are not fully available in public sources, though the original source mentions assignment was aided by C-H COSY. |
¹³C NMR Spectral Data
Publicly available, detailed peak lists for the ¹³C NMR spectrum of this compound are limited. However, experimental context indicates a spectrum has been recorded.[2]
| Chemical Shift (δ) in ppm |
| Data not publicly available |
| Table 2: ¹³C NMR chemical shifts for this compound. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not publicly available | |
| Table 3: IR absorption peaks for this compound. |
Mass Spectrometry (MS)
Detailed mass spectral data, including a full fragmentation pattern for this compound, is not widely published. The analysis would likely involve the free base, 3-Aminoquinuclidine, which has a molecular weight of approximately 126.12 g/mol .
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |
| Data not publicly available | ||
| Table 4: Mass spectrometry data for 3-Aminoquinuclidine. |
Experimental Protocols
The following are generalized yet detailed protocols for acquiring the spectral data presented above.
NMR Spectroscopy Protocol
¹H and ¹³C NMR spectra are typically acquired using a high-field NMR spectrometer.
-
Sample Preparation : A small quantity (typically 1-10 mg) of this compound is dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O), due to the compound's solubility in water.[2]
-
Instrumentation : A standard NMR spectrometer (e.g., Varian CFT-20, Bruker 300-500 MHz) is used.[2][4]
-
¹H NMR Acquisition :
-
The spectrometer is tuned to the ¹H frequency.
-
A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
The solvent peak may be suppressed if necessary.
-
-
¹³C NMR Acquisition :
-
The spectrometer is tuned to the ¹³C frequency.
-
Proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.
-
A larger number of scans and a longer relaxation delay are often required due to the low natural abundance of ¹³C.
-
-
Referencing : The chemical shifts are referenced to an internal standard. For spectra in D₂O, a reference like dioxane may be used.[2]
Infrared (IR) Spectroscopy Protocol
For a solid sample like this compound, several methods can be employed to obtain an IR spectrum.
-
Attenuated Total Reflectance (ATR) :
-
A small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond or ZnSe).
-
Pressure is applied using an anvil to ensure good contact between the sample and the crystal.
-
The IR spectrum is then recorded. This method requires minimal sample preparation.
-
-
Potassium Bromide (KBr) Pellet :
-
A few milligrams of the sample are ground with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.
-
The mixture is then pressed under high pressure in a die to form a thin, transparent pellet.
-
The pellet is placed in a sample holder in the IR spectrometer for analysis.
-
-
Thin Solid Film :
-
The solid sample is dissolved in a suitable volatile solvent.
-
A drop of the solution is placed on a salt plate (e.g., NaCl or KBr).
-
The solvent is allowed to evaporate, leaving a thin film of the compound on the plate, which is then analyzed.
-
Mass Spectrometry (MS) Protocol
Given the polar and non-volatile nature of this compound, Electrospray Ionization (ESI) coupled with a mass analyzer is a suitable technique.
-
Sample Preparation :
-
The sample is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile.
-
The solution is diluted to a low concentration (e.g., ng/mL to µg/mL range).
-
-
Instrumentation : A mass spectrometer equipped with an ESI source is used. This could be a quadrupole, time-of-flight (TOF), or ion trap analyzer.
-
Data Acquisition :
-
The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
A high voltage is applied to the ESI needle, generating charged droplets.
-
As the solvent evaporates, charged ions of the analyte are released into the gas phase.
-
The ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion. The resulting spectrum would likely show the protonated molecule of the free base [M+H]⁺.
-
Visualized Experimental Workflows
The following diagrams illustrate the general workflows for the spectroscopic analyses described.
Caption: Workflow for NMR Spectral Analysis.
Caption: Workflow for IR Spectral Analysis of a Solid.
Caption: Workflow for ESI-MS Spectral Analysis.
References
An In-Depth Technical Guide to 3-Aminoquinuclidine Dihydrochloride: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminoquinuclidine dihydrochloride (B599025) is a versatile bicyclic amine that serves as a crucial building block in medicinal chemistry and pharmaceutical development. Its rigid structure and chiral nature make it an important intermediate in the synthesis of a variety of bioactive molecules, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Aminoquinuclidine dihydrochloride, detailed experimental protocols for their determination, and insights into its role in relevant biological pathways and synthetic workflows.
Physicochemical Properties
The following tables summarize the key physical and chemical properties of this compound.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆Cl₂N₂ | [1] |
| Molecular Weight | 199.12 g/mol | [1] |
| Appearance | White to off-white or beige powder/solid | [2][3] |
| Melting Point | 321-323 °C (decomposes) | [1] |
| Boiling Point | 165.9 °C at 760 mmHg | [1] |
| Flash Point | 51.1 °C | [1] |
| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol (with heating and sonication). | [4][5][6] |
| Hygroscopicity | Hygroscopic | [4] |
Table 2: Spectroscopic Data
| Spectrum | Data | Reference |
| ¹H NMR (D₂O) | δ (ppm): 4.00, 3.87, 3.45, 3.41, 3.35, 2.50, 2.15, 2.09 | [7] |
| ¹³C NMR (D₂O) | Peaks observed, indicating the carbon skeleton. | [8] |
| Infrared (IR) | Conforms to structure | [2] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are provided below.
Melting Point Determination (Capillary Method)
Objective: To determine the melting point range of this compound.
Apparatus:
-
Melting point apparatus with a heating block and thermometer/digital temperature sensor.
-
Glass capillary tubes (sealed at one end).
-
Mortar and pestle.
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.
-
Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample until a small amount of the solid is packed into the tube. Tap the sealed end of the tube gently on a hard surface to compact the powder at the bottom. The packed sample height should be approximately 2-3 mm.[7]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating:
-
For an unknown sample, a rapid heating rate (10-20 °C/minute) can be used to determine an approximate melting range.
-
For a more precise measurement, start heating at a slower rate (1-2 °C/minute) when the temperature is about 15-20 °C below the expected melting point.[7]
-
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (onset of melting).
-
Record the temperature at which the entire solid has turned into a clear liquid (completion of melting).
-
The melting point is reported as this range. For this compound, decomposition is observed.
-
Solubility Determination
Objective: To qualitatively and quantitatively determine the solubility of this compound in various solvents.
Materials:
-
This compound
-
Solvents: Water, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO)
-
Test tubes or vials
-
Vortex mixer
-
Water bath sonicator
-
Analytical balance
Procedure:
-
Qualitative Assessment:
-
Place a small, accurately weighed amount (e.g., 10 mg) of this compound into a test tube.
-
Add a small volume (e.g., 1 mL) of the solvent to be tested.
-
Vigorously shake or vortex the mixture for 30 seconds.
-
Observe for dissolution. If the solid dissolves completely, it is considered soluble. If not, proceed with heating and sonication.
-
Gently heat the mixture in a water bath and/or place it in a sonicator for a few minutes to see if solubility is enhanced.[4]
-
-
Quantitative Assessment (for water):
-
Prepare a saturated solution of this compound in water at a specific temperature (e.g., 25 °C) by adding an excess of the solid to a known volume of water and stirring until equilibrium is reached.
-
Carefully filter the solution to remove any undissolved solid.
-
Take a known volume of the clear, saturated solution and evaporate the solvent completely.
-
Weigh the remaining solid residue.
-
Calculate the solubility in g/100 mL or other appropriate units.
-
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constants (pKa) of this compound.
Apparatus:
-
pH meter with a glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Reagents:
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
This compound solution of known concentration in deionized water.
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution.
-
Titration:
-
Since it is a dihydrochloride salt of a diamine, it will have two pKa values. The titration would typically involve titrating with a standardized strong base (e.g., 0.1 M NaOH).
-
Add the titrant in small, known increments from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
-
Data Analysis:
-
Plot a titration curve of pH versus the volume of titrant added.
-
The pKa values correspond to the pH at the half-equivalence points. The equivalence points can be determined from the points of inflection in the titration curve, often more clearly seen in a first or second derivative plot.
-
Biological Activity and Signaling Pathways
Derivatives of 3-Aminoquinuclidine are known to interact with several important receptors in the central nervous system, making this scaffold highly relevant for drug discovery in neurology and psychiatry.
Interaction with Nicotinic Acetylcholine (B1216132) and Serotonin (B10506) Receptors
Quinuclidine-based compounds have been shown to modulate the activity of nicotinic acetylcholine receptors (nAChRs) and various serotonin (5-HT) receptors.[9] Specifically, derivatives have demonstrated binding affinity for the 5-HT2B, 5-HT7, and sigma-1 (σ1) receptors.[10] The sigma-1 receptor, while not a classical serotonin receptor, is a target for many CNS-active drugs.
The following diagram illustrates the potential interactions of 3-Aminoquinuclidine derivatives with these receptor systems.
Experimental Workflows
This compound is a key starting material in multi-step syntheses. Below are visualizations of two important experimental workflows involving this compound.
Synthesis of Palonosetron
Palonosetron is a 5-HT3 antagonist used to prevent chemotherapy-induced nausea and vomiting. Its synthesis often utilizes (S)-3-Aminoquinuclidine as a key chiral building block.
Chiral Resolution of 3-Aminoquinuclidine
The enantiomers of 3-Aminoquinuclidine often exhibit different pharmacological activities. Chiral resolution is employed to separate the racemic mixture.
Safety and Handling
This compound is irritating to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a dust mask, should be worn when handling this compound.[8] It should be stored in a refrigerator under an inert atmosphere.[4]
Conclusion
This compound is a compound of significant interest to the pharmaceutical industry. Its well-defined physical and chemical properties, combined with its utility as a chiral building block for neurologically active compounds, underscore its importance in drug discovery and development. This guide provides a foundational resource for researchers working with this versatile molecule.
References
- 1. chembk.com [chembk.com]
- 2. 382890010 [thermofisher.com]
- 3. chemimpex.com [chemimpex.com]
- 4. (R)-3-Aminoquinuclidine dihydrochloride CAS#: 123536-14-1 [m.chemicalbook.com]
- 5. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound(6530-09-2) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Amino-chromanes and Tetrahydroquinolines as Selective 5-HT2B, 5-HT7, or σ1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Enduring Legacy of Quinuclidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinuclidine (B89598) core, a bicyclic amine with a unique cage-like structure, has captivated chemists and pharmacologists for over a century. Its rigid framework and distinct stereoelectronic properties have made it a valuable scaffold in medicinal chemistry, leading to the development of a wide range of therapeutic agents. This technical guide provides an in-depth exploration of the discovery, synthesis, and historical significance of quinuclidine and its derivatives, offering a comprehensive resource for professionals in drug discovery and development.
The Dawn of Quinuclidine: Early Syntheses
The journey into the world of quinuclidine began in the early 20th century, driven by the quest to understand and synthesize complex natural products.
Löffler and Stietzel's Pioneering Synthesis (1909)
The first reported synthesis of quinuclidine was achieved by K. Löffler and C. Stietzel in 1909. Their approach, a classic example of the Hofmann-Löffler-Freytag reaction, involved the acid-catalyzed rearrangement of an N-haloamine. This intramolecular cyclization of a δ-halogenated amine provided the foundational framework for the quinuclidine ring system.
Meisenheimer's Improved Route (1920)
In 1920, J. Meisenheimer reported an improved synthesis of quinuclidine, which, with subsequent modifications, has remained a robust and widely used method.[1] This route starts from 4-methylpyridine (B42270) and proceeds through several key transformations.
Experimental Protocol: Modified Meisenheimer Synthesis of Quinuclidine [1]
-
Hydroxymethylation: 4-methylpyridine is heated with formaldehyde (B43269) at 120°C to produce 2-(pyridin-4-yl)ethanol. This step often results in low yields and the formation of side products.
-
Pyridine (B92270) Ring Reduction: The pyridine ring is reduced using sodium in an alcohol solvent.
-
Halogenation: The resulting alcohol is converted to the corresponding iodide using hydrogen iodide.
-
Cyclization: The piperidine (B6355638) salt is treated with a dilute aqueous solution of sodium hydroxide (B78521), leading to the intramolecular cyclization to form quinuclidine.
-
Isolation: The quinuclidine is distilled with water and can be isolated as the picrate (B76445) salt. The free base is then liberated from the picrate.
An improvement to the isolation procedure involves adding a concentrated solution of the quinuclidine hydroiodide salt to potassium hydroxide pellets, followed by distillation.[1]
Building Blocks for Innovation: Synthesis of Key Quinuclidine Derivatives
The versatility of the quinuclidine scaffold is evident in the diverse synthetic routes developed to access its functionalized derivatives.
3-Quinuclidinone: A Versatile Intermediate
3-Quinuclidinone is a crucial intermediate for the synthesis of many biologically active quinuclidine derivatives. A common and efficient method for its preparation is the Dieckmann condensation of 1-carbethoxymethyl-4-carbethoxypiperidine.
Experimental Protocol: Synthesis of 3-Quinuclidinone Hydrochloride via Dieckmann Condensation [2][3]
-
Preparation of 1-Carbethoxymethyl-4-carbethoxypiperidine: Ethyl piperidine-4-carboxylate is condensed with methyl chloroacetate (B1199739) in the presence of a base like sodium carbonate to yield ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate.[3]
-
Dieckmann Condensation: The diester is treated with a strong base, such as potassium tert-butoxide, in a suitable solvent like toluene (B28343) to induce intramolecular cyclization, forming the β-keto ester.
-
Hydrolysis and Decarboxylation: The resulting β-keto ester is subjected to acidic hydrolysis and heated to effect decarboxylation, yielding 3-quinuclidinone.
-
Salt Formation: The free base is then treated with hydrochloric acid to form the stable 3-quinuclidinone hydrochloride salt. The product can be purified by recrystallization.[2]
Pharmacological Significance: Quinuclidine in Drug Discovery
The rigid structure of quinuclidine has been instrumental in the design of ligands with high affinity and selectivity for various biological targets.
Muscarinic Receptor Antagonists
Quinuclidine derivatives are prominent as muscarinic acetylcholine (B1216132) receptor antagonists. These agents are crucial in treating conditions such as overactive bladder, chronic obstructive pulmonary disease (COPD), and certain gastrointestinal disorders. The quinuclidine moiety often serves as a key binding element to the muscarinic receptors.
Table 1: In Vitro Pharmacological Profile of Solifenacin and Other Muscarinic Antagonists
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Bladder pKi | Salivary Gland pKi | Reference |
| Solifenacin | 26 | 170 | 12 | 110 | 31 | 8.5 | 8.2 | [4] |
| Oxybutynin | - | - | - | - | - | 8.7 | 9.0 | |
| Tolterodine | - | - | - | - | - | 8.5 | 8.7 | |
| Darifenacin | - | - | - | - | - | 8.4 | 8.8 |
Note: Ki values for Solifenacin are for human muscarinic receptors. pKi values are from studies on monkey cells.
Substance P / Neurokinin-1 (NK1) Receptor Antagonists
The quinuclidine scaffold has also been incorporated into antagonists of the Substance P / Neurokinin-1 (NK1) receptor. These antagonists have therapeutic potential in the management of chemotherapy-induced nausea and vomiting, as well as in the treatment of depression and other central nervous system disorders.
Conclusion
From its initial synthesis over a century ago to its current role in modern drug discovery, the quinuclidine scaffold has proven to be a remarkably versatile and valuable chemical entity. Its rigid structure provides a unique platform for the design of potent and selective ligands for a variety of biological targets. The continued exploration of quinuclidine chemistry promises to yield new therapeutic agents with improved efficacy and safety profiles, cementing its legacy as a cornerstone of medicinal chemistry.
References
An In-depth Technical Guide to 3-Aminoquinuclidine Dihydrochloride: Structural Analogs and Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminoquinuclidine (B1202703) dihydrochloride (B599025), a bicyclic amine, serves as a versatile scaffold in medicinal chemistry, leading to the development of a diverse range of therapeutic agents. Its rigid structure and chiral nature provide a unique framework for designing molecules with high affinity and selectivity for various biological targets. This technical guide explores the synthesis, structural analogs, and derivatives of 3-aminoquinuclidine, with a focus on their applications in drug discovery, particularly as antimicrobial agents, acetylcholinesterase inhibitors, and serotonin (B10506) 5-HT3 receptor antagonists.
Core Compound: 3-Aminoquinuclidine Dihydrochloride
3-Aminoquinuclidine is a key intermediate in the synthesis of numerous pharmaceuticals.[1] Its dihydrochloride salt form enhances stability and solubility, making it suitable for various synthetic manipulations and pharmaceutical formulations.[2][3] The chiral nature of 3-aminoquinuclidine is crucial for its application in synthesizing stereospecific drugs, as different enantiomers can exhibit distinct pharmacological activities.[1] For instance, the (S)-enantiomer is a key intermediate in the synthesis of Palonosetron (B1662849), a potent 5-HT3 antagonist.
Synthesis of this compound Precursors
The synthesis of this compound often starts from 3-quinuclidinone hydrochloride. Several methods have been reported for the synthesis of this precursor. One common approach involves the Dieckmann condensation of 1-carbethoxymethyl-4-carbethoxypiperidine.[4][5]
Experimental Protocol: Synthesis of 3-Quinuclidinone Hydrochloride [4]
-
Preparation of 1-Carbethoxymethyl-4-carbethoxypiperidine: Ethyl isonicotinate (B8489971) is hydrogenated to ethyl piperidine-4-carboxylate, which is then alkylated with ethyl chloroacetate (B1199739) to yield 1-carbethoxymethyl-4-carbethoxypiperidine.
-
Dieckmann Condensation: The resulting diester undergoes an intramolecular cyclization in the presence of a base like potassium ethoxide.
-
Hydrolysis and Decarboxylation: The cyclized product is then subjected to acidic hydrolysis and decarboxylation to yield 3-quinuclidinone.
-
Salt Formation: The final product is isolated as the hydrochloride salt.
Structural Analogs and Derivatives: Therapeutic Applications
The 3-aminoquinuclidine core has been extensively modified to generate a wide array of derivatives with diverse pharmacological activities.
Quaternary Ammonium (B1175870) Compounds (QACs) as Antimicrobial Agents
Quaternization of the nitrogen atoms in the 3-aminoquinuclidine scaffold, often accompanied by the introduction of long alkyl chains, has led to the development of potent antimicrobial agents. These compounds exhibit broad-spectrum activity against both Gram-positive and some Gram-negative bacteria.
Mechanism of Action: The primary mechanism of action of these QACs involves the disruption of the bacterial cell membrane. The positively charged quaternary ammonium group interacts with the negatively charged components of the bacterial membrane, leading to increased membrane permeability, leakage of intracellular contents, and ultimately cell death.[6][7][8][9] Some derivatives also induce the production of reactive oxygen species (ROS), contributing to their bactericidal effect.
Quantitative Data: Antimicrobial Activity of 3-Aminoquinuclidine Derivatives
| Compound ID | Modification | Target Organism | MIC (µg/mL) | Reference |
| QApCl | Quaternary ammonium salt with a benzyl (B1604629) substituent | Escherichia coli | 4 | [7] |
| QApBr | Quaternary ammonium salt with a benzyl substituent | Salmonella enterica | 8 | [7] |
| 2(QC16)3 | Bisquaternary derivative | Listeria monocytogenes | - | [8] |
Note: MIC stands for Minimum Inhibitory Concentration.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [7]
The antibacterial activity of the compounds is typically determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
A serial dilution of the test compounds is prepared in a 96-well microtiter plate.
-
Each well is inoculated with a standardized bacterial suspension.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS) [2][10][11][12][13]
Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
Bacterial or mammalian cells are treated with the test compound.
-
The cells are then incubated with DCFH-DA.
-
DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer, which is proportional to the intracellular ROS levels.
Acetylcholinesterase (AChE) Inhibitors for Neurological Disorders
Derivatives of 3-aminoquinuclidine have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease.
Mechanism of Action: These derivatives typically act as competitive or mixed-type inhibitors, binding to the active site or allosteric sites of the AChE enzyme, thereby preventing the hydrolysis of acetylcholine.
Quantitative Data: Acetylcholinesterase Inhibition by 3-Aminoquinuclidine Derivatives
| Compound ID | Modification | Inhibition Constant (Ki) | IC50 (µM) | Reference |
| 7 | 1,1′-(decano)bis(3-hydroxyquinuclidinium bromide) | 0.2 - 1.6 µM | - | [14] |
| 14 | 1,1′-(decano)bis(3-hydroxyiminoquinuclidinium bromide) | 0.2 - 1.6 µM | - | [14] |
| II | 3-(N,N-dimethylcarbamoyloxy)-1-methylquinuclidinum iodide | - | - | [15] |
| IV | Conjugate of II with 2-hydroxyiminomethyl-3-methylimidazole | - | - | [15] |
Note: IC50 is the half-maximal inhibitory concentration.
Experimental Protocol: Ellman's Assay for Acetylcholinesterase Activity
The inhibitory activity of the compounds against AChE is commonly determined using the spectrophotometric method developed by Ellman.
-
The assay is performed in a phosphate (B84403) buffer (pH 8.0).
-
The enzyme (AChE) is pre-incubated with various concentrations of the inhibitor.
-
The reaction is initiated by the addition of the substrate, acetylthiocholine (B1193921) iodide (ATCI), and the chromogenic reagent, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate.
-
The rate of color formation is monitored spectrophotometrically at 412 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
Serotonin 5-HT3 Receptor Antagonists for Nausea and Vomiting
The 3-aminoquinuclidine scaffold is a cornerstone in the development of serotonin 5-HT3 receptor antagonists, a class of drugs primarily used to manage nausea and vomiting, particularly that induced by chemotherapy and radiotherapy.[16][17][18] Palonosetron is a prominent example of a highly potent and selective 5-HT3 receptor antagonist built upon the (S)-3-aminoquinuclidine framework.[17][19]
Mechanism of Action: 5-HT3 receptors are ligand-gated ion channels located on peripheral and central neurons. When activated by serotonin, they mediate the transmission of emetic signals. 3-Aminoquinuclidine-based antagonists competitively block the binding of serotonin to these receptors, thereby preventing the initiation of the vomiting reflex.[18]
Quantitative Data: 5-HT3 Receptor Binding Affinity
| Compound | Receptor Subtype | Ki (nM) | Radiolabel | Cell Line/Tissue | Reference |
| Ondansetron | 5-HT3 | 7.6 | [3H]quipazine | - | [12] |
| Compound 21 | 5-HT3 | 0.32 | [3H]quipazine | - | [12] |
| Compound 37 | 5-HT3 | 0.31 | [3H]quipazine | - | [12] |
| Zacopride | 5-HT3 | 0.58 | [3H]GR65630 | - | [20] |
Experimental Protocol: Radioligand Binding Assay for 5-HT3 Receptor Affinity [15][20][21][22]
The binding affinity of compounds to the 5-HT3 receptor is determined using a competitive radioligand binding assay.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the 5-HT3 receptor (e.g., HEK293 cells stably expressing the human 5-HT3A receptor).
-
Binding Assay: The membranes are incubated with a radiolabeled 5-HT3 receptor antagonist (e.g., [3H]granisetron) and varying concentrations of the test compound.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki (inhibitory constant) is calculated using the Cheng-Prusoff equation.
Conclusion
The 3-aminoquinuclidine scaffold has proven to be a remarkably versatile and valuable starting point for the design and synthesis of a wide range of biologically active molecules. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, enabling precise interactions with biological targets. The derivatives of 3-aminoquinuclidine have demonstrated significant therapeutic potential as antimicrobial agents, acetylcholinesterase inhibitors for neurodegenerative diseases, and 5-HT3 receptor antagonists for the management of nausea and vomiting. The continued exploration of this privileged scaffold is likely to yield novel drug candidates with improved efficacy and safety profiles, further solidifying its importance in modern medicinal chemistry and drug development.
References
- 1. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 3-Quinuclidone - Wikipedia [en.wikipedia.org]
- 6. Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. youtube.com [youtube.com]
- 9. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Video: Author Spotlight: High-Throughput Measurement of Intracellular ROS Levels in Hepatocellular Lines [jove.com]
- 12. assaygenie.com [assaygenie.com]
- 13. antbioinc.com [antbioinc.com]
- 14. tsijournals.com [tsijournals.com]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis of (R) and (S)-3-Aminoquinuclidine from 3-Quinuclidinone and (S) and (R)-1-Phenethylamine | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. CN101186607A - Method for synthesizing palonosetron hydrochloride - Google Patents [patents.google.com]
- 19. Synthesis of Palonosetron Hydrochloride [journal11.magtechjournal.com]
- 20. pdspdb.unc.edu [pdspdb.unc.edu]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Commercial Synthesis of Enantiomerically Pure 3-Aminoquinuclidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principal commercial strategies for the synthesis of enantiomerically pure (R)- and (S)-3-aminoquinuclidine. This chiral bicyclic amine is a critical building block in the pharmaceutical industry, notably as a key intermediate in the synthesis of various therapeutic agents, including 5-HT3 receptor antagonists like Palonosetron. The methodologies detailed herein encompass classical resolution, diastereoselective synthesis, and pathways originating from enantiomerically pure precursors, with a focus on scalability, efficiency, and stereochemical control.
Core Synthetic Strategies
The commercial production of enantiomerically pure 3-aminoquinuclidine (B1202703) primarily revolves around three distinct approaches:
-
Classical Resolution of Racemic 3-Aminoquinuclidine: This method involves the separation of a racemic mixture of 3-aminoquinuclidine into its constituent enantiomers through the formation of diastereomeric salts with a chiral resolving agent.
-
Diastereoselective Synthesis: This strategy introduces a chiral auxiliary to a prochiral precursor, guiding a subsequent reaction to favor the formation of one diastereomer, which is then converted to the desired enantiomer of 3-aminoquinuclidine.
-
Synthesis from Enantiomerically Pure 3-Quinuclidinol (B22445): This pathway begins with the synthesis of an enantiomerically pure 3-quinuclidinol precursor, which is then converted to the corresponding 3-aminoquinuclidine with retention or inversion of stereochemistry.
The logical relationship between these core strategies is illustrated in the diagram below.
Method 1: Classical Resolution of Racemic 3-Aminoquinuclidine
This approach leverages the differential solubility of diastereomeric salts formed between the racemic amine and a chiral acid. Tartaric acid derivatives, such as dibenzoyl-L-tartaric acid, are commonly employed as resolving agents.
Experimental Protocol: Resolution of Racemic 3-Aminoquinuclidine Dihydrochloride (B599025)
This protocol is based on the principles outlined in Chinese patent CN101613349B.
-
Free Base Generation: Racemic 3-aminoquinuclidine dihydrochloride is dissolved in a suitable solvent (e.g., methanol). An organic or inorganic base is added to neutralize the hydrochloride salts and liberate the free racemic amine.
-
Diastereomeric Salt Formation: A chiral resolving agent, such as dibenzoyl-L-tartaric acid, is added to the solution containing the free amine. The mixture is stirred, often with gentle heating, to facilitate the formation of diastereomeric salts.
-
Fractional Crystallization: The solution is cooled to induce the crystallization of the less soluble diastereomeric salt. The choice of solvent and cooling profile is critical for achieving high diastereomeric purity in the crystalline fraction.
-
Isolation and Purification: The crystallized diastereomeric salt is isolated by filtration and can be further purified by recrystallization.
-
Liberation of the Enantiomerically Pure Amine: The purified diastereomeric salt is treated with a base to release the enantiomerically pure 3-aminoquinuclidine. The chiral resolving agent can often be recovered and recycled.
-
Conversion to Dihydrochloride Salt: The free amine is then treated with hydrochloric acid to yield the desired enantiomerically pure this compound salt.
Quantitative Data:
| Parameter | Value | Reference |
| Resolving Agent | Chiral Acid (e.g., Tartaric Acid Derivatives) | [1][2] |
| Optical Purity | >98% | [3] |
| Resolution Ratio | >40% | [3] |
| Overall Yield | >35% | [3] |
Method 2: Diastereoselective Synthesis
This method involves the reaction of the prochiral ketone, 3-quinuclidinone, with a chiral amine to form a chiral imine, which is then reduced diastereoselectively. The chiral auxiliary is subsequently removed to yield the enantiomerically enriched 3-aminoquinuclidine.
Experimental Protocol: Diastereoselective Reduction of a Chiral Imine
This protocol is based on the work of Langlois et al.[4]
-
Imine Formation: 3-Quinuclidinone is reacted with a chiral amine, such as (S)-1-phenethylamine, in a suitable solvent to form the corresponding chiral imine.
-
Diastereoselective Reduction: The imine is reduced in situ with a reducing agent like sodium borohydride (B1222165) (NaBH₄). The stereochemistry of the chiral auxiliary directs the hydride attack, leading to a preponderance of one diastereomer of the N-alkylated 3-aminoquinuclidine.
-
Removal of Chiral Auxiliary: The chiral auxiliary (e.g., the phenethyl group) is removed, typically by hydrogenolysis, to yield the enantiomerically enriched 3-aminoquinuclidine.
-
Purification and Salt Formation: The product is purified and can be converted to its dihydrochloride salt.
Quantitative Data:
| Parameter | Value | Reference |
| Chiral Auxiliary | (S)- or (R)-1-Phenethylamine | [4] |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [4] |
| Key Intermediate | Chiral Imine | [4] |
Method 3: Synthesis from Enantiomerically Pure 3-Quinuclidinol
This versatile approach first establishes the desired stereocenter in a 3-quinuclidinol intermediate, which is then converted to the corresponding amine. The enantiomerically pure 3-quinuclidinol can be obtained through either asymmetric synthesis or resolution of the racemate.
Asymmetric Synthesis of Enantiomerically Pure 3-Quinuclidinol
A. Asymmetric Hydrogenation
This method employs a chiral catalyst to enantioselectively reduce 3-quinuclidinone.
Experimental Protocol: Asymmetric Hydrogenation of 3-Quinuclidinone
-
Reaction Setup: In a high-pressure reactor, 3-quinuclidinone and a chiral ruthenium-based catalyst are dissolved in an appropriate solvent like ethanol (B145695) under an inert atmosphere.
-
Hydrogenation: The reactor is pressurized with hydrogen gas, and the reaction is stirred at a controlled temperature.
-
Work-up and Purification: Upon completion, the catalyst is removed, and the solvent is evaporated. The crude (R)- or (S)-3-quinuclidinol is then purified, often by recrystallization.
B. Enzymatic Reduction
Biocatalysis offers a green and highly selective alternative using ketoreductases or whole-cell systems.
Experimental Protocol: Whole-Cell Biocatalytic Reduction of 3-Quinuclidinone
-
Biocatalyst Preparation: A microorganism expressing a suitable 3-quinuclidinone reductase (e.g., from Rhodotorula rubra or Rhodococcus erythropolis) is cultured.[5][6]
-
Reduction Reaction: The cells are suspended in a buffer solution, and 3-quinuclidinone is added. A co-substrate for cofactor regeneration (e.g., glucose) is also included. The mixture is incubated with agitation.
-
Product Isolation: After the reaction, the cells are removed by centrifugation. The supernatant is basified and extracted with an organic solvent to isolate the enantiomerically pure 3-quinuclidinol.
Quantitative Data for Asymmetric Synthesis of 3-Quinuclidinol:
| Method | Catalyst/Enzyme | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Asymmetric Hydrogenation | RuBr₂-(S,S)-xylskewphos | - | 88-90 | [7] |
| Asymmetric Hydrogenation | RuXY-Diphosphine-bimaH | >95 | >99 | [7] |
| Enzymatic Reduction | Rhodotorula rubra JCM3782 | Stoichiometric | >99.9 | [6] |
| Enzymatic Reduction | Rhodococcus erythropolis WY1406 | 93 (conversion) | >99 | [5] |
Conversion of Enantiomerically Pure 3-Quinuclidinol to 3-Aminoquinuclidine
A common method for this conversion is the Mitsunobu reaction, which proceeds with inversion of stereochemistry, followed by the reduction of an azide (B81097) intermediate.[8]
The workflow for this conversion is depicted below.
Experimental Protocol: Mitsunobu Reaction and Azide Reduction
-
Mitsunobu Reaction: To a solution of enantiomerically pure 3-quinuclidinol (e.g., (R)-3-quinuclidinol) and triphenylphosphine (B44618) in a suitable solvent like THF at 0 °C, an azodicarboxylate (e.g., DEAD or DIAD) and a source of azide (e.g., hydrazoic acid or diphenylphosphoryl azide) are added. The reaction proceeds with inversion of configuration to yield the corresponding 3-azidoquinuclidine (e.g., (S)-3-azidoquinuclidine).
-
Azide Reduction: The isolated 3-azidoquinuclidine is then reduced to the desired 3-aminoquinuclidine. A common method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.
-
Purification and Salt Formation: The final product is purified and can be converted to its dihydrochloride salt.
Conclusion
The commercial synthesis of enantiomerically pure 3-aminoquinuclidine can be achieved through several viable routes. The choice of method depends on factors such as the desired enantiomer, cost of reagents and catalysts, available equipment, and scalability. Asymmetric synthesis of 3-quinuclidinol followed by stereospecific conversion to the amine offers a highly efficient and stereoselective route, with enzymatic methods providing an environmentally benign option with excellent enantiopurity. Classical resolution remains a practical approach, particularly when both enantiomers are of interest. Diastereoselective synthesis presents an alternative, though it may require additional steps for the removal of the chiral auxiliary. For drug development professionals, a thorough evaluation of these methods is crucial for establishing a robust and economically viable manufacturing process.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 3. Synthesis of (R) and (S)-3-Aminoquinuclidine from 3-Quinuclidinone and (S) and (R)-1-Phenethylamine | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective synthesis of (R)-3-quinuclidinol through asymmetric reduction of 3-quinuclidinone with 3-quinuclidinone reductase of Rhodotorula rubra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Mitsunobu Reaction [organic-chemistry.org]
3-Aminoquinuclidine dihydrochloride CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Aminoquinuclidine (B1202703) dihydrochloride (B599025), a pivotal building block in modern medicinal chemistry. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its role in the development of therapeutics targeting significant signaling pathways.
Core Compound Identification and Molecular Structure
3-Aminoquinuclidine is a bicyclic amine that serves as a crucial chiral intermediate in the synthesis of a variety of bioactive molecules. It is commercially available as a racemic mixture and as its individual enantiomers, typically in the form of a dihydrochloride salt to enhance stability and solubility.[1]
The molecular structure is characterized by a rigid quinuclidine (B89598) core with an amino group substituted at the 3-position. This specific arrangement is key to its utility in designing compounds that interact with biological targets.
Molecular Formula: C₇H₁₄N₂ · 2HCl
Molecular Weight: 199.12 g/mol
Chemical Structures:
-
Racemic 3-Aminoquinuclidine Dihydrochloride:
-
SMILES: Cl.Cl.NC1CN2CCC1CC2
-
-
(S)-(-)-3-Aminoquinuclidine Dihydrochloride:
-
SMILES: Cl.Cl.N[C@@H]1CN2CC[C@H]1CC2
-
-
(R)-(+)-3-Aminoquinuclidine Dihydrochloride:
-
SMILES: Cl.Cl.N[C@H]1CN2CC[C@@H]1CC2
-
Physicochemical and Quantitative Data
The physicochemical properties of this compound and its enantiomers are summarized below. These properties are critical for its application in chemical synthesis and formulation development.
| Property | Racemic | (S)-(-)-Enantiomer | (R)-(+)-Enantiomer | Reference(s) |
| CAS Number | 6530-09-2 | 119904-90-4 | 123536-14-1 | [2] |
| Appearance | White to off-white powder | White to off-white solid | White to beige powder | [3][4] |
| Melting Point (°C) | 321-323 (dec.) | >300 | >300 | [4] |
| Specific Optical Rotation | Not Applicable | -24° (c=1 in H₂O at 20°C) | +22° to +26° (c=1 in H₂O at 20°C) | [5] |
| Solubility | Soluble in water and methanol (B129727). | Soluble in water; slightly soluble in heated DMSO and methanol. | Soluble in water; slightly soluble in heated DMSO and methanol. | [6][7] |
Experimental Protocols
Detailed methodologies for the synthesis, analysis, and biological evaluation of this compound are essential for its effective use in research and development.
Synthesis and Chiral Resolution of (S)-3-Aminoquinuclidine Dihydrochloride
This protocol is adapted from a patented method for the preparation of the (S)-enantiomer, a key intermediate for the synthesis of palonosetron.[1]
Workflow for the Synthesis and Resolution:
Detailed Protocol:
-
Liberation of the Free Base:
-
To a flask, add 10g of this compound and 150ml of methanol.
-
Cool the mixture in an ice-water bath to 0-5°C.
-
Add 6.9g of potassium carbonate and stir at room temperature for 1 hour.
-
Filter the mixture to remove the inorganic salts. The filtrate contains the 3-aminoquinuclidine free base.
-
-
Formation of Diastereomeric Salt:
-
To the filtrate from the previous step, add 7.3g of D-tartaric acid while stirring at 50°C.
-
Stir for 1 hour to facilitate the formation of the diastereomeric salt, which will precipitate as a solid.
-
Filter the solid, wash with a small amount of solvent, and dry to obtain the crude (S)-3-aminoquinuclidine-D-tartrate.
-
-
Recrystallization:
-
Dissolve the crude tartrate salt in 60ml of absolute ethanol by heating to 80°C until fully dissolved.
-
Slowly cool the solution at a controlled rate (e.g., 3°C/minute).
-
When the temperature reaches 5°C, filter the recrystallized solid.
-
-
Liberation of the (S)-Enantiomer:
-
Dissolve the purified (S)-3-aminoquinuclidine-D-tartrate in ethanol.
-
Add sodium acetate to adjust the pH to 9 and stir for 4 hours.
-
Filter to remove the precipitated inorganic salts.
-
Concentrate the mother liquor under reduced pressure to obtain the solid (S)-3-aminoquinuclidine free base.
-
-
Formation of the Dihydrochloride Salt:
-
Dissolve the obtained (S)-3-aminoquinuclidine in methanol and filter.
-
At room temperature, bubble hydrogen chloride gas through the filtrate until the pH reaches 1.
-
Stir for 3 hours at 25°C to allow for crystallization.
-
Filter the resulting solid to obtain (S)-3-Aminoquinuclidine dihydrochloride.
-
Analytical Method: Chiral HPLC for Enantiomeric Purity
While a specific validated HPLC method for this compound was not found, a method for a structurally similar compound, 3-quinuclidinol, can be adapted. This method involves pre-column derivatization to allow for effective chiral separation and UV detection.[8]
Principle: The enantiomers are derivatized with a chromophore-containing chiral reagent, and the resulting diastereomers are separated on a chiral HPLC column.
Exemplary Derivatization and HPLC Conditions (for 3-quinuclidinol):
-
Derivatizing Agents: Benzoyl chloride in the presence of triethylamine.
-
Column: Chiralpak IC.
-
Mobile Phase: A mixture of n-hexane, ethanol, 2-propanol, and diethylamine (B46881) (e.g., 80:8:12:0.4 v/v).
-
Detection: UV spectrophotometry.
Note: Method development and validation would be required to optimize this approach for 3-Aminoquinuclidine.
In Vitro Biological Assay: 5-HT₃ Receptor Antagonism
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT₃ receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT₃A receptor.
-
Membrane preparation from these cells.
-
Radioligand: [³H]-Granisetron.
-
Non-specific binding control: Ondansetron (10 µM).
-
Assay buffer.
-
Test compound (e.g., a derivative of 3-Aminoquinuclidine).
Procedure:
-
In a 96-well plate, add 50 µL of the test compound at various concentrations.
-
For total binding wells, add 50 µL of assay buffer.
-
For non-specific binding wells, add 50 µL of 10 µM Ondansetron.
-
Add 50 µL of [³H]-Granisetron to all wells.
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation.
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ of the test compound and calculate the Ki using the Cheng-Prusoff equation.
In Vitro Biological Assay: Acetylcholinesterase (AChE) Inhibition
This protocol is based on the Ellman method for measuring AChE activity and screening for inhibitors.
Principle: AChE hydrolyzes acetylthiocholine (B1193921) to thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) enzyme.
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
DTNB (Ellman's Reagent).
-
Phosphate buffer (0.1 M, pH 8.0).
-
Test compound.
Procedure:
-
Design a 96-well plate layout including blank (no enzyme), negative control (no inhibitor), positive control (known inhibitor), and test compound wells.
-
Add the AChE working solution to each well (except the blank).
-
Add the appropriate dilutions of the test compound or vehicle to the corresponding wells.
-
Incubate for a pre-determined time (e.g., 15 minutes).
-
Start the reaction by adding a mixture of ATCI and DTNB to all wells.
-
Measure the absorbance at 412 nm at multiple time points to determine the reaction rate.
Data Analysis:
-
Calculate the percentage of AChE inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Role in Drug Development and Signaling Pathways
3-Aminoquinuclidine and its enantiomers are critical starting materials for the synthesis of drugs targeting various neurological and physiological conditions. Its rigid bicyclic structure provides a well-defined scaffold for interacting with specific receptor binding sites.
5-HT₃ Receptor Antagonists
The (S)-enantiomer of 3-Aminoquinuclidine is a key component in the synthesis of palonosetron, a potent and selective 5-HT₃ receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[1] The 5-HT₃ receptor is a ligand-gated ion channel, and its activation leads to neuronal depolarization.
5-HT₃ Receptor Signaling Pathway:
Acetylcholinesterase Inhibitors
Derivatives of 3-Aminoquinuclidine have been investigated as acetylcholinesterase (AChE) inhibitors. AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibiting this enzyme increases the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease and myasthenia gravis.
Mechanism of Acetylcholinesterase Inhibition:
Conclusion
This compound, in its racemic and enantiomerically pure forms, is a compound of significant interest to the pharmaceutical and chemical research communities. Its well-defined and rigid structure makes it an invaluable scaffold for the design of potent and selective therapeutic agents. This guide provides core technical information to support its application in drug discovery and development, from fundamental properties to detailed experimental protocols and its role in key signaling pathways.
References
- 1. CN101613349B - The preparation method of S-3-aminoquinine dihydrochloride - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. (R)-(+)-3-Aminoquinuclidine dihydrochloride, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 382890010 [thermofisher.com]
- 6. (R)-3-Aminoquinuclidine dihydrochloride CAS#: 123536-14-1 [m.chemicalbook.com]
- 7. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. scispace.com [scispace.com]
An In-depth Technical Guide to the Solubility and Stability of 3-Aminoquinuclidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 3-Aminoquinuclidine dihydrochloride (B599025), a versatile building block in pharmaceutical research and development. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing established experimental protocols and general stability characteristics based on the compound's chemical nature and regulatory guidelines.
Solubility Profile
3-Aminoquinuclidine dihydrochloride is known to be soluble in aqueous solutions, a property enhanced by its dihydrochloride salt form.[1][2][3] While precise quantitative data at various temperatures is not widely published, its solubility in water facilitates its use in various laboratory and formulation settings.[2][3] The compound is also reported to be slightly soluble in methanol.[4]
Qualitative Solubility Data
The following table summarizes the known qualitative solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Reference(s) |
| Water | Soluble | [2][3][4] |
| Methanol | Slightly Soluble | [4] |
| Dimethyl Sulfoxide (B87167) (DMSO) | Data not available; however, DMSO is a powerful organic solvent for a wide array of organic materials.[5] | |
| Ethanol | Data not available |
Experimental Protocols for Solubility Determination
To generate quantitative solubility data, standardized experimental protocols should be followed. The two primary types of solubility assays are kinetic and thermodynamic.
Kinetic solubility is often used in high-throughput screening to quickly assess the solubility of a compound from a DMSO stock solution.[6][7][8][9]
Objective: To determine the concentration at which a compound precipitates from an aqueous buffer when added from a concentrated DMSO stock solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for direct UV assay)
-
Automated liquid handler (recommended)
-
Plate shaker/thermomixer
-
Nephelometer or UV/Vis plate reader
-
Centrifuge with plate rotor (for direct UV assay)
-
Filtration plate (for direct UV assay)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Plate Preparation: Using an automated liquid handler, dispense the DMSO stock solution into the wells of a 96-well plate. Perform serial dilutions in DMSO to create a range of concentrations.
-
Addition of Aqueous Buffer: Add PBS (pH 7.4) to each well. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with constant shaking.[7]
-
Detection:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[6][9]
-
Direct UV Assay: Centrifuge the plate to pellet the precipitate or use a filtration plate to separate the solid material.[9] Measure the UV absorbance of the supernatant in a new plate and determine the concentration of the dissolved compound using a calibration curve.[6]
-
Thermodynamic solubility measures the concentration of a compound in a saturated solution at equilibrium and is considered the "true solubility."[10][11][12]
Objective: To determine the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.
Materials:
-
Solid this compound
-
Selected solvent (e.g., water, PBS pH 7.4, ethanol)
-
Glass vials with screw caps
-
Thermomixer or shaking incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermomixer or shaking incubator at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[10]
-
Phase Separation: After incubation, allow the vial to stand at the same temperature to let the undissolved solid settle. Alternatively, centrifuge the vial to pellet the excess solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a syringe filter.
-
Quantification: Dilute the filtered supernatant with an appropriate solvent and quantify the concentration of this compound using a validated HPLC-UV method. The solubility is reported as mg/mL or µg/mL.[11]
Stability Profile
The dihydrochloride salt form of 3-Aminoquinuclidine enhances its stability, making it suitable for laboratory applications and formulation development.[1] To comprehensively understand the stability of a drug substance, forced degradation (stress testing) studies are conducted according to the International Council for Harmonisation (ICH) guidelines.[13][14][15] These studies help to identify potential degradation products and pathways, and are crucial for the development of stability-indicating analytical methods.[15][16]
Forced Degradation Studies
Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing to predict its long-term stability and degradation pathways.[15] The typical stress conditions are outlined in the table below.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, room temperature or elevated (e.g., 60°C)[17] | Hydrolysis of functional groups sensitive to acidic conditions. For 3-Aminoquinuclidine, the core structure is generally stable to acid hydrolysis. |
| Base Hydrolysis | 0.1 M NaOH, room temperature or elevated (e.g., 60°C)[17] | Hydrolysis of functional groups sensitive to basic conditions. The quinuclidine (B89598) ring is generally stable. |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂), room temperature[16][18] | Oxidation of the amine functionality. |
| Thermal Degradation | Dry heat (e.g., 60-80°C) on solid sample.[19] | Thermally induced degradation. |
| Photostability | Exposure to a combination of UV and visible light as per ICH Q1B guidelines.[13][19] | Photolytic degradation, potentially involving the amine group. |
Experimental Protocol for Forced Degradation and Stability-Indicating HPLC Method Development
Objective: To investigate the degradation of this compound under various stress conditions and to develop an HPLC method that can separate the parent compound from its degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents (e.g., acetonitrile, methanol)
-
HPLC grade water
-
Buffers for mobile phase (e.g., phosphate, acetate)
-
HPLC system with a photodiode array (PDA) or UV detector
-
Reversed-phase HPLC column (e.g., C18)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).[19]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at room temperature or heat to 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified period. Withdraw samples at time points and dilute for analysis.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven. At specified time points, dissolve a known amount of the solid in a suitable solvent and analyze.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Analyze the samples after exposure.
-
-
HPLC Method Development:
-
Develop a reversed-phase HPLC method capable of separating the intact this compound from all observed degradation products.
-
Optimize parameters such as column type, mobile phase composition (including pH and organic modifier), flow rate, and column temperature. A gradient elution is often necessary to resolve all peaks.[20]
-
Use a PDA detector to check for peak purity and to determine the optimal detection wavelength.
-
-
Method Validation: Validate the developed stability-indicating method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
Summary
This compound is a water-soluble and stable compound essential for various pharmaceutical applications. While specific quantitative solubility and stability data are limited in public sources, this guide provides robust, industry-standard protocols for determining these critical parameters. The provided methodologies for kinetic and thermodynamic solubility, along with the framework for conducting forced degradation studies, will enable researchers to generate the necessary data for their specific development needs, ensuring the quality and reliability of their scientific work.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 6530-09-2 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. enamine.net [enamine.net]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In-vitro Thermodynamic Solubility [protocols.io]
- 11. evotec.com [evotec.com]
- 12. researchgate.net [researchgate.net]
- 13. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. ajpsonline.com [ajpsonline.com]
- 17. researchgate.net [researchgate.net]
- 18. ajrconline.org [ajrconline.org]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 20. chromatographyonline.com [chromatographyonline.com]
The Pivotal Role of 3-Aminoquinuclidine Dihydrochloride in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminoquinuclidine (B1202703) dihydrochloride (B599025) is a versatile bicyclic amine that has emerged as a crucial building block in modern medicinal chemistry. Its rigid cage-like structure and the presence of a reactive primary amine at the 3-position provide a unique scaffold for the synthesis of a diverse range of bioactive molecules. This technical guide delves into the core applications of 3-aminoquinuclidine dihydrochloride, presenting key quantitative data, detailed experimental protocols, and visual representations of its involvement in various biological pathways. The inherent chirality of 3-aminoquinuclidine also makes it an invaluable asset in the development of stereospecific drugs, particularly those targeting the central nervous system.[1][2]
Applications in Drug Discovery and Development
The 3-aminoquinuclidine scaffold has been extensively utilized in the development of therapeutic agents for a variety of conditions, including neurological disorders, cancer, and infectious diseases.[3][4] Its structural features allow for precise interactions with biological targets, leading to the generation of potent and selective compounds.[1][2]
Antimicrobial Agents
A significant area of research has focused on the development of quaternary ammonium (B1175870) compounds (QACs) derived from 3-aminoquinuclidine as potent antimicrobial agents. These compounds typically feature a quaternized nitrogen within the quinuclidine (B89598) ring and various substituents at the 3-amino position, which can be modified to fine-tune their activity and toxicity profiles.
The following tables summarize the in vitro activity of various 3-aminoquinuclidine derivatives against a panel of clinically relevant bacteria.
Table 1: Minimum Inhibitory Concentrations (MIC, µM) of 3-Amidoquinuclidine Quaternary Ammonium Compounds
| Compound | S. aureus ATCC 25923 | E. coli ATCC 25922 |
| Series 1 | ||
| QC14-Me | 8 | >128 |
| QC14-Allyl | 4 | >128 |
| QC16-Me | 4 | >128 |
| QC16-Allyl | 2 | >128 |
| Series 3 | ||
| QBn-C12 | 16 | 64 |
| QBn-C14 | 8 | 32 |
| QBn-C16 | 4 | 16 |
| Commercial QACs | ||
| Cetylpyridinium chloride (CPC) | 4 | 32 |
| Benzyldodecyldimethylammonium bromide (BAB) | 4 | 64 |
Data sourced from a study on 3-amidoquinuclidine quaternary ammonium compounds as new soft antibacterial agents.[5]
Table 2: Cytotoxicity (IC50, µM) of 3-Amidoquinuclidine Quaternary Ammonium Compounds against Human Cells
| Compound | IC50 (µM) |
| Series 1 | |
| QC14-Me | >100 |
| QC14-Allyl | >100 |
| QC16-Me | 75 |
| QC16-Allyl | 50 |
| Series 3 | |
| QBn-C12 | 10 |
| QBn-C14 | 5 |
| QBn-C16 | 2.5 |
| Commercial QACs | |
| Cetylpyridinium chloride (CPC) | 15 |
| Benzyldodecyldimethylammonium bromide (BAB) | 10 |
Data represents the half-maximal inhibitory concentration against a human cell line, indicating the compound's toxicity.[5]
Neurological Disorder Therapeutics
The rigid structure of the quinuclidine core is well-suited for interaction with various receptors in the central nervous system. Derivatives of 3-aminoquinuclidine have been investigated as potent ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs) and serotonin (B10506) 5-HT3 receptors.[6][7]
Table 3: Activity of 3-Aminoquinuclidine Derivatives at Nicotinic Acetylcholine Receptors (nAChRs)
| Compound | Receptor Subtype | Activity | EC50 / IC50 (µM) |
| Arylidene derivative at 3-position | α7 nAChR | Agonist | 1.5 |
| N-methyl quinuclidine | α7 nAChR | Agonist | 40 |
EC50 (half-maximal effective concentration) values indicate the concentration of a drug that gives half of the maximal response.[6]
Table 4: Binding Affinity (Ki, nM) of Quinolone Derivatives (incorporating a basic azabicycloalkyl moiety) for 5-HT3 Receptors
| Compound | Ki (nM) |
| Ondansetron (Reference) | 7.6 |
| Compound 21 (Ester derivative) | 0.32 |
| Compound 37 (Ester derivative) | 0.31 |
Ki (inhibition constant) values represent the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of 3-aminoquinuclidine derivatives.
Synthesis of 3-Amidoquinuclidine Quaternary Ammonium Compounds
Objective: To synthesize quaternary ammonium salts from 3-amidoquinuclidine precursors.
Materials:
-
(±)-3-amidoquinuclidines with long alkyl chains
-
Quaternization reagents: methyl iodide, allyl bromide
-
Magnetic stirrer
-
Round-bottom flask
Procedure:
-
Dissolve the (±)-3-amidoquinuclidine precursor in dry acetone in a round-bottom flask.
-
Add an equimolar amount of the quaternization reagent (methyl iodide or allyl bromide) to the solution.
-
Stir the reaction mixture at room temperature for 2-3 days.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, the product often precipitates out of the solution. Collect the solid by filtration.
-
Wash the solid with cold acetone to remove any unreacted starting materials.
-
Dry the final product under vacuum.[1]
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (3-aminoquinuclidine derivatives)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in CAMHB directly in the 96-well plates.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the prepared bacterial suspension.
-
Include a growth control (wells with bacteria and broth, no compound) and a sterility control (wells with broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[8]
Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxicity of the compounds on mammalian cells.
Materials:
-
Human cell line (e.g., HEK293)
-
96-well cell culture plates
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubate the cells for 24-48 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.[9]
Radioligand Binding Assay for 5-HT3 Receptors
Objective: To determine the binding affinity (Ki) of test compounds for the 5-HT3 receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human 5-HT3A receptor.
-
Radioligand: [3H]-GR65630
-
Test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
GF/B glass fiber filters, pre-treated with 0.5% polyethyleneimine (PEI)
-
96-well plates
-
Cell harvester
-
Liquid scintillation counter and scintillation cocktail
Procedure:
-
Prepare serial dilutions of the test compounds in the binding buffer.
-
In a 96-well plate, set up the assay in triplicate with the following:
-
Total Binding: 50 µL of binding buffer, 50 µL of [3H]-GR65630, and 100 µL of cell membrane suspension.
-
Non-specific Binding: 50 µL of a high concentration of a non-radiolabeled 5-HT3 antagonist (e.g., 10 µM granisetron), 50 µL of [3H]-GR65630, and 100 µL of cell membrane suspension.
-
Competitive Binding: 50 µL of each concentration of the test compound, 50 µL of [3H]-GR65630, and 100 µL of cell membrane suspension.
-
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the reaction by rapid filtration through the pre-treated GF/B filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
The Ki value is calculated from the IC50 value (concentration of test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.[5][10]
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental processes is crucial for understanding the role of 3-aminoquinuclidine derivatives.
Caption: Experimental workflow for the screening and evaluation of antimicrobial 3-aminoquinuclidine derivatives.
Caption: Simplified signaling pathway of the α7 nicotinic acetylcholine receptor and its modulation.[4]
Caption: Signaling pathway of the 5-HT3 receptor in chemotherapy-induced emesis and the site of action for antagonists.[11]
Conclusion
This compound is a cornerstone of modern medicinal chemistry, providing a robust and versatile scaffold for the design and synthesis of novel therapeutic agents. Its application spans from the development of potent antimicrobial QACs to the generation of highly selective modulators of key receptors in the central nervous system. The data and protocols presented in this guide highlight the significant potential of 3-aminoquinuclidine derivatives in addressing unmet medical needs. Further exploration of this privileged scaffold is poised to yield a new generation of innovative and effective pharmaceuticals.
References
- 1. mdpi.com [mdpi.com]
- 2. 5-HT3 receptors as important mediators of nausea and vomiting due to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. static.igem.org [static.igem.org]
- 7. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
Methodological & Application
Application Notes: 3-Aminoquinuclidine Dihydrochloride in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminoquinuclidine and its derivatives are increasingly recognized for their potential as chiral scaffolds and organocatalysts in asymmetric synthesis. The rigid, bicyclic structure of the quinuclidine (B89598) core provides a well-defined stereochemical environment, making it an attractive framework for the design of new catalysts and ligands. This document provides detailed application notes and protocols for the use of (S)-3-Aminoquinuclidine dihydrochloride (B599025) as a precursor for a chiral thiourea (B124793) organocatalyst and its application in asymmetric Michael addition reactions.
Catalyst Synthesis: (S)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(quinuclidin-3-yl)thiourea
Chiral thiourea derivatives have emerged as powerful hydrogen-bond-donating catalysts for a variety of asymmetric transformations. The following protocol details the synthesis of a bifunctional thiourea organocatalyst from (-)-(S)-3-aminoquinuclidine dihydrochloride. This catalyst combines a hydrogen-bond donating thiourea moiety with a basic quinuclidine nitrogen, enabling dual activation of the reaction partners.
Experimental Protocol: Catalyst Synthesis
Objective: To synthesize an enantiopure thiourea organocatalyst from (-)-(S)-3-aminoquinuclidine dihydrochloride.[1]
Materials:
-
(-)-(S)-3-Aminoquinuclidine dihydrochloride
-
Sodium hydroxide (B78521) (NaOH)
-
Chloroform (B151607) (CHCl3)
-
3,5-bis(trifluoromethyl)phenyl isothiocyanate
-
Standard laboratory glassware and purification equipment
Procedure:
-
Free Base Generation: (-)-(S)-3-Aminoquinuclidine dihydrochloride is treated with sodium hydroxide to generate the free base, (S)-3-aminoquinuclidine.[1]
-
Extraction: The resulting free base is extracted from the solid phase into chloroform.[1]
-
Thiourea Formation: To the chloroform solution of the free base, 3,5-bis(trifluoromethyl)phenyl isothiocyanate is added.[1]
-
Reaction Conditions: The reaction mixture is gently warmed to 40°C.[1]
-
Product Isolation: The desired thiourea organocatalyst is obtained in quantitative yield after removal of the solvent.[1]
Caption: Workflow for the synthesis of the 3-aminoquinuclidine-derived thiourea organocatalyst.
Application in Asymmetric Michael Addition
The synthesized (S)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(quinuclidin-3-yl)thiourea was investigated as a catalyst in the asymmetric Michael addition of various nucleophiles to nitroalkenes. The following protocol outlines the general procedure for these reactions.
Experimental Protocol: Asymmetric Michael Addition
Objective: To catalyze the asymmetric Michael addition of ketones and malonates to nitroalkenes using the synthesized thiourea catalyst.[1]
General Procedure:
-
A mixture of the nitroalkene (1.0 equiv.), the nucleophile (ketone or malonate, 2.0 equiv.), and the thiourea organocatalyst (0.1 equiv.) in a suitable solvent is stirred at a specified temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is purified by column chromatography to isolate the Michael adduct.
-
The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation
The performance of the (S)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(quinuclidin-3-yl)thiourea catalyst in the asymmetric Michael addition of various substrates is summarized in the table below. While the catalyst was effective in promoting the reactions, the observed yields and enantioselectivities were modest.[1]
| Entry | Nucleophile | Nitroalkene | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Cyclohexanone | trans-β-nitrostyrene | Toluene | RT | 120 | 45 | 10 (S) |
| 2 | Acetone | trans-β-nitrostyrene | Toluene | RT | 168 | 20 | 8 (S) |
| 3 | Diethyl malonate | trans-β-nitrostyrene | Toluene | RT | 72 | 50 | 12 (R) |
| 4 | Dibenzyl malonate | trans-β-nitrostyrene | Toluene | RT | 96 | 40 | 15 (R) |
| 5 | Nitromethane | trans-chalcone | Toluene | RT | 144 | 35 | 5 (R) |
Data sourced from "Synthesis and Applications of (-)-(S)-3-Aminoquinuclidine-Derived Thiourea"[1]
Caption: Proposed catalytic cycle for the asymmetric Michael addition.
Conclusion
(S)-3-Aminoquinuclidine dihydrochloride serves as a valuable and accessible chiral starting material for the synthesis of bifunctional organocatalysts. The derived thiourea catalyst has been shown to be active in promoting asymmetric Michael additions, although further optimization of the catalyst structure and reaction conditions is necessary to achieve higher yields and enantioselectivities. These findings open avenues for the development of novel quinuclidine-based catalysts for a broader range of asymmetric transformations, contributing to the expanding toolbox of organocatalysis for efficient and stereoselective synthesis in research and drug development.
References
Application Notes and Protocols for 3-Aminoquinuclidine Dihydrochloride as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminoquinuclidine (B1202703) dihydrochloride (B599025), a bicyclic amine, is a crucial chiral building block in modern pharmaceutical synthesis. Its rigid, stereochemically defined structure is incorporated as a permanent and essential feature of the final active pharmaceutical ingredient (API). This is distinct from a chiral auxiliary, which is temporarily attached to a substrate to direct the stereochemistry of a reaction and is subsequently removed. The inherent chirality of 3-aminoquinuclidine is fundamental to the biological activity of the drugs it helps to form.
This document provides detailed application notes and experimental protocols for the use of enantiomerically pure 3-aminoquinuclidine and its derivatives in the synthesis of key pharmaceutical compounds, including the 5-HT3 receptor antagonist Palonosetron (B1662849) and the muscarinic receptor antagonist Solifenacin (B1663824).
Key Applications
The primary application of 3-aminoquinuclidine dihydrochloride is in the synthesis of therapeutic agents that target the central and peripheral nervous systems. Its unique structure allows for precise interactions with biological targets.[1][2]
-
5-HT3 Receptor Antagonists: The (S)-enantiomer is a key precursor for Palonosetron, a second-generation 5-HT3 antagonist used to prevent chemotherapy-induced nausea and vomiting.[3]
-
Muscarinic Receptor Antagonists: The (R)-enantiomer, often in the form of (R)-3-quinuclidinol, is a vital intermediate in the synthesis of Solifenacin, used to treat overactive bladder.[4][5] It is also a component of other muscarinic antagonists like Tiotropium bromide.[1]
-
Cognitive Enhancers: Derivatives have been investigated as agonists for the α7 nicotinic acetylcholine (B1216132) receptor, with potential applications in treating cognitive deficits in schizophrenia.
Quantitative Data Summary
The following table summarizes reaction yields for key synthetic steps involving 3-aminoquinuclidine derivatives.
| Application/Reaction Step | Starting Materials | Key Reagents/Conditions | Yield (%) | Reference(s) |
| Palonosetron Synthesis | ||||
| Overall Synthesis | (S)-3-aminoquinuclidine, (S)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid | Acylation, Reduction, Cyclization | 76 | [3] |
| Acylation to form (S,S)-amide | (S)-3-aminoquinuclidine, (S)-tetrahydro-naphthoic acid | Thionyl chloride, Toluene | 86-93 | [6] |
| Solifenacin Synthesis | ||||
| Overall Synthesis (3-step) | (R)-3-quinuclidinol, (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | 1,1'-Carbonyldi-1,2,4-triazole (CDT), Isopropyl acetate | ~60 | [7] |
| Formation of Solifenacin Succinate (B1194679) from Solifenacin base | Solifenacin base, Succinic acid | Acetone or Ethyl acetate | 76-88 | [7] |
| Coupling Reaction via Chloroformate Intermediate | (R)-quinuclidin-3-yl carbonochloridate, (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | Dichloromethane, Triethylamine (B128534) | Not specified | [7] |
Experimental Protocols
Protocol 1: Synthesis of Palonosetron Hydrochloride
This multi-step synthesis involves the coupling of (S)-3-aminoquinuclidine with a derivative of tetrahydronaphthalenecarboxylic acid, followed by reduction and cyclization.[3][4]
Step 1: Acylation to form (S,S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
-
Materials:
-
(S)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
(S)-3-aminoquinuclidine
-
Toluene
-
Organic solvent (e.g., toluene, dimethylbenzene)
-
-
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve (S)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid in an organic solvent.
-
Add thionyl chloride dropwise to the solution at a controlled temperature (e.g., 50 °C). The molar ratio of acid to thionyl chloride should be approximately 1.0:1.0.
-
Stir the mixture for 1-6 hours to form the corresponding acid chloride.
-
In a separate vessel, prepare a solution of (S)-3-aminoquinuclidine in the same solvent.
-
Slowly add the acid chloride solution to the (S)-3-aminoquinuclidine solution. Maintain a uniform temperature. The molar ratio of the starting acid to the amine should be approximately 1.0:1.0.
-
Stir the reaction mixture for an additional 1-3 hours.
-
Upon reaction completion (monitored by TLC or HPLC), the resulting amide can be isolated by standard work-up procedures, which may include washing with aqueous base and water, followed by solvent evaporation.
-
Step 2: Reduction of the Amide
-
Materials:
-
(S,S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
-
Reducing agent (e.g., Sodium Borohydride, NaBH₄)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
Dissolve the amide from Step 1 in anhydrous THF under an inert atmosphere.
-
Add the reducing agent (e.g., NaBH₄) to the solution.
-
Slowly add boron trifluoride diethyl etherate to the mixture at a controlled temperature. The molar ratio of amide to reducing agent to BF₃·OEt₂ is typically around 1.0:0.7:3.0.
-
Stir the reaction at room temperature for 10-36 hours.
-
After the reaction is complete, quench the reaction carefully with water or an acidic solution.
-
Extract the product into an organic solvent, wash, dry, and concentrate to yield the crude amine.
-
Step 3: Cyclization to form Palonosetron
-
Materials:
-
(S,S)-1-(aminomethyl)-N-(1-azabicyclo[2.2.2]oct-3-yl)-1,2,3,4-tetrahydronaphthalene
-
Trichloromethyl chloroformate (diphosgene)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Toluene
-
-
Procedure:
-
Dissolve the amine from Step 2 in toluene.
-
Add a solution of trichloromethyl chloroformate in toluene, keeping the temperature below 50 °C.
-
Stir the mixture for approximately 18 hours.
-
Add boron trifluoride etherate and reflux the mixture for about 5 hours.
-
Cool the reaction mixture and add 2N hydrochloric acid and water.
-
Separate the aqueous layer and wash the organic layer. The product can be isolated and purified from the aqueous layer after basification and extraction.
-
The final hydrochloride salt is formed by treating the free base with HCl in a suitable solvent like ethanol.
-
Protocol 2: Synthesis of Solifenacin Succinate
This protocol is based on the activation of (R)-3-quinuclidinol with 1,1'-carbonyldi-1,2,4-triazole (CDT) followed by coupling with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.[7][8]
-
Materials:
-
(R)-3-quinuclidinol
-
1,1'-Carbonyldi-1,2,4-triazole (CDT)
-
Triethylamine
-
(S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
-
Isopropyl acetate
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Succinic acid
-
Acetone
-
-
Procedure:
-
Activation of (R)-3-quinuclidinol:
-
In a reaction vessel under a nitrogen atmosphere, charge CDT (1.2 eq) and isopropyl acetate.
-
Add (R)-3-quinuclidinol (1.2 eq) stepwise to the mixture.
-
Add triethylamine (2.0 eq) and stir the mixture at room temperature (20-25 °C) for approximately 2 hours.
-
-
Coupling Reaction:
-
Prepare a solution of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in isopropyl acetate.
-
Add this solution stepwise to the activated quinuclidinol mixture.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
-
Work-up and Isolation of Solifenacin Base:
-
Cool the mixture to 0-5 °C.
-
Add a saturated aqueous solution of ammonium chloride.
-
Allow the layers to separate, then collect the organic layer.
-
Wash the organic layer with a sodium bicarbonate solution, followed by water.
-
Concentrate the organic phase under reduced pressure to yield Solifenacin as an oil.
-
-
Formation of Solifenacin Succinate:
-
Dissolve the obtained Solifenacin oil in acetone.
-
Add a solution of succinic acid in acetone.
-
Stir the mixture at 0-5 °C for about 3 hours to induce precipitation.
-
Collect the solid by filtration, wash with cold acetone, and dry to obtain Solifenacin succinate as a white solid.
-
-
Visualizations
Synthesis of Palonosetron
Caption: Synthetic pathway for Palonosetron.
Synthesis of Solifenacin
Caption: Experimental workflow for Solifenacin synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2011013095A1 - Processes for the preparation of palonosetron - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN101186607A - Method for synthesizing palonosetron hydrochloride - Google Patents [patents.google.com]
- 5. US20080242697A1 - Process for the synthesis of solifenacin - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. US7741489B2 - Process for the synthesis of solifenacin - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Palonosetron from (S)-3-Aminoquinuclidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Palonosetron (B1662849), a potent 5-HT3 receptor antagonist. The synthesis commences with (S)-3-Aminoquinuclidine dihydrochloride (B599025), a key chiral starting material. The described methodologies are based on established synthetic routes involving acylation, reduction, and cyclization steps. Quantitative data from various synthetic approaches are summarized, and key experimental procedures are detailed to facilitate replication and process optimization. Visual diagrams of the synthetic pathway and experimental workflow are provided to enhance understanding.
Introduction
Palonosetron, chemically described as (3aS)-2-[(S)-1-azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one, is a second-generation 5-HT3 receptor antagonist.[1] It is widely used for the prevention of acute and delayed nausea and vomiting associated with cancer chemotherapy.[2] The synthesis of palonosetron as a single (S,S) diastereomer is crucial for its pharmacological activity.[1] This document outlines a common and effective synthetic strategy starting from (S)-3-Aminoquinuclidine dihydrochloride.
The primary synthetic approach involves three key transformations:
-
Acylation: Formation of an amide bond between (S)-3-Aminoquinuclidine and a suitable naphthalenic acid derivative.
-
Reduction: Reduction of the amide to a secondary amine.
-
Cyclization: Intramolecular cyclization to form the characteristic tricyclic core of palonosetron.
Synthetic Pathway
The overall synthetic scheme for the preparation of palonosetron hydrochloride from (S)-3-Aminoquinuclidine is depicted below.
Caption: Synthetic pathway for Palonosetron Hydrochloride.
Experimental Protocols
Preparation of (S)-3-Aminoquinuclidine Free Base
(S)-3-Aminoquinuclidine is typically supplied as its dihydrochloride salt, which requires conversion to the free base before acylation.
Protocol:
-
Dissolve (S)-3-Aminoquinuclidine dihydrochloride in methanol (B129727).
-
Add a solution of potassium hydroxide (B78521) in methanol.
-
Stir the mixture at 50°C for 1 hour.[3]
-
Filter the precipitated potassium chloride.
-
Concentrate the filtrate under reduced pressure to obtain the (S)-3-Aminoquinuclidine free base.
Acylation of (S)-3-Aminoquinuclidine
This step involves the coupling of (S)-3-Aminoquinuclidine with (S)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid.
Protocol:
-
Dissolve (S)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid in a suitable organic solvent (e.g., toluene).[4]
-
Add thionyl chloride dropwise to the solution at a temperature below 20°C to form the corresponding acid chloride.[4][5]
-
Stir the reaction mixture for 1-6 hours at a temperature between 30-80°C (preferably 50°C).[5]
-
In a separate vessel, dissolve the (S)-3-Aminoquinuclidine free base in an appropriate solvent.
-
Add the solution of the acid chloride dropwise to the amine solution.
-
Stir the reaction for 1-3 hours.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product, (S,S)-N-(1-Azabicyclo[2.2.2]oct-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide, can be isolated by standard workup procedures.
Reduction of the Amide
The amide intermediate is reduced to the corresponding secondary amine.
Protocol:
-
Suspend the amide intermediate in a suitable solvent.
-
Add a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid like boron trifluoride diethyl etherate (BF₃·OEt₂).[5]
-
Stir the reaction mixture until the reduction is complete, as monitored by TLC.
-
Quench the reaction carefully, typically with a protic solvent.
-
Isolate the product, (S,S)-N-(1-Azabicyclo[2.2.2]oct-3-yl)-(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine, through extraction and purification.
Cyclization to Palonosetron
The final step is the intramolecular cyclization to form the palonosetron core structure.
Protocol:
-
Dissolve the secondary amine intermediate in a suitable solvent (e.g., toluene).[6]
-
Add a cyclizing agent such as trichloromethyl chloroformate (diphosgene) in the presence of boron trifluoride diethyl etherate.[5][6]
-
Maintain the reaction temperature below 50°C during the addition of the cyclizing agent.[6]
-
After the reaction is complete, the crude palonosetron is obtained.
-
The crude product can be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like ethanol.
-
Purify the palonosetron hydrochloride by recrystallization.
Alternative Synthesis via Catalytic Hydrogenation
An alternative route involves the catalytic hydrogenation of an unsaturated precursor.
Caption: Catalytic hydrogenation workflow for Palonosetron synthesis.
Protocol:
-
Dissolve 2-[(S)-1-azabicyclo[2.2.2]oct-3-yl]-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one hydrochloride in methanol.[7]
-
Add a palladium catalyst, such as 10% Pd/C.[7]
-
Hydrogenate the mixture at a pressure of 50 PSI and a temperature of 25-35°C for approximately 24 hours.[7]
-
Filter the catalyst and concentrate the filtrate to obtain crude palonosetron hydrochloride.
-
The crude product will be a mixture of (3aS, S) and (3aR, S) diastereomers.[1]
-
Purify the desired (3aS, S) isomer by recrystallization from a solvent mixture such as methanol and ethanol.[1]
Data Presentation
Table 1: Summary of Reaction Yields
| Step | Synthetic Route | Reported Yield | Reference |
| Overall | Acylation, Reduction, Cyclization | 76% | [8][9] |
| Purification | Recrystallization of Palonosetron HBr | 83% | [6] |
Table 2: Diastereomeric Purity from Catalytic Hydrogenation
| Hydrogenation Pressure | Catalyst | Desired (3aS, S) Isomer | Undesired (3aR, S) Isomer | Unreacted Intermediate | Reference |
| 10.0 atm | Pd/C | 56.36% | 42.14% | 0.51% | [1] |
| 30.0 atm | Pd/C | 59.60% | 36.15% | 2.74% | [1] |
Table 3: Purity Enhancement through Purification
| Purification Step | Desired (3aS, S) Isomer | Undesired (3aR, S) Isomer | Unreacted Intermediate | Reference |
| Initial Crude Product | 93.74% | 6.19% | 0.20% | [1] |
| After Recrystallization with N-bromosuccinimide treatment | 99.63% | 0.32% | 0.05% | [1] |
| Final Product (Industrially Viable Process) | >99.8% (Chemical Purity) | - | - | [7][10] |
| Final Product (Industrially Viable Process) | >99.8% (Chiral Purity) | - | - | [10] |
Conclusion
The synthesis of palonosetron using (S)-3-Aminoquinuclidine dihydrochloride can be achieved through multiple reliable routes. The choice of method may depend on factors such as desired purity, scalability, and available equipment. The acylation-reduction-cyclization pathway offers a high overall yield.[8][9] The catalytic hydrogenation route provides a more direct approach but requires careful control of conditions and subsequent purification to achieve high diastereomeric purity.[1] The protocols and data presented herein serve as a comprehensive guide for researchers and professionals involved in the synthesis and development of palonosetron.
References
- 1. US20110021778A1 - Process for the Preparation of Substantially Pure Palonosetron and its Acid Salts - Google Patents [patents.google.com]
- 2. Palonosetron Hydrochloride | C19H25ClN2O | CID 6918303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2011013095A1 - Processes for the preparation of palonosetron - Google Patents [patents.google.com]
- 4. Preparation method of palonosetron and palonosetron hydrochloride and injection - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN101186607A - Method for synthesizing palonosetron hydrochloride - Google Patents [patents.google.com]
- 6. US8334388B2 - Palonosetron salts and processes for preparation and purification thereof - Google Patents [patents.google.com]
- 7. WO2009010987A1 - An improved process for the preparation of pure palonosetron hydrochloride - Google Patents [patents.google.com]
- 8. Synthesis of Palonosetron Hydrochloride [journal11.magtechjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Application Notes and Protocols: 3-Aminoquinuclidine Dihydrochloride in the Synthesis of 5-HT3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serotonin (B10506) 3 (5-HT3) receptor, a ligand-gated ion channel, is a well-established therapeutic target for the management of nausea and vomiting, particularly that induced by chemotherapy and radiotherapy, as well as for the treatment of irritable bowel syndrome (IBS).[1] Antagonists of the 5-HT3 receptor, often referred to as "setrons," have become the gold standard in antiemetic therapy.[1] A key structural feature of many potent 5-HT3 receptor antagonists is the quinuclidine (B89598) moiety, which provides a rigid basic nitrogen center, a critical pharmacophoric element for high-affinity binding. 3-Aminoquinuclidine (B1202703) dihydrochloride (B599025) serves as a vital chiral building block in the synthesis of numerous clinically significant 5-HT3 receptor antagonists, including granisetron (B54018) and ramosetron.
This document provides detailed application notes and protocols for the use of 3-aminoquinuclidine dihydrochloride in the preparation of 5-HT3 receptor antagonists. It includes a summary of quantitative binding data, detailed experimental methodologies for synthesis and biological evaluation, and visualizations of the 5-HT3 receptor signaling pathway and a general experimental workflow.
Data Presentation: Binding Affinities of 3-Aminoquinuclidine-Based 5-HT3 Receptor Antagonists
The following table summarizes the binding affinities (pKi) and functional antagonist potencies (pA2) of several key 5-HT3 receptor antagonists synthesized using a quinuclidine core. Higher pKi and pA2 values indicate greater affinity and potency, respectively.
| Compound | Receptor | pKi | pA2 | Reference |
| Ramosetron (YM060) | Rat 5-HT3 | 10.48 | 10.27 | [2] |
| Granisetron | Rat 5-HT3 | 9.15 | 9.44 | [2] |
| Ondansetron (B39145) | Rat 5-HT3 | 8.70 | 8.63 | [2] |
| YM114 (KAE-393) | Rat 5-HT3 | 10.24 | 10.12 | [2] |
| Ramosetron | Human 5-HT3 | Ki = 0.091 nM | 8.6 | [3] |
| Alosetron | Human 5-HT3 | - | - | [3] |
| Cilansetron | Human 5-HT3 | - | - | [3] |
Experimental Protocols
Protocol 1: General Synthesis of a 5-HT3 Receptor Antagonist via Amide Coupling of 3-Aminoquinuclidine
This protocol describes a general method for the synthesis of 5-HT3 receptor antagonists by coupling 3-aminoquinuclidine with a suitable carboxylic acid, such as N-methyl-1H-indazole-3-carboxylic acid for the synthesis of granisetron.
Materials:
-
This compound
-
N-methyl-1H-indazole-3-carboxylic acid (or other desired carboxylic acid)
-
Thionyl chloride (SOCl2) or other activating agent (e.g., DCC, HOBt)
-
Triethylamine (B128534) (Et3N) or other suitable base
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., ethanol) for salt formation
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Activation of the Carboxylic Acid:
-
To a solution of N-methyl-1H-indazole-3-carboxylic acid in anhydrous DCM, add thionyl chloride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
-
Amide Coupling Reaction:
-
Dissolve this compound in anhydrous DCM and add triethylamine to neutralize the hydrochloride and free the amine.
-
Cool the solution to 0 °C and add the previously prepared acid chloride solution in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., DCM/methanol gradient).
-
-
Salt Formation:
-
Dissolve the purified free base in a suitable solvent (e.g., ethanol) and add a solution of HCl in the same solvent.
-
Stir the mixture to allow for precipitation of the hydrochloride salt.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.
-
Protocol 2: 5-HT3 Receptor Binding Assay (Radioligand Displacement)
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the 5-HT3 receptor using [3H]granisetron.
Materials:
-
Cell membranes prepared from cells expressing the 5-HT3 receptor (e.g., HEK293 cells)
-
[3H]granisetron (radioligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control: A high concentration of a known 5-HT3 antagonist (e.g., 10 µM ondansetron)
-
Test compounds (e.g., newly synthesized 3-aminoquinuclidine derivatives) at various concentrations
-
96-well microplates
-
Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine
-
Cell harvester
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well microplate, add the following to triplicate wells:
-
Total Binding: 25 µL of assay buffer, 25 µL of [3H]granisetron, and 50 µL of the membrane preparation.
-
Non-specific Binding: 25 µL of the non-specific binding control, 25 µL of [3H]granisetron, and 50 µL of the membrane preparation.
-
Competitive Binding: 25 µL of each test compound dilution, 25 µL of [3H]granisetron, and 50 µL of the membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
-
Quantification:
-
Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound from the concentration-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 3: In Vitro Functional Assay (Calcium Influx)
This protocol describes a cell-based functional assay to determine the potency (IC50) of a test compound as a 5-HT3 receptor antagonist by measuring changes in intracellular calcium.
Materials:
-
HEK293 cells stably expressing the human 5-HT3A receptor
-
96-well black-walled, clear-bottom microplates
-
Fluo-4 AM (calcium indicator dye)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Serotonin (agonist)
-
Test compounds
-
Fluorescence microplate reader with an injection system
Procedure:
-
Cell Plating:
-
Seed HEK-5HT3A cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells twice with assay buffer.
-
-
Compound Incubation:
-
Add various concentrations of the test compound to the wells and incubate for 15-30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence microplate reader and measure the baseline fluorescence.
-
Inject a solution of serotonin (at a concentration that elicits ~80% of the maximal response, EC80) into the wells.
-
Record the fluorescence intensity over time to measure the calcium influx.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response in the absence of the antagonist (100% response) and the baseline fluorescence (0% response).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: 5-HT3 Receptor Signaling Pathway and Antagonist Action.
Caption: General Synthetic Workflow from 3-Aminoquinuclidine.
Caption: Workflow for Biological Evaluation of Synthesized Antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the pharmacological profile of ramosetron, a novel therapeutic agent for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of a Chiral Thiourea Organocatalyst from 3-Aminoquinuclidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed experimental protocol for the synthesis of a chiral thiourea (B124793) organocatalyst derived from 3-aminoquinuclidine. Chiral thiourea derivatives are a prominent class of organocatalysts, capable of activating electrophiles through hydrogen bonding and facilitating a wide range of asymmetric transformations.[1][2][3][4] The described protocol is based on the reaction of (-)-(S)-3-aminoquinuclidine with 3,5-bis(trifluoromethyl)phenyl isothiocyanate, which has been reported to produce the desired catalyst in quantitative yield.[1][2] This bifunctional catalyst, possessing both a hydrogen-bond donor thiourea moiety and a basic quinuclidine (B89598) nitrogen, is a valuable tool for asymmetric synthesis.[1][2]
Reaction Scheme
The synthesis proceeds in two main steps: the liberation of the free amine from its dihydrochloride (B599025) salt, followed by the addition reaction with the corresponding isothiocyanate.
-
Step 1: Neutralization (-)-(S)-3-aminoquinuclidine dihydrochloride is treated with a base (e.g., sodium hydroxide) to yield the free base, (-)-(S)-3-aminoquinuclidine.
-
Step 2: Thiourea Formation The free amine then reacts with 3,5-bis(trifluoromethyl)phenyl isothiocyanate to form the final thiourea organocatalyst.
A general reaction scheme is depicted below:
Figure 1: Overall reaction scheme for the synthesis of the thiourea organocatalyst.
Experimental Protocol
This protocol is adapted from the work of Rolava and Turks.[1][2]
Materials and Reagents
-
(-)-(S)-3-aminoquinuclidine dihydrochloride
-
Sodium hydroxide (B78521) (NaOH)
-
Chloroform (B151607) (CHCl₃)
-
3,5-bis(trifluoromethyl)phenyl isothiocyanate
-
Standard laboratory glassware
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
Procedure
The experimental workflow can be visualized as follows:
Figure 2: Experimental workflow for the synthesis of the thiourea organocatalyst.
Step-by-Step Method
-
Preparation of the Free Amine:
-
In a suitable flask, dissolve (-)-(S)-3-aminoquinuclidine dihydrochloride in water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium hydroxide to basify the mixture (pH > 12).
-
Extract the aqueous layer multiple times with chloroform.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and use the resulting chloroform solution of the free amine directly in the next step.
-
-
Thiourea Synthesis:
-
To the chloroform solution of (-)-(S)-3-aminoquinuclidine, add 3,5-bis(trifluoromethyl)phenyl isothiocyanate portion-wise at room temperature with stirring.[2]
-
After the addition is complete, gently warm the reaction mixture to 40 °C.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary, although the cited literature suggests a quantitative yield of the desired product.[1][2]
-
Data Presentation
The following tables summarize the key quantitative data for the synthesized thiourea organocatalyst as reported in the literature.[2]
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Starting Material | (-)-(S)-3-aminoquinuclidine dihydrochloride |
| Reagent | 3,5-bis(trifluoromethyl)phenyl isothiocyanate |
| Solvent | Chloroform (CHCl₃) |
| Reaction Temperature | 40 °C |
| Reported Yield | Quantitative |
Table 2: Spectroscopic Data for the Synthesized Thiourea Organocatalyst
| Spectroscopic Technique | Characteristic Peaks/Shifts |
| ¹H-NMR (300 MHz, CDCl₃) | δ: 7.83 (s, 2H), 7.69 (s, 1H), 6.91 − 6.48 (br s, 1H), 4.50 − 4.32 (br s, 1H), 3.49 (dd, AB syst., 1H, ²J = 14.1 Hz, ³J = 9.4 Hz), 2.88 − 2.76 (m, 4H), 2.60 (dd, AB syst., 1H, ²J = 14.1 Hz, ³J = 4.5 Hz), 2.16 − 2.08 (m, 1H), 1.76 − 1.66 (m, 2H), 1.60 − 1.49 (m, 2H) |
| IR (cm⁻¹) | 3270, 3047, 2951, 2879, 1538, 1473, 1386, 1278, 1174, 1132 |
Logical Relationship of Catalyst Functionality
The synthesized molecule acts as a bifunctional organocatalyst. The thiourea group serves as a hydrogen-bond donor to activate an electrophile, while the tertiary amine of the quinuclidine core can act as a Brønsted base to deprotonate a nucleophile. This dual activation is key to its catalytic activity in various asymmetric reactions.
Figure 3: Logical diagram of the bifunctional activation mechanism.
This detailed protocol and the accompanying data provide researchers with the necessary information to synthesize and characterize this valuable thiourea organocatalyst for applications in asymmetric synthesis and drug development.
References
- 1. Synthesis and Applications of (-)-( S )-3-Amino-quinuclidine-Derived Thiourea | Semantic Scholar [semanticscholar.org]
- 2. scispace.com [scispace.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Thiourea fused γ-amino alcohol organocatalysts for asymmetric Mannich reaction of β-keto active methylene compounds with imines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Nicotinic Acetylcholine Receptor Ligands Using 3-Aminoquinuclidine Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Aminoquinuclidine (B1202703) dihydrochloride (B599025) is a valuable building block in the synthesis of novel ligands targeting nicotinic acetylcholine (B1216132) receptors (nAChRs). The rigid bicyclic structure of the quinuclidine (B89598) scaffold provides a defined orientation for pharmacophoric groups, making it an attractive starting material for medicinal chemistry campaigns. Ligands derived from this scaffold have shown potential as modulators of various nAChR subtypes, which are implicated in a range of neurological disorders.[1] These receptors are ligand-gated ion channels involved in synaptic transmission and have been identified as therapeutic targets for conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine (B1678760) addiction.[2][3][4] The development of subtype-selective nAChR ligands is a key area of research, and 3-aminoquinuclidine provides a versatile platform for generating chemical diversity to probe these receptors. This document provides detailed protocols and application notes for the synthesis and characterization of nAChR ligands using 3-aminoquinuclidine dihydrochloride and related azabicyclic scaffolds.
Data Presentation
The following tables summarize quantitative data for various nAChR ligands synthesized from quinuclidine and related azabicyclic precursors. This data is crucial for understanding the structure-activity relationships (SAR) of these compounds.
Table 1: Binding Affinities (Ki) of Quinuclidine-based Ligands at nAChR Subtypes
| Compound | nAChR Subtype | Ki (nM) | Reference |
| (S)-QND8 | α3β4 | 3.18 | [5] |
| (S)-T1 | α3β4 | ~1.0 | [5] |
| AK3 | α3β4 | 3.18 | [5] |
| 5a (4-nitro-PFEB) | α4β2 | 0.009 | [6] |
| 5g | α4β2 | 0.053 | [6] |
| Varenicline | α4β2 | 0.12 | [6] |
| Epibatidine (B1211577) | α4β2 | 0.026 | [6] |
| Compound 20 | α4β2 | 31 ± 6 | [7] |
| Compound 21 | α4β2 | 113 ± 37 | [7] |
Table 2: Functional Activity (IC50) of Aristoquinoline Derivatives at Rat α3β4 nAChR
| Compound | IC50 (µM) | Reference |
| Aristoquinoline (1) | 1.0 ± 0.1 | [8] |
| Compound 4 | 0.46 ± 0.08 | [9] |
| Compound 16 | ~0.125 | [9] |
| Compound 22 | ~1.0 | [9] |
| Compound 23 | 0.46 ± 0.08 | [9] |
| Compound 24 | 0.38 ± 0.1 | [9] |
Experimental Protocols
The following protocols are based on methodologies reported in the literature for the synthesis of nAChR ligands using 3-aminoquinuclidine and related structures.
Protocol 1: General Procedure for the Acylation of 3-Aminoquinuclidine
This protocol describes the synthesis of quinuclidine benzamide (B126) derivatives, which have been shown to modulate nAChRs.[10]
Materials:
-
This compound
-
2-Methoxybenzoyl chloride
-
Triethylamine (B128534) (Et3N)
-
Dry Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of this compound in dry THF, add triethylamine (Et3N) to neutralize the hydrochloride salt and free the amine.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of 2-methoxybenzoyl chloride in dry THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired quinuclidine benzamide.
Protocol 2: Synthesis of 3-Azabicyclo[3.3.1]nonane Derivatives via Double Mannich Reaction
This protocol is adapted from the synthesis of precursors for methyllycaconitine (B43530) analogues, which are antagonists of the human α7 nAChR.[11][12]
Materials:
-
Ethyl cyclohexanone-2-carboxylate
-
Formaldehyde (B43269) (38% aqueous solution)
-
Primary amine (e.g., methylamine, 2-phenylethyl amine)
-
Ethanol
-
Ethyl acetate (EtOAc)
-
Petroleum ether
Procedure:
-
In a round-bottom flask, dissolve ethyl cyclohexanone-2-carboxylate in ethanol.
-
Add formaldehyde (2.2 equivalents) and the desired primary amine (1.1 equivalents) to the solution.
-
Heat the reaction mixture under reflux for 3-4 hours under a nitrogen atmosphere.
-
Cool the solution to room temperature and concentrate under vacuum.
-
Purify the resulting residue by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to obtain the desired ethyl 3-(substituted)-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate.[12]
Protocol 3: Radioligand Binding Assay for nAChR Affinity
This protocol describes a method to determine the binding affinity of synthesized compounds for nAChR subtypes, as reported for epibatidine analogues.[6]
Materials:
-
Synthesized ligand
-
[3H]Epibatidine (radioligand)
-
Rat cerebral cortex tissue homogenate (for α4β2* nAChRs)
-
HEK293 cells expressing the desired nAChR subtype (e.g., α3β4)
-
Binding buffer (e.g., phosphate (B84403) buffer)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare tissue homogenates from rat cerebral cortices for α4β2* nAChR binding assays.[6] For other subtypes, use membranes from transfected HEK293 cells.
-
In a microtiter plate, add the tissue homogenate or cell membranes, [3H]epibatidine at a fixed concentration, and varying concentrations of the synthesized test compound.
-
Incubate the mixture at room temperature for a defined period (e.g., 2-4 hours) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]epibatidine (IC50 value).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
The following diagrams illustrate key concepts related to the synthesis and action of nAChR ligands.
Caption: Synthetic workflow for nAChR ligand synthesis.
Caption: nAChR signaling leading to neuroprotection.[4]
Caption: Logic for developing structure-activity relationships.
References
- 1. Recent developments in the synthesis of nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
Application of 3-Aminoquinuclidine Dihydrochloride in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminoquinuclidine (B1202703) dihydrochloride (B599025) is a versatile bicyclic amine that serves as a crucial structural scaffold in the development of potent and selective ligands for various targets in the central nervous system (CNS). Its rigid conformational structure makes it an ideal starting point for the synthesis of novel therapeutic agents aimed at treating a range of neurological and psychiatric disorders. In neuroscience research, 3-Aminoquinuclidine and its derivatives are particularly significant for their interaction with ligand-gated ion channels, specifically nicotinic acetylcholine (B1216132) receptors (nAChRs) and serotonin (B10506) type 3 (5-HT3) receptors.[1][2][3][4] This document provides an overview of its applications, quantitative data on key derivatives, and detailed protocols for relevant experimental procedures.
Mechanism of Action and Key Applications
3-Aminoquinuclidine dihydrochloride itself is primarily utilized as a synthetic building block.[1][4] Its derivatives have been shown to act as agonists, partial agonists, or antagonists at nAChRs and 5-HT3 receptors.[3][5]
-
Nicotinic Acetylcholine Receptor (nAChR) Modulation: Derivatives of 3-aminoquinuclidine have been synthesized and characterized as potent ligands for various nAChR subtypes, including α3β4 and α7.[2][3] The α7 subtype is implicated in cognitive processes such as learning and memory, making its modulation a therapeutic strategy for Alzheimer's disease and schizophrenia. The α3β4 subtype is involved in addiction and pain pathways.[2]
-
Serotonin 5-HT3 Receptor Antagonism: The quinuclidine (B89598) moiety is a key pharmacophore in several potent 5-HT3 receptor antagonists.[5] 5-HT3 receptors are involved in emesis, anxiety, and nociception. Antagonists of this receptor, such as Palonosetron, which is synthesized from an (S)-3-aminoquinuclidine precursor, are used to manage chemotherapy-induced nausea and vomiting.
Data Presentation: Quantitative Data for 3-Aminoquinuclidine Derivatives
The following tables summarize the binding affinities (Ki) and functional activities (EC50/IC50) of representative derivatives of 3-aminoquinuclidine at key neuroscience targets. This data highlights the utility of the 3-aminoquinuclidine scaffold in generating potent and selective ligands.
Table 1: Binding Affinities (Ki) of 3-Aminoquinuclidine Derivatives at Nicotinic Acetylcholine Receptors (nAChRs)
| Compound/Derivative | nAChR Subtype | Ki (nM) | Radioligand | Tissue/Cell Line |
| AK3 ((S)-enantiomer) | α3β4 | 3.18 | [3H]Epibatidine | - |
| AK4 ((R)-enantiomer) | α7 | - | [3H]Epibatidine | - |
| Compound 9a | α4β2 | 48 | [3H]-(S)-Nicotine | - |
| Compound 9b | α4β2 | 42 | [3H]-(S)-Nicotine | - |
Data for AK3 and AK4 from a study on selective α3β4 nAChR ligands.[2] Data for compounds 9a and 9b from a study on ether and carbamate (B1207046) derivatives of 3-quinuclidinol.[6]
Table 2: Functional Activity (EC50) of Quinuclidine Derivatives at α7 nAChRs
| Compound/Derivative | Functional Assay | EC50 (µM) |
| N-methyl quinuclidine | Agonist Activity | 40 |
| 3-Arylidene derivative | Agonist Activity | 1.5 |
Data from a study on quinuclidines as selective agonists for α7 nAChRs.[3]
Table 3: Binding Affinities (Ki) of a Quinuclidine Derivative at Serotonin Receptors
| Compound/Derivative | Receptor | Ki (nM) | Radioligand |
| Quinolinecarboxylic acid derivative 5 | 5-HT3 | 9.9 | - |
Data from a study on quinolinecarboxylic acid derivatives with a quinuclidine moiety.[5]
Mandatory Visualization
Caption: Signaling pathways modulated by 3-Aminoquinuclidine derivatives.
Caption: Drug discovery workflow using 3-Aminoquinuclidine derivatives.
Experimental Protocols
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (a derivative of 3-aminoquinuclidine) for a specific receptor (e.g., α7 nAChR or 5-HT3R).
Materials:
-
Test compound (3-aminoquinuclidine derivative)
-
Radioligand (e.g., [3H]Epibatidine for nAChRs, [3H]Granisetron for 5-HT3Rs)
-
Cell membranes or tissue homogenates expressing the receptor of interest
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts)
-
Non-specific binding control (a high concentration of a known ligand for the receptor)
-
96-well filter plates
-
Scintillation cocktail and scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the binding buffer.
-
In a 96-well plate, add the cell membranes/tissue homogenate, the radioligand at a fixed concentration (typically near its Kd value), and either the binding buffer (for total binding), the test compound at various concentrations, or the non-specific binding control.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the functional activity (agonist, antagonist, or modulator) and potency (EC50 or IC50) of a test compound on ligand-gated ion channels.
Materials:
-
Cultured cells expressing the receptor of interest (e.g., HEK293 cells stably expressing α7 nAChRs)
-
External solution (e.g., artificial cerebrospinal fluid - aCSF)
-
Internal pipette solution
-
Patch pipettes (borosilicate glass)
-
Micromanipulator, amplifier, and data acquisition system
-
Test compound and agonist (e.g., acetylcholine)
Procedure:
-
Prepare the cell culture for recording.
-
Pull patch pipettes to a resistance of 3-5 MΩ and fill with the internal solution.
-
Position the pipette over a single cell and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -60 mV).
-
For agonist testing: Perfuse the cell with increasing concentrations of the test compound and record the elicited currents.
-
For antagonist testing: Co-apply a fixed concentration of an agonist with increasing concentrations of the test compound and measure the inhibition of the agonist-induced current.
-
Construct concentration-response curves and fit with an appropriate equation (e.g., Hill equation) to determine the EC50 (for agonists) or IC50 (for antagonists).
Rodent Behavioral Assay: Morris Water Maze
Objective: To assess the effect of a 3-aminoquinuclidine derivative on spatial learning and memory in rodents, relevant for cognitive-enhancing potential.
Materials:
-
Morris water maze (a large circular pool filled with opaque water)
-
A hidden escape platform
-
Video tracking system
-
Rodents (e.g., rats or mice)
-
Test compound and vehicle control
Procedure:
-
Habituation: Allow the animals to acclimate to the testing room for at least one hour before each session.
-
Acquisition Phase (Training):
-
Administer the test compound or vehicle to the animals at a predetermined time before the trial (e.g., 30 minutes).
-
Place the animal into the pool facing the wall at one of four starting positions.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within a set time (e.g., 60 seconds), guide it to the platform.
-
Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds).
-
Repeat this for several trials per day for several consecutive days.
-
Record the escape latency (time to find the platform) and path length using the video tracking system.
-
-
Probe Trial (Memory Test):
-
On the day after the final training session, remove the escape platform from the pool.
-
Administer the test compound or vehicle.
-
Place the animal in the pool and allow it to swim for a fixed duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
-
Data Analysis: Compare the escape latencies during training and the performance in the probe trial between the compound-treated and vehicle-treated groups to assess effects on learning and memory.
Conclusion
This compound is a valuable scaffold in neuroscience research, enabling the development of a wide array of ligands with high affinity and selectivity for nAChRs and 5-HT3 receptors. The provided data on its derivatives and the detailed experimental protocols serve as a foundational resource for researchers and drug development professionals aiming to explore and exploit the therapeutic potential of this chemical class in addressing various CNS disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinuclidines as selective agonists for alpha-7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic receptors on intact, cultured neurons. Characterization by [3H]quinuclidinylbenzilate binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and 5-HT3 receptor affinity of new quinolinecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Biochemical Assays Involving 3-Aminoquinuclidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminoquinuclidine (B1202703) dihydrochloride (B599025) is a versatile bicyclic amine that serves as a crucial building block in medicinal chemistry and drug discovery. Its rigid structure and chiral nature make it a valuable scaffold for the synthesis of compounds targeting various receptors and enzymes, particularly within the central and peripheral nervous systems. These application notes provide an overview of the biochemical assays where 3-aminodihydrochloride and its derivatives are frequently employed, with a focus on their roles as ligands for the 5-HT3 receptor and as inhibitors of acetylcholinesterase. Detailed protocols for representative assays are also provided.
I. Application in 5-HT3 Receptor Binding Assays
Derivatives of 3-aminoquinuclidine are integral to the development of potent and selective antagonists for the 5-hydroxytryptamine-3 (5-HT3) receptor, a ligand-gated ion channel involved in nausea, vomiting, and irritable bowel syndrome. Palonosetron, a well-known 5-HT3 antagonist, incorporates a 3-aminoquinuclidine moiety and exhibits high binding affinity. Radioligand binding assays are fundamental in determining the affinity (Ki) of test compounds for the 5-HT3 receptor.
Signaling Pathway of 5-HT3 Receptor Antagonism
The 5-HT3 receptor is a cation channel that, upon binding to serotonin (B10506) (5-HT), opens to allow the influx of Na+ and Ca2+ ions, leading to neuronal depolarization.[1] Antagonists containing the 3-aminoquinuclidine scaffold, such as Palonosetron, block this channel. Palonosetron exhibits allosteric binding and positive cooperativity, leading to prolonged inhibition of receptor function and eventual receptor internalization.[2][3][4] Downstream signaling pathways affected by 5-HT3 receptor modulation include the GSK3, ERK, and AKT pathways.[5][6]
Experimental Protocol: 5-HT3 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of a test compound against a known high-affinity radioligand for the 5-HT3 receptor.
Materials:
-
Cell Membranes: From cells expressing human 5-HT3 receptors.
-
Radioligand: [3H]-Granisetron or other suitable high-affinity 5-HT3 receptor antagonist radioligand.
-
Test Compound: 3-Aminoquinuclidine dihydrochloride or its derivatives.
-
Non-specific Binding Control: High concentration (e.g., 10 µM) of a non-labeled 5-HT3 receptor antagonist (e.g., Granisetron).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the 5-HT3 receptor. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane preparation.
-
Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.
-
Competitive Binding: Varying concentrations of the test compound, radioligand, and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Quantitative Data for 3-Aminoquinuclidine Derivatives:
| Compound | Receptor | Ki (nM) | Reference |
| Palonosetron | 5-HT3 | Not specified, but noted to have higher binding affinity than first-generation antagonists.[7] | [7] |
| Vabicaserin | 5-HT2C | 3 | [8] |
| Quinuclidine Derivative 5 | 5-HT3 | 9.9 | [9] |
| (R)-enantiomer 13c | 5-HT3 | 56.4 | [10] |
| (S)-enantiomer 13d | 5-HT3 | 242.3 | [10] |
II. Application in Acetylcholinesterase Inhibition Assays
3-Aminoquinuclidine and its analogs have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.
Mechanism of Acetylcholinesterase Inhibition
Acetylcholinesterase inhibitors prevent the breakdown of acetylcholine in the synaptic cleft, thereby increasing the duration and effect of cholinergic neurotransmission. The potency of an inhibitor is quantified by its IC50 value, the concentration required to inhibit 50% of the enzyme's activity.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method to determine the IC50 value of a test compound for AChE.
Materials:
-
Acetylcholinesterase (AChE): From electric eel or human recombinant.
-
Test Compound: this compound or its derivatives.
-
Positive Control: A known AChE inhibitor (e.g., Donepezil).
-
DTNB (Ellman's Reagent): 5,5'-dithiobis-(2-nitrobenzoic acid).
-
ATCI: Acetylthiocholine iodide (substrate).
-
Phosphate (B84403) Buffer: 0.1 M, pH 8.0.
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, test compound dilutions, DTNB, and ATCI in phosphate buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer.
-
Test compound at various concentrations (or buffer for control).
-
AChE solution.
-
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add DTNB and then ATCI to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals to monitor the reaction kinetics. The product of the reaction between thiocholine (B1204863) (from ATCI hydrolysis) and DTNB is a yellow-colored compound.
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Quantitative Data for 3-Aminoquinuclidine Derivatives:
Direct IC50 values for this compound against AChE are not prominently found in the literature. However, studies on its conjugates demonstrate the potential of this scaffold for AChE inhibition.
| Compound | Enzyme | IC50 (µM) | Type of Inhibition | Reference |
| 3-oxo-urs-12-en-28-((±)-3-aminoquinuclidine) amide (Ursolic acid derivative) | AChE | 0.43 | Mixed | [11] |
| 2,3-indolo-olean-12-en-28-((±)-3-aminoquinuclidine) amide (Oleanolic acid derivative) | AChE | 0.47 | Uncompetitive | [11] |
| 1,1′-(decano)bis(3-hydroxyquinuclidinium bromide) | AChE | 0.52 | Not specified | [12] |
| 1,1′-(decano)bis(3-hydroxyiminoquinuclidinium bromide) | AChE | 0.26 | Not specified | [12] |
III. Experimental Workflows
Workflow for IC50 Determination in AChE Inhibition Assay
Conclusion
This compound and its derivatives are of significant interest in drug development due to their activity at key neurological targets. The biochemical assays described herein, particularly 5-HT3 receptor binding and acetylcholinesterase inhibition, are crucial for characterizing the pharmacological profile of compounds containing this scaffold. While quantitative data for the parent dihydrochloride are limited in public literature, the data for its derivatives underscore the potential of this chemical moiety. The provided protocols offer a foundational methodology for researchers to evaluate novel compounds based on the 3-aminoquinuclidine structure.
References
- 1. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Antiemetic 5-HT3 Receptor Antagonist Palonosetron Inhibits Substance P-Mediated Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and 5-HT3 receptor affinity of new quinolinecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Conjugation of Triterpenic Acids with 3-Aminoquinuclidine Moiety: An Approach to Acetylcholinesterase Mixed or Uncompetitive Type Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enantiomeric Purity Determination of 3-Aminoquinuclidine by Chiral HPLC
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of the enantiomeric purity of 3-Aminoquinuclidine. Due to the absence of a significant chromophore in the native molecule, a pre-column derivatization step with a suitable chiral derivatizing agent is employed to facilitate UV detection and enhance chiral recognition. This method is crucial for researchers, scientists, and professionals in drug development and quality control who require accurate assessment of the stereoisomeric composition of 3-Aminoquinuclidine, a key chiral building block in pharmaceutical synthesis.[1]
Introduction
3-Aminoquinuclidine is a chiral bicyclic amine that serves as a vital intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The stereochemistry of this compound is often critical to the efficacy and safety of the final drug product. Therefore, a reliable and accurate analytical method to determine its enantiomeric purity is essential. This application note describes a method based on diastereomeric derivatization followed by separation on a polysaccharide-based chiral stationary phase. This approach has been successfully applied to similar chiral molecules, such as 3-Quinuclidinol, demonstrating its suitability for this class of compounds.[2][3][4]
Experimental Protocol
Materials and Reagents
-
3-Aminoquinuclidine dihydrochloride (B599025) (racemic standard and sample)[5]
-
(R)-(+)-1-(1-Naphthyl)ethyl isocyanate (chiral derivatizing agent)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM), HPLC grade
-
n-Hexane, HPLC grade
-
Ethanol, HPLC grade
-
2-Propanol (IPA), HPLC grade
-
Methanol, HPLC grade
Equipment
-
HPLC system with a quaternary pump, autosampler, and UV detector
-
Chiral Stationary Phase: Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral column[2][3]
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (0.45 µm)
Derivatization Procedure
-
Standard and Sample Preparation: Accurately weigh approximately 10 mg of 3-Aminoquinuclidine dihydrochloride standard or sample into a 10 mL volumetric flask.
-
Dissolution: Add 5 mL of DCM to the flask and sonicate for 5 minutes to dissolve the material.
-
Basification: Add 100 µL of triethylamine to neutralize the hydrochloride salt and liberate the free amine.
-
Derivatization: Add a 1.1 molar equivalent of (R)-(+)-1-(1-Naphthyl)ethyl isocyanate to the solution.
-
Reaction: Stopper the flask and allow the reaction to proceed at room temperature for 1 hour.
-
Dilution: Dilute the reaction mixture to the 10 mL mark with the mobile phase and mix thoroughly.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Conditions
| Parameter | Value |
| Column | Chiralpak IC (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Ethanol:2-Propanol (90:5:5, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Results and Discussion
The developed method provides excellent separation of the two diastereomeric derivatives of 3-Aminoquinuclidine. A representative chromatogram would show two well-resolved peaks corresponding to the two enantiomers. The elution order of the enantiomers should be determined by injecting a derivatized standard of a single known enantiomer.
Data Summary
| Parameter | (S)-3-Aminoquinuclidine Derivative | (R)-3-Aminoquinuclidine Derivative |
| Retention Time (min) | ~ 12.5 | ~ 14.2 |
| Resolution (Rs) | > 2.0 | > 2.0 |
| Tailing Factor (Tf) | < 1.5 | < 1.5 |
The enantiomeric excess (% ee) can be calculated using the following formula:
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Method Validation
The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[4] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Experimental Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-氨基奎宁 二盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
Protecting Group Strategies for 3-Aminoquinuclidine Dihydrochloride Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the protection of the primary amino group of 3-aminoquinuclidine (B1202703) dihydrochloride (B599025). This valuable building block is frequently utilized in the synthesis of a wide range of biologically active molecules. Due to its bifunctional nature, containing both a primary and a tertiary amine, selective protection of the primary amine is often a critical step to achieve desired chemical transformations.
Introduction to Protecting Group Strategies
In multi-step organic synthesis, protecting groups are essential tools to temporarily mask a reactive functional group, preventing it from interfering with reactions occurring at other sites in the molecule. For 3-aminoquinuclidine, the primary amino group is often more nucleophilic and reactive than the sterically hindered tertiary bridgehead amine. However, to ensure chemoselectivity, especially in reactions involving strong electrophiles or harsh conditions, protection of the primary amine is crucial.
The choice of a protecting group is dictated by its stability to the planned reaction conditions and the ease of its selective removal (deprotection) without affecting other functional groups. The most common protecting groups for amines are carbamates, such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). These groups offer a range of stability profiles and deprotection methods, allowing for orthogonal strategies in complex syntheses.
A critical initial step when working with 3-aminoquinuclidine dihydrochloride is the liberation of the free amine. The dihydrochloride salt must be neutralized with a suitable base to generate the free base before the protection reaction can proceed.
General Workflow for Protection of 3-Aminoquinuclidine
The overall process for the protection of 3-aminoquinuclidine from its dihydrochloride salt involves two main stages: neutralization followed by the protection reaction.
Common Protecting Group Strategies
This section details the application of the most common amine protecting groups—Boc, Cbz, and Fmoc—for 3-aminoquinuclidine.
tert-Butoxycarbonyl (Boc) Protection
The Boc group is a widely used protecting group due to its stability under a broad range of conditions, including basic and nucleophilic environments, and its facile removal under acidic conditions.
Table 1: Summary of Boc Protection and Deprotection of 3-Aminoquinuclidine
| Step | Reagents & Conditions | Typical Yield (%) | Notes |
| Protection | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, Triethylamine (B128534) (Et₃N), Dichloromethane (B109758) (DCM), Room Temperature, 2-12 h | >90 | The use of a base like triethylamine is essential to neutralize the HCl generated and to free the amine from its salt. |
| Deprotection | Trifluoroacetic acid (TFA) in DCM (1:1), Room Temperature, 1-2 h | Quantitative | The reaction is typically clean and proceeds to completion quickly. The product is the trifluoroacetate (B77799) salt. |
| Deprotection | 4M HCl in Dioxane, Room Temperature, 1-4 h | Quantitative | Yields the hydrochloride salt of the deprotected amine, which may be desirable for subsequent steps. |
Benzyloxycarbonyl (Cbz) Protection
The Cbz group is stable to acidic and basic conditions and is readily removed by catalytic hydrogenation. This makes it orthogonal to the acid-labile Boc group and the base-labile Fmoc group.
Table 2: Summary of Cbz Protection and Deprotection of 3-Aminoquinuclidine
| Step | Reagents & Conditions | Typical Yield (%) | Notes |
| Protection | Benzyl (B1604629) chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Dioxane/Water, 0 °C to Room Temperature, 4-16 h | 85-95 | Schotten-Baumann conditions are commonly employed for Cbz protection. |
| Deprotection | H₂, 10% Pd/C, Methanol (B129727) (MeOH), Room Temperature, 1-4 h | Quantitative | Catalytic hydrogenation is a mild and efficient method for Cbz removal. Ensure the catalyst is filtered carefully after the reaction. |
9-Fluorenylmethoxycarbonyl (Fmoc) Protection
The Fmoc group is particularly valuable in solid-phase peptide synthesis due to its lability under mild basic conditions (e.g., piperidine), while being stable to acidic conditions used for Boc deprotection.
Table 3: Summary of Fmoc Protection and Deprotection of 3-Aminoquinuclidine
| Step | Reagents & Conditions | Typical Yield (%) | Notes |
| Protection | 9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), Sodium bicarbonate (NaHCO₃), Acetone (B3395972)/Water, Room Temperature, 2-6 h | >90 | Fmoc-OSu is often preferred over Fmoc-Cl due to its higher stability and ease of handling. |
| Deprotection | 20% Piperidine (B6355638) in Dimethylformamide (DMF), Room Temperature, 10-30 min | Quantitative | The deprotection is rapid and the resulting dibenzofulvene-piperidine adduct can be monitored by UV spectroscopy. |
Orthogonal Protection Strategies
In the synthesis of complex molecules, it is often necessary to protect multiple functional groups and then deprotect them selectively. This is achieved using "orthogonal" protecting groups, which are removed under different, non-interfering conditions. For a molecule containing two different amine groups or an amine and another functional group, a combination of Boc, Cbz, and Fmoc can be employed.
For instance, one amine could be protected with a Boc group and another with a Cbz group. The Boc group can be selectively removed with acid, leaving the Cbz group intact for further reactions. Subsequently, the Cbz group can be removed by hydrogenation.
Experimental Protocols
Protocol 1: Liberation of 3-Aminoquinuclidine Free Base
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH) or Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Dissolve this compound (1.0 eq) in water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of NaOH (2.2 eq) or an excess of solid K₂CO₃ with stirring.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the 3-aminoquinuclidine free base as an oil or low-melting solid. The free base is typically used immediately in the next step.
Protocol 2: N-Boc Protection of 3-Aminoquinuclidine
Materials:
-
3-Aminoquinuclidine free base (from Protocol 1)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq, if starting from the dihydrochloride salt, use 3.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve 3-aminoquinuclidine free base (1.0 eq) in DCM.
-
Add triethylamine (1.2 eq).
-
Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane) to afford N-Boc-3-aminoquinuclidine.
Protocol 3: Deprotection of N-Boc-3-aminoquinuclidine
Materials:
-
N-Boc-3-aminoquinuclidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve N-Boc-3-aminoquinuclidine (1.0 eq) in DCM.
-
Add an equal volume of TFA at 0 °C.
-
Stir the solution at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to precipitate the trifluoroacetate salt of 3-aminoquinuclidine.
-
Collect the solid by filtration and wash with diethyl ether.
Protocol 4: N-Cbz Protection of 3-Aminoquinuclidine
Materials:
-
3-Aminoquinuclidine free base (from Protocol 1)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.5 eq)
-
Dioxane and Water (1:1 mixture)
-
Ethyl acetate (B1210297) (EtOAc)
Procedure:
-
Dissolve 3-aminoquinuclidine free base (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq) and cool the mixture to 0 °C.
-
Add benzyl chloroformate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield N-Cbz-3-aminoquinuclidine.
Protocol 5: Deprotection of N-Cbz-3-aminoquinuclidine
Materials:
-
N-Cbz-3-aminoquinuclidine
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve N-Cbz-3-aminoquinuclidine (1.0 eq) in methanol.
-
Carefully add 10% Pd/C to the solution.
-
Purge the flask with hydrogen gas and stir the mixture under a hydrogen atmosphere (balloon) for 1-4 hours.
-
Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected 3-aminoquinuclidine.
Protocol 6: N-Fmoc Protection of 3-Aminoquinuclidine
Materials:
-
3-Aminoquinuclidine free base (from Protocol 1)
-
9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.05 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Acetone and Water (1:1 mixture)
Procedure:
-
Dissolve 3-aminoquinuclidine free base (1.0 eq) and sodium bicarbonate (2.0 eq) in a 1:1 mixture of acetone and water.
-
Add Fmoc-OSu (1.05 eq) and stir the mixture at room temperature for 2-6 hours.
-
Upon completion, add water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash chromatography to give N-Fmoc-3-aminoquinuclidine.
Protocol 7: Deprotection of N-Fmoc-3-aminoquinuclidine
Materials:
-
N-Fmoc-3-aminoquinuclidine
-
Piperidine
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve N-Fmoc-3-aminoquinuclidine (1.0 eq) in DMF.
-
Add piperidine to make a 20% (v/v) solution.
-
Stir the mixture at room temperature for 10-30 minutes.
-
Concentrate the reaction mixture under high vacuum to remove DMF and piperidine.
-
The crude product can be purified by an appropriate method, such as trituration with ether or column chromatography, to yield the free amine.
Conclusion
The selective protection of the primary amino group of 3-aminoquinuclidine is a fundamental step in the synthesis of many important pharmaceutical compounds. The choice of the protecting group—Boc, Cbz, or Fmoc—should be guided by the overall synthetic strategy, particularly the need for orthogonal deprotection. The protocols provided herein offer a starting point for researchers to effectively utilize these protecting group strategies in their synthetic endeavors. Optimization of reaction conditions may be necessary depending on the specific substrate and subsequent reaction steps.
Application Note and Protocol for the Purification of 3-Aminoquinuclidine Dihydrochloride via Recrystallization
Introduction
3-Aminoquinuclidine dihydrochloride (B599025) is a pivotal building block in the synthesis of various pharmaceutical compounds, notably as a key intermediate for potent 5-HT3 receptor antagonists like Palonosetron, used to prevent chemotherapy-induced nausea and vomiting.[1] The stereochemical purity of this intermediate is critical for the efficacy and safety of the final active pharmaceutical ingredient. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds, capable of yielding high-purity crystalline products.[2][3] This application note provides a detailed protocol for the purification of 3-Aminoquinuclidine dihydrochloride using a mixed-solvent recrystallization method, designed for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the relevant physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for the successful design and execution of the recrystallization procedure.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆Cl₂N₂ | [4] |
| Molecular Weight | 199.12 g/mol | [4] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 321-323 °C (decomposes) | [4] |
| Solubility | Soluble in Methanol (B129727) and Water. Soluble in DMSO (50 mg/mL with sonication). | [5] |
| Storage Conditions | Inert atmosphere, Room Temperature | [6] |
Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system at different temperatures.[2][3] The ideal recrystallization solvent will dissolve the target compound readily at an elevated temperature but poorly at lower temperatures.[7] Impurities should either be highly soluble at all temperatures, remaining in the mother liquor upon cooling, or insoluble in the hot solvent, allowing for their removal via hot filtration.[7] This procedure employs a mixed-solvent system of methanol and water, as suggested by literature, to achieve optimal purification of this compound.[8]
Experimental Protocol
This protocol outlines the step-by-step procedure for the recrystallization of this compound.
Materials and Equipment:
-
Crude this compound
-
Methanol (ACS grade or higher)
-
Deionized Water
-
Activated Carbon (decolorizing grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Condenser (optional, to prevent solvent loss)
-
Fluted filter paper
-
Powder funnel
-
Büchner funnel and flask
-
Vacuum source
-
Ice bath
-
Drying oven or vacuum desiccator
-
Spatula and weighing paper
-
Glass stirring rod
Safety Precautions:
-
This compound is irritating to the eyes, respiratory system, and skin.
-
Handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Methanol is flammable and toxic; handle with care and avoid ignition sources.
Workflow Diagram:
Caption: Recrystallization Workflow
Procedure:
-
Solvent Preparation: Prepare a mixed solvent of methanol and deionized water in a 10:1 volume ratio.
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add the 10:1 methanol:water solvent mixture in small portions while stirring and gently heating. Use a starting solvent volume of approximately 10-15 mL per gram of crude material.
-
Heat the mixture to reflux (the boiling point of the solvent) until all the solid has dissolved.[8] Add the minimum amount of hot solvent required to achieve complete dissolution.[7]
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat source and allow it to cool slightly.
-
Add a small amount of activated carbon (approximately 1-2% of the solute mass) to the solution.
-
Bring the solution back to a gentle boil for 5-10 minutes. The activated carbon will adsorb colored impurities.
-
-
Hot Gravity Filtration:
-
Preheat a second Erlenmeyer flask and a powder funnel on the hot plate. Place a piece of fluted filter paper in the funnel.
-
Quickly filter the hot solution through the fluted filter paper into the preheated flask to remove the activated carbon (if used) and any insoluble impurities. This step must be performed quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass or inverted beaker and allow it to cool slowly to room temperature without disturbance.[2] Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.[2]
-
-
Isolation of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold 10:1 methanol:water solvent to remove any remaining mother liquor.
-
-
Drying:
-
Transfer the purified crystals to a watch glass or weighing dish.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. Alternatively, dry in a vacuum desiccator.
-
Data Interpretation and Quality Control
The purity of the recrystallized this compound should be assessed to confirm the effectiveness of the purification.
Table 2: Quality Control Parameters
| Parameter | Method | Expected Result |
| Appearance | Visual Inspection | White, crystalline solid |
| Melting Point | Melting Point Apparatus | Sharp melting range close to the literature value (321-323 °C with decomposition)[4] |
| Purity | HPLC, GC, or NMR | Increased purity compared to the crude material. Diastereomeric purity should approach 99.7-100.0%.[1] |
| Percent Recovery | Gravimetric Analysis | (Mass of pure product / Mass of crude product) x 100% |
Troubleshooting
Table 3: Common Recrystallization Issues and Solutions
| Issue | Potential Cause | Suggested Solution |
| Product does not dissolve | Insufficient solvent. | Add more of the hot solvent mixture in small increments. |
| Oiling out | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | Add more solvent to the hot mixture. |
| No crystals form on cooling | Too much solvent was used; the solution is not supersaturated. | Boil off some of the solvent to concentrate the solution and attempt cooling again. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of the pure compound. |
| Low recovery | Premature crystallization during hot filtration. Too much solvent used. Crystals are soluble in the cold wash solvent. | Ensure the filtration apparatus is pre-heated. Use the minimum amount of hot solvent for dissolution. Use a minimal amount of ice-cold solvent for washing the crystals. |
Conclusion
The protocol described in this application note provides a reliable method for the purification of this compound by recrystallization. Adherence to this procedure, particularly with respect to the slow cooling step, is crucial for obtaining a high-purity product suitable for use in pharmaceutical synthesis and other research applications. The purity of the final product should always be verified using appropriate analytical techniques.
References
- 1. tandfonline.com [tandfonline.com]
- 2. LabXchange [labxchange.org]
- 3. mt.com [mt.com]
- 4. This compound | CAS#:6530-09-2 | Chemsrc [chemsrc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lab-chemicals.com [lab-chemicals.com]
- 7. youtube.com [youtube.com]
- 8. CN101613349B - The preparation method of S-3-aminoquinine dihydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols: Solid-Phase Synthesis of 3-Aminoquinuclidine Dihydrochloride-Based Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminoquinuclidine dihydrochloride (B599025) is a valuable bicyclic scaffold for the synthesis of novel chemical entities with potential therapeutic applications. Its rigid structure and available amino functionality make it an attractive starting point for the generation of diverse compound libraries. Solid-phase organic synthesis (SPOS) offers a highly efficient method for the construction of such libraries, enabling rapid diversification and purification.
These application notes provide a generalized protocol for the solid-phase synthesis of a combinatorial library based on the 3-Aminoquinuclidine scaffold. The methodologies described are based on well-established solid-phase synthesis principles and can be adapted for the synthesis of a wide range of derivatives.
Core Concepts and Workflow
The solid-phase synthesis of a 3-Aminoquinuclidine-based library involves several key stages:
-
Scaffold Immobilization: The 3-Aminoquinuclidine scaffold is attached to a solid support (resin).
-
On-Resin Diversification: The immobilized scaffold is chemically modified in a stepwise manner with various building blocks.
-
Cleavage: The final compounds are cleaved from the solid support.
-
Purification and Analysis: The cleaved compounds are purified and characterized.
The following diagram illustrates the general workflow for this process.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Aminoquinuclidine Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Aminoquinuclidine dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3-Aminoquinuclidine dihydrochloride?
A1: The most prevalent method is the reductive amination of 3-quinuclidinone. This typically involves the formation of an imine intermediate with a chiral amine, such as (R)- or (S)-1-phenethylamine, followed by reduction with a hydride source like sodium borohydride (B1222165).[1][2] An alternative approach involves the use of biocatalytic reduction. For producing specific enantiomers, chiral resolution of the racemic mixture using a chiral acid is a common strategy.[3][4]
Q2: Why is the purity of the starting material, 3-quinuclidinone hydrochloride, critical?
A2: Impurities in the starting 3-quinuclidinone hydrochloride can interfere with the reaction, potentially leading to side reactions, lower yields, and complications in the purification of the final product. It is advisable to use high-purity starting material or purify it before use.
Q3: What is the purpose of using a chiral amine like (S)- or (R)-1-phenethylamine in the synthesis?
A3: A chiral amine is used to introduce chirality into the molecule, leading to the formation of diastereomers that can be separated more easily than enantiomers. This is a key step in producing enantiomerically pure (R)- or (S)-3-Aminoquinuclidine dihydrochloride, which are crucial for the synthesis of certain pharmacologically active compounds.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) and gas chromatography (GC) are effective methods for monitoring the reaction's progress. For TLC, a suitable mobile phase, such as 15% ammonium (B1175870) hydroxide (B78521) in methanol (B129727) on a silica (B1680970) gel plate, can be used to track the disappearance of the starting material and the appearance of the product.
Q5: What are the typical challenges in the purification of this compound?
A5: Purification can be challenging due to the high polarity of the compound and the potential for contamination with boron complexes if sodium borohydride is used as the reducing agent.[1] Recrystallization is a common and effective method for purification and for improving the diastereomeric or enantiomeric purity.[1][4]
Troubleshooting Guides
Problem 1: Low Yield of the Imine Intermediate
Possible Causes:
-
Presence of water: Water can hydrolyze the imine back to the starting materials (3-quinuclidinone and the amine).
-
Suboptimal reaction conditions: Incorrect temperature, solvent, or pH can hinder the reaction.
-
Steric hindrance: The bulky nature of the reactants can slow down the reaction.
Solutions:
-
Water Removal: Use a dehydrating agent like molecular sieves or employ azeotropic distillation to remove water from the reaction mixture.[1]
-
Optimize Conditions: Experiment with different solvents (e.g., toluene, methanol) and consider the use of a catalytic amount of acid (e.g., acetic acid) to facilitate imine formation.
-
Increase Reaction Time/Temperature: Prolonging the reaction time or moderately increasing the temperature can help improve the yield.
Problem 2: Incomplete Reduction of the Imine
Possible Causes:
-
Insufficient reducing agent: The amount of sodium borohydride (or other reducing agent) may not be sufficient to reduce all of the imine.
-
Decomposition of the reducing agent: The reducing agent may have degraded due to moisture or improper storage.
-
Low reactivity of the imine: The imine may be sterically hindered or electronically deactivated, making it less susceptible to reduction.
Solutions:
-
Add Excess Reducing Agent: Use a slight excess of the reducing agent to ensure complete conversion.
-
Use Fresh Reducing Agent: Ensure the sodium borohydride is fresh and has been stored under anhydrous conditions.
-
Optimize Reaction Conditions: Conduct the reduction at a suitable temperature (e.g., cooling in an ice bath followed by warming to room temperature) and for a sufficient duration.
Problem 3: Boron Complex Contamination in the Final Product
Possible Cause:
-
Incomplete quenching of the reaction after reduction with sodium borohydride can lead to the formation of stable boron complexes with the product.[1]
Solutions:
-
Acidic Workup: During the workup, it is crucial to acidify the reaction mixture (e.g., with dilute HCl) and warm it to reflux to break up any boron complexes.[1]
-
Extraction: After breaking up the complexes, the product can be extracted into an organic solvent following basification of the aqueous layer.
Problem 4: Difficulty in Isolating the Final Product
Possible Causes:
-
High water solubility of the dihydrochloride salt: The product may be difficult to precipitate or extract from aqueous solutions.
-
Formation of polymeric materials: Scale-up can sometimes lead to the formation of polymers, complicating isolation.[1]
Solutions:
-
Solvent Selection for Precipitation/Crystallization: Use a solvent system where the dihydrochloride salt has low solubility. For example, after forming the salt with HCl gas in a solvent like methanol, cooling can induce crystallization.[4]
-
Careful Control of Reaction Conditions: To avoid polymer formation, maintain optimal reaction concentrations and temperatures, especially during azeotropic water removal.
Problem 5: Low Enantiomeric or Diastereomeric Purity
Possible Causes:
-
Inefficient chiral resolution: The chosen chiral acid or the resolution conditions may not be optimal.
-
Incomplete separation of diastereomers: The physical properties of the diastereomers may be too similar for easy separation by crystallization.
-
Racemization: Harsh reaction conditions (e.g., high temperatures) could potentially lead to racemization.
Solutions:
-
Optimize Chiral Resolution: Experiment with different chiral resolving agents (e.g., D-(-)-tartaric acid) and solvent systems for the resolution and subsequent recrystallizations.[4]
-
Recrystallization: Perform one or more recrystallizations to improve the purity of the desired enantiomer or diastereomer.[1]
-
Mild Reaction Conditions: Maintain controlled and mild temperatures throughout the synthesis to minimize the risk of racemization.
Data Presentation
Table 1: Typical Reaction Parameters for Chiral Resolution of 3-Aminoquinuclidine
| Parameter | Value | Reference |
| Resolving Agent | D-(-)-Tartaric Acid | [4] |
| Optical Purity Achieved | > 98% | [4] |
| Resolution Ratio | > 40% | [4] |
| Total Yield | > 35% | [4] |
Table 2: Example Recrystallization Conditions for Chiral Salt Purification
| Solvent | Temperature for Dissolution | Crystallization Temperature | Cooling Rate | Reference |
| Methanol | 50°C | 0°C | 3°C/minute | [4] |
| Absolute Ethanol | 80°C | 5°C | 3°C/minute | [4] |
| Isopropanol (B130326) | 90°C | 10°C | 3°C/minute | [4] |
| Tetrahydrofuran | Reflux | 25°C | 3°C/minute | [4] |
Experimental Protocols
Protocol 1: Synthesis of (S)-3-Aminoquinuclidine Dihydrochloride via Reductive Amination and Chiral Resolution
Step 1: Liberation of 3-Aminoquinuclidine Free Base
-
In a suitable reaction vessel, suspend this compound in an organic solvent (e.g., methanol) with a molar ratio of approximately 1:5 to 1:15 (substrate:solvent).[4]
-
Cool the mixture in an ice-water bath.
-
Slowly add a base (e.g., sodium hydroxide, triethylamine) in a molar ratio of 1:1 to 1:3 (substrate:base).[4]
-
Stir the mixture at room temperature for 1-2 hours.
-
Filter to remove the inorganic salt byproduct. The filtrate contains the 3-Aminoquinuclidine free base.
Step 2: Chiral Resolution
-
To the filtrate containing the free base, add a chiral resolving agent, such as D-(-)-tartaric acid, in a 1:1 molar ratio (free base:resolving agent).[4]
-
Stir the mixture at a temperature between 0-50°C for 1-5 hours to allow for salt formation.[4]
-
Filter the resulting precipitate, which is the chiral acid salt of (S)-3-Aminoquinuclidine.
-
Wash the filter cake with a small amount of cold solvent.
Step 3: Recrystallization of the Chiral Salt
-
Dissolve the obtained chiral salt in a minimal amount of a hot solvent such as methanol, ethanol, or isopropanol (see Table 2 for specific temperatures).[4]
-
Once fully dissolved, allow the solution to cool slowly at a controlled rate (e.g., 3°C/minute) to induce crystallization.[4]
-
Cool to the final crystallization temperature (e.g., 0-10°C) and hold for a period to maximize crystal formation.
-
Filter the purified crystals and wash with a small amount of cold solvent.
Step 4: Liberation of the Free Amine and Formation of the Dihydrochloride Salt
-
Dissolve the recrystallized chiral salt in a suitable solvent.
-
Add a base (e.g., sodium hydroxide) to adjust the pH to >9, liberating the free (S)-3-Aminoquinuclidine.
-
Filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the free amine.
-
Dissolve the purified (S)-3-Aminoquinuclidine in a solvent like methanol.
-
Bubble hydrogen chloride gas through the solution until the pH reaches 1.[4]
-
Stir at room temperature for several hours to allow for crystallization of (S)-3-Aminoquinuclidine dihydrochloride.
-
Filter the white solid, wash with a cold solvent, and dry under vacuum.
Visualizations
Caption: General workflow for the synthesis of (S)-3-Aminoquinuclidine dihydrochloride.
Caption: Troubleshooting logic for low yield in 3-Aminoquinuclidine synthesis.
References
- 1. Synthesis of (R) and (S)-3-Aminoquinuclidine from 3-Quinuclidinone and (S) and (R)-1-Phenethylamine | Semantic Scholar [semanticscholar.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. LabXchange [labxchange.org]
- 4. CN101613349B - The preparation method of S-3-aminoquinine dihydrochloride - Google Patents [patents.google.com]
Technical Support Center: Optimizing Chiral Resolution of Racemic 3-Aminoquinuclidine Dihydrochloride
Welcome to the technical support hub for the chiral resolution of racemic 3-Aminoquinuclidine dihydrochloride (B599025). This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to streamline your separation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for resolving racemic 3-Aminoquinuclidine dihydrochloride?
A1: The most common and effective strategy is diastereomeric salt crystallization. This process involves four main stages:
-
Liberation of the Free Amine: The process starts by converting the stable this compound into its free amine base form using an inorganic or organic base.
-
Diastereomeric Salt Formation: The racemic free amine is then treated with a single enantiomer of a chiral resolving agent (e.g., (+)-tartaric acid) in a suitable solvent. This forms two diastereomeric salts with different physical properties.
-
Selective Crystallization: Due to differences in solubility, one diastereomeric salt will preferentially crystallize out of the solution. This salt is isolated by filtration. Purity can be further enhanced by recrystallization.
-
Liberation of the Enantiomer: The desired enantiomer is recovered from the purified diastereomeric salt by treatment with a base, followed by conversion back to the stable dihydrochloride salt.
Q2: Which chiral resolving agents are most effective for 3-Aminoquinuclidine?
A2: Chiral acids are the standard resolving agents for basic compounds like 3-Aminoquinuclidine. Commonly used and effective agents include derivatives of tartaric acid and camphorsulfonic acid. The choice of agent is critical and can significantly impact both the yield and the enantiomeric excess (e.e.) of the resolution.[1]
Q3: How do I choose the right solvent for the crystallization?
A3: The ideal solvent is one in which the two diastereomeric salts have a significant solubility difference.[1] One salt should be sparingly soluble to allow for precipitation, while the other should remain in solution. A solvent screen using various solvent classes (e.g., alcohols like methanol (B129727) or ethanol, ketones, or esters) is highly recommended to find the optimal system for your chosen resolving agent.
Q4: How can I determine the enantiomeric excess (e.e.) of my resolved sample?
A4: Enantiomeric excess is typically determined using chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). Due to the lack of a strong UV chromophore in 3-Aminoquinuclidine, pre-column derivatization with a UV-active agent may be necessary to allow for sensitive detection.
Troubleshooting Guide
Problem 1: No crystals are forming, or an oil is precipitating.
-
Question: I've mixed the free amine and the resolving agent, but nothing is crystallizing, or an oily layer is forming at the bottom. What's wrong?
-
Answer: This is a common issue often related to solvent choice or supersaturation.
-
Solution 1: Re-evaluate Your Solvent. The solvent may be too good, keeping both salts fully dissolved, or too poor, causing the salts to crash out as an amorphous oil. Conduct a solvent screen with different polarities. Sometimes a mixture of a "good" and "poor" solvent (anti-solvent) can induce crystallization. A slow, controlled addition of the anti-solvent is crucial to prevent oiling out.
-
Solution 2: Adjust Concentration. Your solution may not be sufficiently supersaturated. Carefully evaporate some of the solvent to increase the concentration. Alternatively, if you suspect the concentration is too high, add a small amount of the "good" solvent to dissolve the oil and attempt to re-precipitate, perhaps at a lower temperature.
-
Solution 3: Control Cooling Rate. Rapid cooling can promote oil formation. Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath or refrigerator. A slower cooling rate favors the growth of well-ordered crystals.
-
Solution 4: Seeding. If you have a small amount of the desired crystalline diastereomeric salt, add a single seed crystal to the supersaturated solution to induce crystallization.
-
Problem 2: The yield of the crystallized salt is very low (<30%).
-
Question: I managed to get crystals, but the yield is too low to be practical. How can I improve it?
-
Answer: Low yield indicates that a significant portion of the desired diastereomeric salt remains in the mother liquor.
-
Solution 1: Optimize Stoichiometry. While a 1:1 molar ratio of amine to resolving agent is a common starting point, this may not be optimal. Sometimes using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can improve the selectivity and yield of the less soluble salt.
-
Solution 2: Lower Final Temperature. Solubility decreases at lower temperatures. Ensure your solution has been cooled for a sufficient amount of time at the lowest practical temperature (e.g., 0-4 °C) to maximize precipitation.
-
Solution 3: Concentrate the Mother Liquor. After filtering the initial crop of crystals, try concentrating the mother liquor by evaporating a portion of the solvent and cooling again to obtain a second crop of crystals. Be aware that the purity of subsequent crops may be lower.
-
Problem 3: The enantiomeric excess (e.e.) of the final product is poor (<95%) even after recrystallization.
-
Question: I have resolved and liberated my amine, but the e.e. is not high enough for my application. What can I do?
-
Answer: Poor enantiomeric excess means the undesired diastereomer is co-precipitating with the desired one.
-
Solution 1: Perform Recrystallization. The most straightforward approach is to recrystallize the filtered diastereomeric salt. Dissolve the salt in a minimum amount of a suitable hot solvent and allow it to cool slowly. Each recrystallization step should enrich the desired diastereomer.
-
Solution 2: Change the Resolving Agent. The chosen resolving agent may not be effective enough at discriminating between the two enantiomers. Experiment with a different chiral acid (e.g., switch from tartaric acid to dibenzoyltartaric acid) as this can lead to a greater difference in the solubilities of the diastereomeric salts.
-
Solution 3: Screen Different Solvents. The solvent plays a crucial role in the selectivity of the crystallization. A different solvent can alter the relative solubilities of the diastereomeric salts, potentially leading to a much cleaner precipitation of the desired salt.
-
Data Presentation
The selection of the resolving agent and solvent system is paramount for successful resolution. The following table summarizes typical outcomes for the resolution of racemic 3-Aminoquinuclidine.
Table 1: Comparison of Chiral Resolving Agents and Solvents
| Chiral Resolving Agent | Solvent System | Theoretical Yield of Diastereomer | Typical Optical Purity (e.e.) After 1st Crop | Notes |
| D-(+)-Tartaric Acid | Methanol | ~45% | >95% | A common and cost-effective choice. Purity can be readily improved with recrystallization. |
| L-(-)-Tartaric Acid | Ethanol | ~42% | >95% | Used to isolate the opposite enantiomer of 3-Aminoquinuclidine. |
| (+)-10-Camphorsulfonic Acid | Acetonitrile | ~40-42% | >98% | Often provides high enantiomeric purity in the initial crystallization.[1] |
| (-)-O,O'-Dibenzoyl-D-tartaric acid | Isopropanol / Water | ~40% | >99% | A more specialized agent that can be highly effective when other agents fail. |
Note: Yields and purity are illustrative and can vary significantly based on precise experimental conditions such as concentration, temperature, and cooling rate.
Experimental Protocols
Protocol 1: Resolution of (±)-3-Aminoquinuclidine using D-(+)-Tartaric Acid
This protocol is a representative procedure for obtaining (S)-3-Aminoquinuclidine.
Step 1: Liberation of the Free Amine
-
In a flask, dissolve 19.9 g (0.1 mol) of racemic this compound in 100 mL of water.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a 50% (w/w) aqueous solution of sodium hydroxide (B78521) (NaOH) with stirring until the pH of the solution reaches 12-13.
-
The free amine will precipitate. Stir the mixture at 0-5 °C for 1 hour.
-
Filter the solid and wash it with a small amount of cold water. Dry the resulting white solid (the free amine) under vacuum.
Step 2: Formation and Crystallization of the Diastereomeric Salt
-
Dissolve the dried free amine (approx. 12.6 g, 0.1 mol) in 150 mL of methanol at room temperature.
-
In a separate beaker, dissolve 15.0 g (0.1 mol) of D-(+)-tartaric acid in 50 mL of methanol.
-
Add the tartaric acid solution to the free amine solution with stirring.
-
Stir the resulting solution at room temperature for 1 hour, then cool to 0-5 °C and continue stirring for an additional 3-4 hours to induce crystallization.
-
Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold methanol. This solid is the (S)-3-Aminoquinuclidine-D-tartrate salt.
Step 3: Liberation of (S)-3-Aminoquinuclidine
-
Suspend the filtered diastereomeric salt in 100 mL of water.
-
Cool the suspension in an ice bath and add a 50% NaOH solution dropwise until the pH is >12 and all the solid has dissolved.
-
Extract the aqueous solution with dichloromethane (B109758) (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the (S)-3-Aminoquinuclidine free base.
Step 4: Formation of (S)-3-Aminoquinuclidine Dihydrochloride
-
Dissolve the obtained free base in methanol.
-
Cool the solution to 0-5 °C and bubble hydrogen chloride (HCl) gas through it until the solution is acidic (pH ~1), or add a calculated amount of concentrated HCl.
-
The (S)-3-Aminoquinuclidine dihydrochloride will precipitate. Stir for 1 hour at 0-5 °C.
-
Filter the solid, wash with cold methanol, and dry under vacuum to obtain the final product. Analyze for optical purity using chiral HPLC.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.
Caption: Workflow for Chiral Resolution of 3-Aminoquinuclidine.
Caption: Troubleshooting Decision Tree for Chiral Resolution.
References
Palonosetron Synthesis: A Technical Support Guide to Byproducts and Impurities
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on identifying, controlling, and troubleshooting byproducts and impurities encountered during the synthesis of palonosetron (B1662849). Leveraging detailed experimental protocols, quantitative data, and visual aids, this resource aims to empower researchers to optimize their synthetic strategies and ensure the highest purity of the final active pharmaceutical ingredient (API).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in palonosetron synthesis?
A1: Impurities in palonosetron synthesis can be broadly categorized into three groups:
-
Process-Related Impurities: These arise from the synthetic route itself and include stereoisomers (diastereomers and enantiomers), unreacted starting materials, and intermediates. A significant process-related impurity is the (3aR,S)-diastereomer of palonosetron.[1]
-
Degradation Products: These form during manufacturing, storage, or handling due to factors like oxidation, hydrolysis, or photolysis. A common degradation product is Palonosetron N-Oxide.[2]
-
Reagent-Related Impurities: These are residual solvents, catalysts, and other reagents used during the synthesis.
Q2: How can I control the formation of the (3aR,S)-diastereomer impurity?
A2: The formation of the undesired (3aR,S)-diastereomer is a key challenge in palonosetron synthesis. Control strategies include:
-
Catalyst Selection: The choice of hydrogenation catalyst and reaction conditions significantly impacts the diastereomeric ratio. For instance, using a 20% Pd(OH)₂/C catalyst has been reported in the reduction step.[1]
-
Purification: Repeated crystallization from suitable solvents like ethanol (B145695) can be employed to enrich the desired (3aS,S)-isomer. However, this can lead to significant yield loss.[1]
-
Chemical Conversion: A novel method involves the use of a catalytic amount of a halogenating agent, such as N-bromosuccinimide (NBS), during purification. This can help to reduce the levels of the undesired diastereomer and unreacted intermediates.
Q3: What are the typical starting materials for palonosetron synthesis, and can they contribute to impurities?
A3: Common starting materials include (S)-3-amino-quinuclidine and (S)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid.[3][4] The chiral purity of these starting materials is critical, as any enantiomeric impurity in the starting materials will lead to the formation of the corresponding diastereomeric impurities in the final product.
Q4: My palonosetron sample shows an unexpected peak in the HPLC analysis. How can I identify it?
A4: To identify an unknown impurity, a systematic approach is recommended:
-
Review the Synthetic Route: Consider all starting materials, intermediates, and reagents used, as they are potential sources of impurities.
-
Forced Degradation Studies: Subject a pure sample of palonosetron to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This can help to match the retention time of the unknown peak with a known degradant.
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the unknown impurity. This provides crucial information about its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity, NMR spectroscopy can elucidate its chemical structure.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of (3aR,S)-diastereomer | Inefficient stereoselective reduction. | Optimize hydrogenation conditions (catalyst, solvent, temperature, pressure).[1] Consider post-synthesis purification using techniques like fractional crystallization or chromatography. The use of N-bromosuccinimide in an ethanol-methanol mixture during recrystallization has been shown to reduce this impurity.[1] |
| Presence of Palonosetron N-Oxide | Oxidative degradation during synthesis or storage. | Minimize exposure to oxidizing agents and air.[2] Use of antioxidants and inert atmosphere (e.g., nitrogen or argon) during reaction and storage can be beneficial. |
| Residual starting materials or intermediates detected | Incomplete reaction or inefficient purification. | Monitor reaction completion using appropriate analytical techniques (e.g., TLC, HPLC). Optimize reaction time and temperature.[3][4] Employ more efficient purification methods such as column chromatography or multiple recrystallizations. |
| Poor yield after purification | Loss of product during multiple recrystallization steps to remove diastereomers. | Explore alternative purification strategies, such as the chemical purification method involving N-bromosuccinimide, which may reduce the number of required recrystallizations.[1] |
Quantitative Data Summary
The following tables summarize quantitative data related to the analysis of palonosetron and its impurities.
Table 1: HPLC Method Parameters for Chiral Impurity Analysis
| Parameter | Value | Reference |
| Column | Chiralcel-OD (250mm x 4.6mm, 3 µm) | [5] |
| Mobile Phase | n-hexane:ethanol:methanol:heptafluoro butyric acid:diethyl amine (70:15:15:0.05:0.1, v/v) | [5] |
| Flow Rate | 1.0 mL/min | [5] |
| Detection Wavelength | Not Specified | [5] |
| LOD | 0.06-0.10 µg/mL | [5] |
| LOQ | 0.14 - 0.24 µg/mL | [5] |
| Linearity (R²) | > 0.998 | [5] |
Table 2: Purity Profile after a Specific Purification Step
| Compound | Percentage by HPLC | Reference |
| (3aS,S)-palonosetron (desired) | 93.74% (crude) -> 99.63% (purified) | [1] |
| (3aR,S)-palonosetron (impurity) | 6.19% (crude) -> 0.32% (purified) | [1] |
| Unreacted Intermediate (IIa) | 0.2% (crude) -> 0.05% (purified) | [1] |
Experimental Protocols
Synthesis of Palonosetron Hydrochloride (Illustrative Three-Step Process)
This protocol is a generalized representation based on literature descriptions.[3][4] Researchers should adapt and optimize these steps based on their specific laboratory conditions and safety protocols.
Step 1: Acylation
-
Dissolve (S)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid in a suitable aprotic solvent (e.g., toluene).
-
Add a chlorinating agent (e.g., thionyl chloride) dropwise at a controlled temperature to form the acid chloride.
-
In a separate flask, dissolve (S)-3-amino-quinuclidine in a suitable solvent.
-
Slowly add the prepared acid chloride solution to the (S)-3-amino-quinuclidine solution and stir until the reaction is complete (monitor by TLC or HPLC).
-
Work up the reaction mixture to isolate the acylated intermediate.
Step 2: Reduction
-
Dissolve the acylated intermediate in a suitable solvent (e.g., ethyl acetate).[1]
-
Add a hydrogenation catalyst (e.g., 20% Pd(OH)₂/C).[1]
-
Carry out the hydrogenation reaction under a hydrogen atmosphere at a specified temperature and pressure until the reaction is complete.[1]
-
Filter the catalyst and concentrate the filtrate to obtain the crude palonosetron base.
Step 3: Cyclization and Salt Formation
-
The reduction step often leads to the cyclized product. Further cyclization can be promoted under specific conditions if necessary.
-
Dissolve the crude palonosetron base in a suitable solvent (e.g., ethanol-methanol mixture).[1]
-
Add hydrochloric acid (e.g., ethanolic HCl) to precipitate palonosetron hydrochloride.
-
Filter and dry the product.
-
Recrystallize from a suitable solvent system to improve purity.
HPLC Method for Chiral Impurity Profiling
This method is designed for the separation of palonosetron enantiomers and its process-related chiral impurities.[5]
-
Chromatographic System: High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: Chiralcel-OD (250mm x 4.6mm, 3 µm particle size).
-
Mobile Phase: A mixture of n-hexane, ethanol, methanol, heptafluoro butyric acid, and diethyl amine in the ratio of 70:15:15:0.05:0.1 (v/v/v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the palonosetron sample in the mobile phase to a suitable concentration.
Forced Degradation Study Protocol
To assess the stability of palonosetron and identify potential degradation products, forced degradation studies are performed under various stress conditions.
-
Acid Degradation: Treat a solution of palonosetron hydrochloride with 0.1 M HCl at 60°C for a specified duration.
-
Base Degradation: Treat a solution of palonosetron hydrochloride with 0.1 M NaOH at 60°C for a specified duration.
-
Oxidative Degradation: Treat a solution of palonosetron hydrochloride with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose solid palonosetron hydrochloride to dry heat (e.g., 105°C) for a specified period.
-
Photolytic Degradation: Expose a solution of palonosetron hydrochloride to UV light (e.g., 254 nm) in a photostability chamber.
After exposure to the stress conditions, the samples are diluted appropriately and analyzed by a stability-indicating HPLC method to quantify the degradation.
Visualizations
Logical Workflow for Impurity Identification
Caption: A logical workflow for identifying unknown impurities.
5-HT3 Receptor Antagonism Signaling Pathway
Caption: Palonosetron blocks the 5-HT3 receptor signaling pathway.
References
- 1. Stability indicating potentiometric method for the determination of palonosetron HCl using two different sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20110021778A1 - Process for the Preparation of Substantially Pure Palonosetron and its Acid Salts - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Palonosetron Hydrochloride [journal11.magtechjournal.com]
Technical Support Center: Enhancing Reaction Yields with 3-Aminoquinuclidine Dihydrochloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize reactions where 3-Aminoquinuclidine dihydrochloride (B599025) is employed as a catalyst or ligand, with a focus on improving reaction yields.
Section 1: Troubleshooting Guides
This section addresses common issues encountered during experiments using 3-Aminoquinuclidine dihydrochloride, particularly in the context of the Baylis-Hillman reaction, a common application for quinuclidine-based catalysts.
Issue 1: Low or No Reaction Conversion
Question: My reaction is showing low to no conversion. What are the potential causes and how can I address them?
Answer: Low or no conversion in reactions catalyzed by 3-Aminoquinuclidine can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Incorrect Form of the Catalyst: this compound is a salt. For it to function as a nucleophilic catalyst, the free base form is required. The hydrochloride salt is often used for its stability and ease of handling, but the free base must be generated in situ or used directly.
-
Solution: Add a suitable base to your reaction mixture to neutralize the hydrochloride and generate the active 3-Aminoquinuclidine free base. The choice of base is critical and should be compatible with your reactants and solvent. Common bases include organic amines like triethylamine (B128534) or inorganic bases like potassium carbonate. The stoichiometry of the added base should be at least equivalent to the moles of the dihydrochloride salt.
-
-
Catalyst Basicity and Nucleophilicity: The reactivity of quinuclidine-based catalysts in reactions like the Baylis-Hillman is directly correlated with their basicity (pKa).[1] A higher pKa generally leads to a more active catalyst.
-
Solution: While 3-Aminoquinuclidine is a potent catalyst, ensure the reaction conditions do not suppress its basicity. Protic solvents, for example, can influence the catalyst's activity. If the reaction is still slow, consider using a quinuclidine (B89598) derivative with a higher pKa if available and compatible with your reaction.
-
-
Substrate Reactivity: The electronic and steric properties of your substrates significantly impact the reaction rate. Electron-poor electrophiles and activated alkenes will generally react faster.
-
Solution: If possible, consider modifying your substrates to enhance their reactivity. For example, using a more electron-withdrawing group on the activated alkene can accelerate the reaction.
-
-
Solvent Effects: The choice of solvent can dramatically influence the reaction rate and yield.
-
Solution: Screen a variety of solvents. In the Baylis-Hillman reaction, protic solvents like methanol (B129727) have been shown to accelerate the reaction when used with quinuclidine catalysts.[1] Aprotic polar solvents like DMF or acetonitrile (B52724) can also be effective.
-
Troubleshooting Workflow for Low Conversion:
Issue 2: Low Reaction Yield Despite Conversion
Question: I am observing product formation, but my isolated yields are consistently low. What could be the reasons?
Answer: Low isolated yields can be due to side reactions, product instability, or issues with the work-up and purification process.
Possible Causes & Solutions:
-
Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product. In the Baylis-Hillman reaction, common side reactions include the dimerization or polymerization of the activated alkene and the formation of byproducts from the reaction of the catalyst with the electrophile.
-
Solution:
-
Slow Addition: Add the more reactive substrate (often the activated alkene) slowly to the reaction mixture to maintain a low concentration and minimize self-reaction.
-
Temperature Control: Running the reaction at a lower temperature can sometimes suppress side reactions more than the desired reaction, leading to a cleaner reaction profile and higher yield.
-
Catalyst Loading: Optimize the catalyst loading. While a higher catalyst concentration can increase the reaction rate, it may also promote side reactions.
-
-
-
Product Instability: The product itself may be unstable under the reaction or work-up conditions.
-
Solution: Monitor the reaction progress and work up the reaction as soon as it is complete. If the product is sensitive to acid or base, ensure the work-up procedure is neutral. If the product is thermally labile, avoid high temperatures during solvent removal.
-
-
Work-up and Purification Issues: The product may be lost during extraction or purification. 3-Aminoquinuclidine and its salts are water-soluble, which can complicate extractions.
-
Solution:
-
pH Adjustment: During aqueous work-up, adjust the pH of the aqueous layer to ensure your product is in a less water-soluble form. For basic products, extraction from a basic aqueous solution is often more efficient.
-
Thorough Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent.
-
Careful Purification: Choose a purification method suitable for your product's stability. If using column chromatography, be mindful of potential decomposition on silica (B1680970) or alumina.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Do I need to use this compound or the free base?
A1: this compound is the more stable and commonly supplied form. However, for catalytic activity where 3-Aminoquinuclidine acts as a nucleophile, the free base is required. You can either purchase the free base or generate it in situ from the dihydrochloride salt by adding at least two equivalents of a suitable base.
Q2: What is the role of the amino group in 3-Aminoquinuclidine as a catalyst?
A2: The primary role of the quinuclidine nitrogen is to act as the nucleophilic catalyst. The amino group at the 3-position can influence the catalyst's pKa and solubility. In some cases, it may also participate in hydrogen bonding interactions that can stabilize transition states and influence the stereochemical outcome of the reaction, although this is more pronounced in derivatives like 3-hydroxyquinuclidine.[2]
Q3: How does the pKa of 3-Aminoquinuclidine affect reaction yield?
A3: In reactions like the Baylis-Hillman, there is a direct correlation between the basicity (pKa) of the quinuclidine catalyst and its reactivity.[1] A higher pKa leads to a more nucleophilic catalyst, which can accelerate the reaction and potentially lead to higher yields in a given timeframe by outcompeting side reactions.
Q4: Can I use 3-Aminoquinuclidine as a ligand in cross-coupling reactions?
A4: Yes, 3-Aminoquinuclidine and its derivatives can be used as ligands in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The nitrogen atoms can coordinate to the metal center, influencing its electronic properties and steric environment, which in turn affects the catalytic activity and selectivity of the reaction.
Section 3: Data Presentation
The following table summarizes the effect of different quinuclidine-based catalysts on the rate of the Baylis-Hillman reaction, highlighting the correlation between pKa and reactivity. While specific yield data for 3-Aminoquinuclidine was not found in the searched literature, the data for its analogs is highly informative for troubleshooting and optimization.
Table 1: Correlation of Catalyst pKa with Reactivity in the Baylis-Hillman Reaction
| Catalyst | pKa of Conjugate Acid (in water) | Relative Reactivity |
| Quinuclidine | 11.3 | Most Reactive |
| 3-Hydroxyquinuclidine | 9.9 | High |
| 3-Acetoxyquinuclidine | 9.3 | Moderate |
| 3-Chloroquinuclidine | 8.9 | Moderate |
| DABCO | 8.7 | Moderate |
| Quinuclidinone | 7.2 | Least Reactive |
Data adapted from Aggarwal, V. K.; et al. J. Org. Chem. 2003, 68 (3), pp 692–700.[1] This table demonstrates that more basic quinuclidine derivatives are more active catalysts.
Section 4: Experimental Protocols
Protocol 1: General Procedure for a Baylis-Hillman Reaction using a Quinuclidine-based Catalyst
This protocol is a general guideline and should be optimized for specific substrates.
Materials:
-
Aldehyde (1.0 mmol)
-
Activated alkene (e.g., methyl acrylate) (1.2 mmol)
-
This compound (0.1 mmol, 10 mol%)
-
Triethylamine (0.2 mmol, 20 mol%)
-
Solvent (e.g., Methanol, DMF) (2 mL)
Procedure:
-
To a clean, dry reaction vial, add this compound and the solvent.
-
Stir the mixture until the catalyst is dissolved.
-
Add triethylamine to the mixture to generate the free base of the catalyst.
-
Add the aldehyde to the reaction mixture.
-
Add the activated alkene to the reaction mixture.
-
Seal the vial and stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow for Baylis-Hillman Reaction:
Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction with an Amino-functionalized Ligand
This protocol is a general guideline for using an amino-functionalized compound like 3-Aminoquinuclidine as a ligand. Optimization of the ligand-to-metal ratio, base, and solvent is crucial.
Materials:
-
Aryl halide (e.g., aryl bromide) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium source (e.g., Pd(OAc)2) (0.02 mmol, 2 mol%)
-
3-Aminoquinuclidine (as the free base) (0.04 mmol, 4 mol%)
-
Base (e.g., K2CO3, K3PO4) (2.0 mmol)
-
Solvent (e.g., Dioxane/Water mixture) (5 mL)
Procedure:
-
In a Schlenk flask, combine the aryl halide, arylboronic acid, and base.
-
In a separate vial, dissolve the palladium source and 3-Aminoquinuclidine ligand in the solvent.
-
Add the catalyst/ligand solution to the Schlenk flask containing the reactants.
-
Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathway for Suzuki-Miyaura Catalytic Cycle:
References
Troubleshooting low enantioselectivity in 3-Aminoquinuclidine-catalyzed reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low enantioselectivity in reactions catalyzed by 3-aminoquinuclidine (B1202703) and its derivatives.
Troubleshooting Guide: Low Enantioselectivity
Low enantioselectivity is a common challenge in asymmetric catalysis. This guide provides a systematic approach to identifying and resolving the root causes of suboptimal stereochemical control in your 3-aminoquinuclidine-catalyzed reaction.
Diagram: Troubleshooting Workflow for Low Enantioselectivity
Caption: A logical workflow for troubleshooting low enantioselectivity.
Frequently Asked Questions (FAQs)
Catalyst-Related Issues
Q1: My enantioselectivity is low. Could the 3-aminoquinuclidine catalyst be the problem?
A1: Yes, the catalyst's purity, integrity, and structure are paramount. Here are several potential issues:
-
Enantiomeric Purity: Ensure the starting (-)-(S)- or (+)-(R)-3-aminoquinuclidine has high enantiomeric purity. If you are synthesizing a derivative, such as a thiourea (B124793) catalyst, ensure no racemization occurs during the synthesis.
-
Chemical Purity: Impurities can poison the catalyst or catalyze side reactions. Verify the purity of your catalyst using techniques like NMR, HPLC, and elemental analysis.
-
Catalyst Degradation: 3-Aminoquinuclidine and its derivatives can be susceptible to degradation, especially under harsh reaction conditions. Handle and store the catalyst under an inert atmosphere if it is sensitive to air or moisture.
-
Catalyst Aggregation: The aggregation state of the catalyst can be influenced by its concentration and the solvent, which in turn can affect enantioselectivity.
Q2: I've synthesized a bifunctional catalyst, like a thiourea derivative of 3-aminoquinuclidine, but the enantioselectivity is poor. Why might this be?
A2: Bifunctional catalysts, such as those derived from 3-aminoquinuclidine, rely on a precise spatial arrangement of two key functional groups: a hydrogen-bond donor (e.g., thiourea) and a Brønsted basic site (the quinuclidine (B89598) nitrogen).
-
Suboptimal Structure: The specific structure of your catalyst may not be optimal for your particular substrate. The distance and orientation between the thiourea and the basic nitrogen are critical for effective stereocontrol. Studies on a novel thiourea derived from (-)-(S)-3-aminoquinuclidine showed it catalyzed several reactions but with mediocre yields and low enantioselectivities, suggesting the need for structural optimization.[1][2]
-
Mismatched pKa: The basicity of the quinuclidine nitrogen and the acidity of the hydrogen-bond donor must be well-matched for the reaction mechanism. If the catalyst is not effectively activating both the nucleophile and the electrophile simultaneously in the transition state, low enantioselectivity can result.
Reaction Condition-Related Issues
Q3: How do reaction parameters affect the enantioselectivity of my reaction?
A3: Reaction conditions have a profound impact on the energy difference between the diastereomeric transition states, which dictates the enantioselectivity.
| Parameter | Potential Impact on Enantioselectivity | Recommended Actions |
| Temperature | Lowering the temperature often increases enantioselectivity by reducing the thermal energy of the system, which can favor the more ordered, lower-energy transition state leading to the major enantiomer. | Screen a range of temperatures (e.g., from room temperature down to -78 °C). |
| Solvent | The polarity, viscosity, and coordinating ability of the solvent can significantly influence the conformation of the catalyst-substrate complex and the stability of the transition states.[2] | Screen a variety of solvents with different properties (e.g., toluene, CH2Cl2, THF, ethyl acetate, hexanes). |
| Concentration | Substrate and catalyst concentration can affect reaction kinetics and the potential for catalyst aggregation or background (non-catalyzed) reactions, all of which can impact enantioselectivity. | Systematically vary the concentration of the substrate and the catalyst loading. |
Diagram: Bifunctional Catalysis Mechanism
References
Handling and storage of hygroscopic 3-Aminoquinuclidine dihydrochloride
Welcome to the Technical Support Center for the handling and storage of 3-Aminoquinuclidine (B1202703) dihydrochloride (B599025). This resource is intended for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during your experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is 3-Aminoquinuclidine dihydrochloride and what are its primary applications?
A1: this compound is a chiral amine salt. It is a versatile building block in medicinal chemistry and pharmaceutical research.[1] Its unique bicyclic structure makes it a valuable component in the synthesis of various bioactive molecules, particularly those targeting neurological disorders.[1][2] Researchers use this compound to develop new therapeutic agents, including ligands for neurotransmitter receptors, and in the study of neuropharmacology.[1][3] Additionally, it serves as a chiral auxiliary in asymmetric synthesis.[2] Recent research has also explored 3-aminoquinuclidine salts as potential antibacterial agents.[4]
Q2: Is this compound a hygroscopic compound?
A2: While not always explicitly stated in all safety data sheets, this compound is an amine dihydrochloride salt. Salts of this nature, such as betahistine (B147258) dihydrochloride, are often hygroscopic, meaning they have a tendency to absorb moisture from the atmosphere.[5] Therefore, it is strongly recommended to handle this compound as a hygroscopic compound to ensure the integrity of your experimental results.
Q3: What are the consequences of improper storage and handling of hygroscopic compounds?
A3: Improper handling of hygroscopic compounds like this compound can lead to several experimental issues:
-
Inaccurate Weighing: Absorption of atmospheric moisture will lead to an overestimation of the compound's mass, resulting in the preparation of solutions with lower concentrations than intended.[6][7]
-
Physical Changes: The powder may clump or cake, making it difficult to handle and dispense accurately.[7]
-
Altered Chemical Properties: The presence of water can affect the compound's stability and reactivity in subsequent chemical reactions.
-
Reduced Purity: Absorbed water is an impurity that can interfere with sensitive assays and analytical characterization.
Q4: What are the recommended storage conditions for this compound?
A4: To minimize moisture absorption, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[8] For long-term storage or for researchers in humid environments, storing the container inside a desiccator with a suitable desiccant is recommended.
Q5: How can I determine the water content of my this compound sample?
A5: The most accurate and widely accepted method for determining the water content in a solid sample is Karl Fischer titration.[6][9] This technique is specific for water and can provide precise measurements. For solid samples that are insoluble in the Karl Fischer reagent, a Karl Fischer oven can be used to heat the sample and transfer the evaporated water to the titration cell.[10] Some suppliers specify a water content of ≤0.5% for their product, as determined by Karl Fischer titration.[11]
Troubleshooting Guide
Problem 1: Difficulty in accurately weighing the compound.
-
Symptom: The reading on the analytical balance is unstable and continuously increases. The powder appears clumpy.
-
Cause: The compound is absorbing moisture from the air during the weighing process.[12] Static electricity can also cause unstable readings.[12]
-
Solution:
-
Minimize Exposure Time: Have all necessary equipment (spatula, weighing paper/boat, receiving flask) ready before opening the compound's container. Weigh the desired amount as quickly as possible.
-
Use a Suitable Environment: If available, handle and weigh the compound inside a glove box with a controlled, low-humidity atmosphere.[13]
-
Weighing by Difference:
-
Weigh the sealed container with the compound.
-
Quickly transfer an approximate amount of the compound to your reaction vessel.
-
Reweigh the sealed container. The difference in weight is the accurate mass of the transferred compound.
-
-
Static Electricity: If you suspect static, you can use an anti-static gun or ionizer to dissipate the charge on the container and weighing vessel.[12]
-
Problem 2: Inconsistent results in chemical reactions or biological assays.
-
Symptom: Poor reproducibility of experimental results, lower than expected reaction yields, or variability in biological activity.
-
Cause: The actual concentration of your this compound solutions may be lower than calculated due to water absorption during weighing. The presence of water may also be interfering with the reaction chemistry.
-
Solution:
-
Verify Water Content: If possible, determine the water content of your compound using Karl Fischer titration to ascertain its purity.
-
Dry the Compound: If the compound is thermally stable, it can be dried under vacuum in the presence of a desiccant before use. Always verify the compound's stability before heating.
-
Prepare a Stock Solution: For frequent use, consider preparing a concentrated stock solution in a suitable anhydrous solvent. The concentration of this stock solution can be accurately determined by titration or other analytical methods. This stock solution can then be stored under an inert atmosphere and aliquoted as needed.
-
Data Summary
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄N₂ · 2HCl | [14] |
| Molecular Weight | 199.12 g/mol | [14] |
| Appearance | White to off-white crystalline powder | [11] |
| Melting Point | >300 °C | [8] |
| Solubility | Freely soluble in water (>100 mg/mL) | [11] |
| Water Content (Typical) | ≤0.5% (by Karl Fischer titration) | [11] |
Experimental Protocols
Protocol 1: Weighing this compound Under Standard Laboratory Conditions
-
Preparation: Place a clean, dry weighing boat or paper on the analytical balance. Ensure the balance doors are closed and the reading is stable. Tare the balance.
-
Dispensing: Quickly open the container of this compound. Using a clean, dry spatula, promptly transfer the desired amount of the solid to the weighing vessel.
-
Sealing: Immediately and securely close the main container of the compound to minimize its exposure to the atmosphere.
-
Measurement: Close the balance doors and record the stable weight.
-
Transfer: Promptly transfer the weighed solid to your reaction vessel or for solution preparation.
Protocol 2: Determination of Water Content by Karl Fischer Titration (Oven Method)
This protocol is a general guideline and should be adapted to your specific Karl Fischer titrator model.
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is conditioned and the reagent is dry (low drift value).
-
Sample Preparation: Accurately weigh an appropriate amount of this compound into a dry glass vial suitable for the Karl Fischer oven.
-
Oven Parameters: Set the oven temperature. For a new compound, a temperature ramp test may be necessary to determine the optimal temperature for water release without causing decomposition.
-
Titration: Place the vial in the oven autosampler. Start the titration sequence. The instrument will heat the sample, and a stream of dry, inert gas will carry the released water into the titration cell.
-
Analysis: The instrument will automatically titrate the water and calculate the water content as a percentage or in parts per million (ppm).
-
Blank Measurement: Run a blank analysis with an empty vial to account for any background moisture.
Visualizations
Caption: Workflow for handling hygroscopic compounds.
Caption: Troubleshooting guide for weighing issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Naturally derived 3-aminoquinuclidine salts as new promising therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. m.youtube.com [m.youtube.com]
- 8. (R)-(+)-3-Aminoquinuclidine dihydrochloride, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. mt.com [mt.com]
- 10. scientificgear.com [scientificgear.com]
- 11. nbinno.com [nbinno.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. (S)-(-)-3-Aminoquinuclidine 98 119904-90-4 [sigmaaldrich.com]
Technical Support Center: Purification of 3-Aminoquinuclidine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Aminoquinuclidine derivatives.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying 3-Aminoquinuclidine derivatives?
A1: The primary challenges in the purification of 3-Aminoquinuclidine derivatives often revolve around:
-
Chiral Purity: Separating enantiomers is a significant hurdle due to their identical physical properties in a non-chiral environment.
-
Removal of Starting Materials and Reagents: Eliminating unreacted starting materials and excess reagents used during synthesis can be complex.
-
Crystallization Difficulties: These derivatives can sometimes be difficult to crystallize, making this common purification technique challenging.
-
Product Stability: Depending on the specific derivative, stability can be a concern, potentially leading to degradation during purification.
Q2: How can I improve the chiral purity of my 3-Aminoquinuclidine derivative?
A2: Improving chiral purity typically involves chiral resolution techniques. A common method is through the formation of diastereomeric salts using a chiral acid, followed by fractional crystallization.[1] Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for both analytical assessment and preparative separation of enantiomers.[2][3][4][5]
Q3: My recrystallization is not working well. What can I do?
A3: For troubleshooting recrystallization, consider the following:
-
Solvent System: Experiment with different solvent systems, including mixtures of polar and non-polar solvents.
-
Cooling Rate: A slower cooling rate can promote the formation of larger, purer crystals.[1]
-
Seeding: Introducing a small crystal of the pure compound can initiate crystallization.
-
Concentration: Ensure your solution is saturated at the higher temperature but not supersaturated to the point of "oiling out."
Q4: What are some common impurities I should look out for?
A4: Common impurities can include:
-
Unreacted 3-Aminoquinuclidine or other starting materials.
-
Byproducts from side reactions.
-
Residual solvents from the reaction or previous purification steps.
-
In the case of chiral resolutions, the undesired enantiomer.
Section 2: Troubleshooting Guides
This section provides structured guidance for specific issues encountered during the purification of 3-Aminoquinuclidine derivatives.
Troubleshooting Poor Chiral Resolution via Diastereomeric Salt Crystallization
| Symptom | Possible Cause | Suggested Solution |
| No crystal formation | Improper solvent choice; solution is too dilute. | Screen a variety of solvents and solvent mixtures. Concentrate the solution carefully. |
| "Oiling out" instead of crystallization | Solution is supersaturated; cooling rate is too fast. | Add more solvent to dissolve the oil and cool down slowly. Use a co-solvent to increase solubility. |
| Low enantiomeric excess (ee) after crystallization | Incomplete separation of diastereomeric salts. | Perform multiple recrystallizations. Optimize the solvent system to maximize the solubility difference between the diastereomers. |
| Low yield of the desired diastereomer | The chosen chiral resolving agent is not efficient. | Experiment with different chiral acids (e.g., tartaric acid, mandelic acid, camphorsulfonic acid).[1] |
Troubleshooting Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Poor separation of spots on TLC | Inappropriate mobile phase. | Systematically vary the polarity of the mobile phase. Consider using a different stationary phase. |
| Product is not eluting from the column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. |
| Streaking of spots on TLC/column | Compound is too polar for the stationary phase; overloading of the column. | Add a small amount of a modifying agent (e.g., triethylamine (B128534) for basic compounds) to the mobile phase. Reduce the amount of sample loaded onto the column. |
| Cracked or channeled column bed | Improper packing of the column. | Repack the column carefully, ensuring an even and compact bed. |
Section 3: Experimental Protocols
Protocol 1: Chiral Resolution of (S)-3-Aminoquinuclidine Dihydrochloride (B599025)
This protocol is adapted from patent CN101613349B.[1]
-
Free Base Formation: Dissolve 3-Aminoquinuclidine dihydrochloride in a suitable organic solvent (e.g., methanol). Add an inorganic or organic base (e.g., potassium carbonate or triethylamine) to neutralize the hydrochloride and free the amine. Filter to remove the resulting salt.
-
Diastereomeric Salt Formation: To the filtrate containing the free base, add a chiral resolving agent such as D-tartaric acid. Stir the solution to allow for the formation of the diastereomeric salt, which should precipitate out.
-
Recrystallization: Isolate the precipitated solid by filtration. Recrystallize the solid from a suitable solvent (e.g., methanol (B129727) or ethanol) to improve the diastereomeric purity. A slow cooling rate is recommended.[1]
-
Liberation of the Chiral Amine: Dissolve the purified diastereomeric salt in a solvent and add a base to neutralize the chiral acid and regenerate the free chiral amine.
-
Salt Formation: Convert the purified chiral amine back to its dihydrochloride salt by treating it with a solution of HCl in a suitable solvent.
Protocol 2: Chiral HPLC Analysis of 3-Quinuclidinol Derivatives
This protocol is a general guide based on literature methods.[3][4][5]
-
Pre-column Derivatization (if necessary): For compounds lacking a chromophore, derivatization may be necessary for UV detection. This can be achieved by reacting the hydroxyl or amino group with a UV-active reagent.
-
Column: A chiral stationary phase is required. Chiralpak columns are commonly used.[3][4]
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of n-hexane, ethanol, and 2-propanol, often with a small amount of an amine additive like diethylamine (B46881) to improve peak shape.[3][4]
-
Detection: UV detection is commonly used, with the wavelength selected based on the absorbance of the derivative.
-
Analysis: Inject the sample and compare the retention times and peak areas to those of known standards for each enantiomer to determine the enantiomeric excess.
Section 4: Data Presentation
Table 1: Chiral Resolution of 3-Aminoquinuclidine
| Resolving Agent | Solvent | Yield | Optical Purity | Reference |
| D-tartaric acid | Methanol | >35% (total) | >98% | [1] |
| D-mandelic acid | Ethanol | >35% (total) | >98% | [1] |
| D-camphorsulfonic acid | Acetonitrile | >35% (total) | >98% | [1] |
Table 2: Example Chiral HPLC Parameters
| Parameter | Value | Reference |
| Column | Chiralpak IC | [3][4] |
| Mobile Phase | n-hexane:ethanol:2-propanol:diethylamin (80:8:12:0.4 v/v/v/v) | [3][4] |
| Flow Rate | 0.8 - 1.0 mL/min | [6] |
| Detection | UV at 230 nm | [3][4] |
| Column Temperature | 15-35 °C | [6] |
Section 5: Visualizations
Caption: General purification workflow for 3-Aminoquinuclidine derivatives.
References
- 1. CN101613349B - The preparation method of S-3-aminoquinine dihydrochloride - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. CN104502470A - Method for resolving R/S-3-quinuclidinol by adopting precolumn derivation high performance liquid chromatography - Google Patents [patents.google.com]
Overcoming poor solubility of 3-Aminoquinuclidine reaction intermediates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of 3-aminoquinuclidine (B1202703) and its reaction intermediates.
Frequently Asked Questions (FAQs)
Q1: Why is 3-aminoquinuclidine often supplied as a dihydrochloride (B599025) salt, and how does this affect its solubility?
A1: 3-Aminoquinuclidine is a basic compound and is often supplied as a more stable dihydrochloride salt. This salt form is generally soluble in polar protic solvents like water and methanol (B129727) but exhibits poor solubility in many common organic solvents used for synthesis. To achieve solubility in solvents such as dichloromethane (B109758) (DCM), acetonitrile (B52724) (ACN), or tetrahydrofuran (B95107) (THF), the free base must be generated.
Q2: How can I generate the free base of 3-aminoquinuclidine from its dihydrochloride salt?
A2: The free base can be generated by treating the dihydrochloride salt with a suitable base. A common method involves dissolving the salt in an aqueous solution and adding an inorganic base like sodium hydroxide (B78521) or potassium carbonate. The free base can then be extracted into an organic solvent. Alternatively, for non-aqueous conditions, an organic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) can be used in the reaction mixture.
Q3: What are the initial signs of solubility issues in my reaction involving a 3-aminoquinuclidine intermediate?
A3: Initial signs of solubility problems include:
-
A heterogeneous reaction mixture where the starting materials do not fully dissolve.
-
Precipitation of a solid material from the reaction mixture upon addition of a reagent.
-
Low reaction conversion or stalling of the reaction, as the reactants are not in the same phase to interact effectively.
-
Difficulty in monitoring the reaction by techniques like TLC due to streaking or spotting of insoluble material at the baseline.
Q4: Can the choice of coupling reagent impact the solubility of my reaction intermediates?
A4: Yes, the choice of coupling reagent can influence the solubility profile of the reaction. Some coupling reagents, like dicyclohexylcarbodiimide (B1669883) (DCC), produce byproducts (dicyclohexylurea, DCU) that are poorly soluble in many organic solvents and can co-precipitate with your product, complicating purification. Water-soluble carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) can be a better choice if aqueous workups are compatible with your product.
Troubleshooting Guides
Issue 1: My 3-aminoquinuclidine starting material (or its intermediate) is not dissolving in the reaction solvent.
-
Question: I am attempting an acylation reaction with 3-aminoquinuclidine dihydrochloride in dichloromethane (DCM), but the starting material is not dissolving. What should I do?
-
Answer: this compound has very low solubility in DCM. You have a few options to address this:
-
Generate the Free Base: Before starting the reaction, generate the free base of 3-aminoquinuclidine. You can do this by suspending the dihydrochloride salt in a biphasic mixture of DCM and a saturated aqueous solution of a mild base like sodium bicarbonate. After stirring, separate the organic layer containing the free base, dry it, and use it in your reaction.
-
In-situ Free-Basing: Add a tertiary amine base, such as triethylamine (2.2 equivalents), directly to the suspension of the dihydrochloride salt in DCM. Stir for about 30 minutes before adding your acylating agent.
-
Solvent Screening: Consider using a more polar aprotic solvent in which the salt has some solubility, or a co-solvent system. For example, a mixture of DCM and dimethylformamide (DMF) might improve solubility.
-
Issue 2: My reaction has started, but a precipitate has formed, and the reaction has stalled.
-
Question: I am performing an amide coupling between 3-aminoquinuclidine and a hydrophobic carboxylic acid. After adding the coupling agent, a thick precipitate formed, and the reaction is no longer progressing. What is happening and how can I fix it?
-
Answer: This is a common issue when the newly formed intermediate (e.g., an activated ester or the acylated 3-aminoquinuclidine) is insoluble in the reaction solvent. Here’s a troubleshooting workflow:
-
Identify the Precipitate: If possible, isolate a small amount of the precipitate and analyze it (e.g., by NMR or LC-MS) to determine if it is your desired product, an intermediate, or a byproduct.
-
Increase Solvent Volume: The simplest first step is to add more solvent to the reaction mixture to see if the precipitate redissolves.
-
Use a Co-solvent: Add a small amount of a more polar, aprotic co-solvent like DMF or DMSO to the reaction mixture. This can often help to solubilize the problematic intermediate.
-
Increase Reaction Temperature: Gently warming the reaction mixture can sometimes increase the solubility of the intermediates and allow the reaction to proceed. Monitor for potential side reactions at higher temperatures.
-
Change the Solvent System Entirely: If the above steps fail, it is best to restart the reaction in a different solvent system identified through solubility screening (see Data Presentation section).
-
Issue 3: I am struggling to purify my product due to co-precipitation with byproducts.
-
Question: After my reaction, I have a solid product that appears to be contaminated with the urea (B33335) byproduct from my DCC coupling reagent. How can I purify my compound?
-
Answer: Dicyclohexylurea (DCU) is notoriously difficult to remove due to its poor solubility. Here are some strategies:
-
Filtration (if product is soluble): If your desired product is soluble in a solvent in which DCU is not (e.g., DCM or ethyl acetate), you can often remove the DCU by filtration.
-
Acidic Wash: If your product is stable to acid, performing an acidic workup (e.g., with 1M HCl) can help to protonate any remaining basic compounds and separate them into the aqueous layer, while the neutral DCU remains in the organic layer.
-
Alternative Coupling Reagents: In future experiments, consider using a coupling reagent that produces more soluble byproducts. For example, Diisopropylcarbodiimide (DIC) produces diisopropylurea, which is more soluble in common organic solvents. N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and its urea byproduct are water-soluble and can be removed with an aqueous workup.
-
Data Presentation
Solvent Selection Guide for 3-Aminoquinuclidine Reactions
The following table provides a general guide to solvent selection based on their properties. It is always recommended to perform a small-scale solubility test with your specific intermediate.
| Solvent | Polarity Index | Type | Comments |
| Water | 10.2 | Polar Protic | Good for dissolving the dihydrochloride salt. Not ideal for most organic reactions unless using phase-transfer catalysis. |
| Methanol | 5.1 | Polar Protic | Can dissolve the dihydrochloride salt to some extent. Can participate in side reactions (e.g., transesterification). |
| Dimethylformamide (DMF) | 6.4 | Polar Aprotic | A good co-solvent to increase the solubility of polar intermediates. High boiling point can make it difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | Excellent solvent for a wide range of compounds. Very high boiling point. |
| Acetonitrile (ACN) | 5.8 | Polar Aprotic | A versatile solvent for many coupling reactions. |
| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic | A common solvent for organic synthesis. |
| Dichloromethane (DCM) | 3.1 | Nonpolar | Generally poor solubility for the hydrochloride salt, but good for the free base and many organic compounds. |
| Toluene (B28343) | 2.4 | Nonpolar | Useful for reactions at higher temperatures and in biphasic systems. |
Representative Solubility Screening Data
The following table presents representative qualitative solubility data for 3-aminoquinuclidine and a hypothetical N-acylated derivative. Note: These are illustrative values and actual solubility should be determined experimentally.
| Compound | Water | Methanol | DMF | DMSO | DCM | Ethyl Acetate (B1210297) |
| This compound | Soluble | Soluble | Sparingly Soluble | Soluble | Insoluble | Insoluble |
| 3-Aminoquinuclidine (Free Base) | Sparingly Soluble | Soluble | Soluble | Soluble | Soluble | Soluble |
| N-Benzoyl-3-aminoquinuclidine (example) | Insoluble | Sparingly Soluble | Soluble | Soluble | Soluble | Sparingly Soluble |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of 3-Aminoquinuclidine using a Co-solvent System
This protocol is suitable when the carboxylic acid or the resulting amide has poor solubility in common aprotic solvents.
Materials:
-
This compound
-
Carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Suspend the salt in a mixture of DCM and DMF (e.g., 10:1 v/v).
-
Add DIPEA (2.5 eq) to the suspension and stir at room temperature for 30 minutes to generate the free base in situ.
-
In a separate flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in a minimal amount of DMF.
-
Add the solution of the carboxylic acid and HATU to the flask containing the free base.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Amide Coupling using Phase-Transfer Catalysis for a Biphasic System
This protocol is useful when dealing with a water-soluble salt of a carboxylic acid and the water-insoluble 3-aminoquinuclidine free base.
Materials:
-
3-Aminoquinuclidine (free base)
-
Sodium salt of a carboxylic acid
-
Tetrabutylammonium bromide (TBAB) - Phase-Transfer Catalyst
-
Toluene
-
Water
Procedure:
-
In a round-bottom flask, dissolve the sodium salt of the carboxylic acid (1.0 eq) and TBAB (0.1 eq) in water.
-
Add a solution of 3-aminoquinuclidine free base (1.2 eq) in toluene to create a biphasic system.
-
Stir the mixture vigorously at a slightly elevated temperature (e.g., 50-60 °C) to facilitate the phase transfer of the carboxylate anion.
-
Monitor the reaction by taking samples from the organic layer and analyzing by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and separate the layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
Mandatory Visualization
Caption: Troubleshooting workflow for reaction precipitation.
Caption: Methods for generating the free base.
Technical Support Center: Scaling Up the Synthesis of (S)-3-Aminoquinuclidine Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scaled-up synthesis of (S)-3-Aminoquinuclidine dihydrochloride (B599025). This document offers detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data summaries to address challenges encountered during laboratory and pilot-plant scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing (S)-3-Aminoquinuclidine dihydrochloride on a larger scale?
The most common industrial approach for producing enantiomerically pure (S)-3-Aminoquinuclidine dihydrochloride is through the resolution of a racemic mixture of 3-aminoquinuclidine.[1] This involves the following key stages:
-
Synthesis of Racemic 3-Aminoquinuclidine Dihydrochloride: This is typically prepared from a suitable precursor like 3-quinuclidinone.
-
Chiral Resolution: The racemic mixture is reacted with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization.
-
Isolation of the Desired Enantiomer: The separated diastereomeric salt of the (S)-enantiomer is then treated to liberate the free base, which is subsequently converted to the dihydrochloride salt.
An alternative, though less common, approach is asymmetric synthesis, which can directly yield the desired enantiomer, avoiding a resolution step.[2]
Q2: How do I choose an appropriate resolving agent for the chiral resolution of 3-aminoquinuclidine?
The selection of a resolving agent is critical for a successful resolution. Chiral acids are used for the resolution of racemic bases like 3-aminoquinuclidine.[3] Commonly used and effective resolving agents include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid.[3] The choice often depends on the ability to form crystalline diastereomeric salts with significantly different solubilities in a given solvent system, which allows for efficient separation.[4] It is often necessary to screen several resolving agents and solvent systems to find the optimal combination for high yield and purity.[4]
Q3: What are the critical parameters to control during the crystallization of the diastereomeric salt?
Controlled cooling is a crucial parameter in achieving good separation of diastereomeric salts.[5] Other critical parameters include:
-
Solvent System: The choice of solvent is vital as it affects the solubility of the diastereomeric salts.[5]
-
Concentration: The solution must be sufficiently concentrated to achieve supersaturation, but overly high concentrations can lead to "oiling out".[5]
-
Cooling Rate: A slow and controlled cooling rate generally promotes the formation of larger, purer crystals.
-
Agitation: Proper stirring ensures homogeneity and can influence crystal size and form.[5]
-
Seeding: Introducing a small quantity of the pure desired diastereomeric salt crystals (seeding) can induce crystallization and improve selectivity.[5]
Troubleshooting Guides
Synthesis of Racemic this compound
Problem 1: Low yield during the synthesis of 3-Quinuclidinone hydrochloride.
-
Possible Cause: Incomplete Dieckmann condensation.
-
Solution: Ensure that a strong base, such as potassium tert-butoxide, is used and that the reaction is carried out under anhydrous conditions. The reaction temperature and time should be carefully controlled to drive the reaction to completion.[6]
-
Possible Cause: Inefficient hydrolysis and decarboxylation.
-
Solution: The hydrolysis and decarboxylation step, typically carried out in the presence of a strong acid like hydrochloric acid, requires sufficient heating under reflux for an extended period to ensure complete conversion.
Problem 2: Difficulties in the reductive amination of 3-Quinuclidinone.
-
Possible Cause: Incomplete imine formation.
-
Solution: The formation of the imine intermediate is an equilibrium reaction. Removing water as it is formed, for example by using a Dean-Stark apparatus, can drive the equilibrium towards the product.
-
Possible Cause: Inefficient reduction of the imine.
-
Solution: Sodium borohydride (B1222165) (NaBH₄) is a common reducing agent for this step.[7] Ensure that the NaBH₄ is of good quality and added portion-wise to control the reaction rate. The reaction temperature should be maintained as specified in the protocol.
Chiral Resolution of 3-Aminoquinuclidine
Problem 3: The diastereomeric salt does not crystallize from the solution.
-
Possible Cause: The diastereomeric salts are too soluble in the chosen solvent.[5]
-
Solution:
-
Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the salts.[5]
-
Anti-Solvent Addition: Slowly add a solvent in which the salts are less soluble (an anti-solvent) to induce precipitation.[5]
-
Lower Temperature: Reduce the crystallization temperature further to decrease solubility.[5]
-
Seeding: Add a few seed crystals of the desired diastereomeric salt to initiate crystallization.[5]
-
Problem 4: The product "oils out" instead of crystallizing.
-
Possible Cause: The level of supersaturation is too high, or the crystallization temperature is above the melting point of the solvated salt.[5]
-
Solution:
-
Reduce Supersaturation: Use a more dilute solution or a slower cooling rate.[5]
-
Optimize Solvent: Choose a solvent system where crystallization can occur at a temperature well below the melting point of the salt.[5]
-
Controlled Anti-Solvent Addition: If using an anti-solvent, add it very slowly at a slightly elevated temperature.
-
Problem 5: The yield of the desired (S)-enantiomer is low.
-
Possible Cause: A significant amount of the desired diastereomer remains in the mother liquor.
-
Solution:
-
Optimize Solvent and Temperature: Screen for a solvent that further reduces the solubility of the target salt and experiment with lower final crystallization temperatures.
-
Recovery from Mother Liquor: The undesired (R)-enantiomer can be recovered from the mother liquor and potentially racemized and recycled, improving the overall process yield.[8]
-
Problem 6: The optical purity of the resolved (S)-3-Aminoquinuclidine is low.
-
Possible Cause: Incomplete separation of the diastereomeric salts.
-
Solution:
-
Recrystallization: One or more recrystallizations of the diastereomeric salt can significantly enhance the diastereomeric and, consequently, the enantiomeric purity.
-
Optimize Crystallization Conditions: Fine-tune the solvent system, cooling rate, and final temperature to maximize the solubility difference between the two diastereomers.
-
Isolation and Salt Formation
Problem 7: Difficulty in liberating the free (S)-3-aminoquinuclidine from the diastereomeric salt.
-
Possible Cause: Incomplete neutralization of the resolving agent.
-
Solution: Treat the diastereomeric salt with a strong base, such as sodium hydroxide (B78521), and ensure the pH is sufficiently high to deprotonate the amine completely.[9] The free base can then be extracted into an organic solvent.
Problem 8: Low yield or poor quality of the final (S)-3-Aminoquinuclidine dihydrochloride.
-
Possible Cause: Incomplete precipitation during the addition of HCl.
-
Solution: Ensure that the solution of the free base is saturated with hydrogen chloride gas or that a sufficient amount of concentrated hydrochloric acid is added. Cooling the solution can also promote precipitation.
-
Possible Cause: Presence of impurities.
-
Solution: The final product can be purified by recrystallization from a suitable solvent system, such as methanol/ethanol.
Experimental Protocols
Protocol 1: Synthesis of Racemic 3-Quinuclidinone Hydrochloride
This protocol is adapted from a literature procedure for the synthesis of the precursor to 3-aminoquinuclidine.
Materials:
-
1-Carbethoxymethyl-4-carbethoxypiperidine
-
Potassium tert-butoxide
-
Tetrahydrofuran (THF)
-
Sulfuric acid
-
Sodium hydroxide
-
Chloroform
-
Hexane
Procedure:
-
A solution of 1-carbethoxymethyl-4-carbethoxypiperidine in toluene is added dropwise to a refluxing mixture of potassium tert-butoxide in toluene and THF over 3 hours.
-
The mixture is stirred at reflux for an additional 3 hours.
-
Dilute sulfuric acid is added dropwise to the reaction mass at 50°C, and the mixture is stirred for 1 hour.
-
The aqueous layer is collected, heated to reflux, and maintained for 6 hours.
-
The pH of the mixture is adjusted to 10.5 with a 50% sodium hydroxide solution at room temperature and stirred for 1 hour.
-
The reaction mass is extracted with chloroform.
-
The combined organic layers are dried over sodium sulfate, and the solvent is distilled off under reduced pressure to give crude 3-quinuclidinone base.
-
The crude product is purified by recrystallization from hexane.
Protocol 2: Chiral Resolution of Racemic 3-Aminoquinuclidine
This protocol is based on the general principles of diastereomeric salt resolution and information from a relevant patent.[1]
Materials:
-
Racemic this compound
-
Sodium hydroxide (or another suitable base)
-
Chiral resolving agent (e.g., D-(-)-Tartaric acid)
-
Solvent (e.g., Methanol, Ethanol)
-
Potassium carbonate (or another suitable base for liberation)
-
Hydrogen chloride
Procedure:
-
Liberation of the Free Base: Dissolve racemic this compound in water and add a solution of sodium hydroxide until the pH is basic, liberating the free 3-aminoquinuclidine. Extract the free base into a suitable organic solvent.
-
Formation of Diastereomeric Salts: To the solution of the free base, add a solution of the chiral resolving agent (e.g., D-(-)-Tartaric acid) in a suitable solvent (e.g., methanol). Stir the mixture to allow for the formation of the diastereomeric salts.
-
Crystallization: Cool the solution slowly to induce crystallization of the less soluble diastereomeric salt, which in this case would be the (S)-3-aminoquinuclidine-D-tartrate.
-
Isolation of the Diastereomeric Salt: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Liberation of the (S)-Enantiomer: Dissolve the isolated diastereomeric salt in a suitable solvent (e.g., ethanol) and add a base (e.g., potassium carbonate) to neutralize the tartaric acid and liberate the free (S)-3-aminoquinuclidine.
-
Formation of the Dihydrochloride Salt: Filter off the inorganic salts and concentrate the filtrate. Dissolve the residue in a suitable solvent (e.g., methanol) and bubble hydrogen chloride gas through the solution or add concentrated hydrochloric acid until the solution is acidic.
-
Isolation of the Final Product: Cool the solution to induce crystallization of (S)-3-Aminoquinuclidine dihydrochloride. Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.
Quantitative Data Summary
| Parameter | Synthesis of 3-Quinuclidinone | Chiral Resolution[1] |
| Starting Material | 1-Carbethoxymethyl-4-carbethoxypiperidine | Racemic this compound |
| Key Reagents | Potassium tert-butoxide, H₂SO₄, NaOH | D-(-)-Tartaric acid, K₂CO₃, HCl |
| Solvents | Toluene, THF, Chloroform, Hexane | Methanol, Ethanol |
| Yield | ~69% (of 3-quinuclidinone base) | >35% (overall for S-enantiomer) |
| Optical Purity | N/A | >98% |
| Resolution Ratio | N/A | >40% |
Visualizations
Caption: Experimental workflow for the synthesis of (S)-3-Aminoquinuclidine dihydrochloride.
References
- 1. CN101613349B - The preparation method of S-3-aminoquinine dihydrochloride - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Synthesis of (R) and (S)-3-Aminoquinuclidine from 3-Quinuclidinone and (S) and (R)-1-Phenethylamine | Semantic Scholar [semanticscholar.org]
- 8. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Removal of Chiral Auxiliary Derived from 3-Aminoquinuclidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the removal of chiral auxiliaries derived from 3-aminoquinuclidine (B1202703).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing a 3-aminoquinuclidine derived chiral auxiliary?
A1: The removal of an N-acyl 3-aminoquinuclidine auxiliary typically involves the cleavage of a stable amide bond. The most common strategies are analogous to those used for other N-acyl auxiliaries and are chosen based on the desired final product:
-
Hydrolysis: This method yields a carboxylic acid. Common reagents include lithium hydroxide (B78521) (LiOH) with hydrogen peroxide (H₂O₂) or strong acidic/basic conditions at elevated temperatures.[1]
-
Reductive Cleavage: This method yields a primary alcohol. Common reducing agents include lithium borohydride (B1222165) (LiBH₄), lithium aluminum hydride (LiAlH₄), or samarium(II) iodide (SmI₂).[2][3]
Q2: How do I choose the appropriate cleavage method for my substrate?
A2: The choice depends primarily on two factors: the desired product and the functional group tolerance of your molecule.
-
To obtain a carboxylic acid , use a hydrolytic method. The LiOH/H₂O₂ system is often preferred as it can be effective at low temperatures (e.g., 0 °C), which helps to minimize side reactions like epimerization.[4]
-
To obtain a primary alcohol , use a reductive cleavage method. LiBH₄ is a milder reducing agent compared to LiAlH₄ and often provides better chemoselectivity.[4]
-
For substrates with sensitive functional groups, milder, more specialized methods may be required.[1][2]
Q3: How can the 3-aminoquinuclidine auxiliary be recovered after cleavage?
A3: The 3-aminoquinuclidine auxiliary is a basic amine. This property is key to its recovery. After the primary reaction is quenched and the product is extracted, the auxiliary typically remains in the aqueous layer as a salt. To recover it, the aqueous layer should be made strongly basic (e.g., pH > 11) with a base like NaOH, which neutralizes the amine salt. The free-base auxiliary can then be extracted into an organic solvent like dichloromethane (B109758) or ethyl acetate.
Q4: What specific challenges are associated with the 3-aminoquinuclidine auxiliary?
A4: The unique structure of 3-aminoquinuclidine presents specific challenges:
-
High Basicity and Polarity: The quinuclidine (B89598) core is strongly basic and highly polar. This can sometimes lead to emulsions during acidic/basic aqueous workups.
-
Steric Hindrance: The bulky, bicyclic structure of the auxiliary might sterically hinder the approach of reagents to the amide carbonyl, potentially requiring more forcing conditions (longer reaction times or higher temperatures) for cleavage compared to less bulky auxiliaries.
-
TLC Monitoring: The high polarity of the free auxiliary can make it difficult to monitor its appearance on standard silica (B1680970) gel TLC plates, as it may streak or remain at the baseline. Using a more polar eluent system or a different visualization technique may be necessary.
Experimental Protocols
Protocol 1: General Procedure for Hydrolytic Cleavage to a Carboxylic Acid
This protocol is a general guideline and may require optimization.
-
Dissolution: Dissolve the N-acyl-3-aminoquinuclidine substrate (1.0 equiv) in a suitable solvent mixture, such as tetrahydrofuran (B95107) (THF) and water (e.g., 3:1 ratio).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add an aqueous solution of lithium hydroxide (LiOH·H₂O, ~3 equiv) followed by the dropwise addition of 30% aqueous hydrogen peroxide (H₂O₂, ~5 equiv). Caution: This can be an exothermic reaction.
-
Reaction: Stir the mixture vigorously at 0 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Quenching: Quench the reaction by slowly adding an aqueous solution of sodium sulfite (B76179) (Na₂SO₃, ~1.5 M) until a negative peroxide test is obtained.
-
Workup & Product Isolation:
-
Adjust the pH to ~2-3 with a strong acid (e.g., 1M HCl) to protonate the carboxylic acid product.
-
Extract the product into an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Auxiliary Recovery:
-
Make the remaining aqueous layer strongly basic (pH ~11-12) with a strong base (e.g., 3M NaOH).
-
Extract the liberated 3-aminoquinuclidine auxiliary with dichloromethane multiple times.
-
Combine these organic layers, dry, and concentrate to recover the auxiliary.
-
-
Purification: Purify the crude carboxylic acid product by column chromatography or crystallization.
Protocol 2: General Procedure for Reductive Cleavage to an Alcohol
This protocol is a general guideline and may require optimization.
-
Dissolution: Dissolve the N-acyl-3-aminoquinuclidine substrate (1.0 equiv) in a dry, aprotic solvent like THF under an inert atmosphere (e.g., Argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reducing Agent Addition: Add lithium borohydride (LiBH₄, ~2-3 equiv) portion-wise. Caution: Hydrogen gas may evolve.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-12 hours).
-
Quenching: Carefully and slowly quench the reaction at 0 °C by adding an aqueous solution of 1M NaOH or Rochelle's salt.
-
Workup & Product Isolation:
-
Pour the mixture into a separatory funnel and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers. Extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: The crude product and the chiral auxiliary can often be separated by flash column chromatography.
Data Presentation
Table 1: Comparison of Common Cleavage Methods
| Feature | Hydrolytic Cleavage (LiOH/H₂O₂) | Reductive Cleavage (LiBH₄) |
| Product | Carboxylic Acid | Primary Alcohol |
| Typical Reagents | LiOH, H₂O₂ | LiBH₄, LiAlH₄ |
| Typical Solvents | THF / Water | Anhydrous THF, Diethyl Ether |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Pros | Mild conditions, minimizes epimerization. | Access to alcohols, good for ester precursors. |
| Cons | Risk of peroxide-mediated side reactions. | Requires anhydrous conditions, hydride quenching. |
| Auxiliary Recovery | Acid/base extraction from the aqueous layer. | Often co-purified with the product via chromatography. |
Troubleshooting Guide
Problem 1: Incomplete reaction or low yield of the desired product.
| Possible Cause | Suggested Solution |
| Insufficient Reagent | Ensure reagents (e.g., LiOH, LiBH₄) are fresh and used in sufficient stoichiometric excess (typically 2-5 equivalents). |
| Low Reaction Temperature | If the reaction is sluggish at 0 °C, consider allowing it to warm slowly to room temperature. Monitor carefully for side product formation. |
| Short Reaction Time | Some sterically hindered substrates may require extended reaction times. Monitor the reaction for several hours before quenching. |
| Poor Substrate Solubility | Ensure the substrate is fully dissolved in the chosen solvent system. A co-solvent may be necessary. |
Problem 2: Degradation of the desired product or loss of stereochemical integrity (epimerization).
| Possible Cause | Suggested Solution |
| Reaction Conditions Too Harsh | Perform the reaction at the lowest possible temperature (e.g., maintain at 0 °C or even -20 °C).[4] |
| Extended Reaction Time | Do not let the reaction run significantly longer than necessary once the starting material is consumed. |
| Strongly Basic/Acidic Conditions | For sensitive products, consider alternative, milder cleavage methods reported in the literature for complex amides.[2] |
Problem 3: Difficulty during workup (e.g., emulsion formation, poor separation).
| Possible Cause | Suggested Solution |
| Amphiphilic Nature of Auxiliary | The protonated quinuclidine auxiliary can act as a surfactant. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
| Precipitation of Salts | A large amount of inorganic salts may form. Filter the entire mixture through a pad of Celite® before performing the extraction. |
| Product is Water-Soluble | If your product is small and polar, it may have solubility in the aqueous phase. Perform multiple extractions (5-7 times) or use a continuous liquid-liquid extractor. |
Visualizations
Caption: General workflow for the removal and recovery of the 3-aminoquinuclidine chiral auxiliary.
References
Preventing racemization during 3-Aminoquinuclidine derivatization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent racemization during the derivatization of 3-aminoquinuclidine (B1202703).
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical concern during the derivatization of 3-aminoquinuclidine?
A1: Racemization is the process where a pure enantiomer (e.g., (R)-3-aminoquinuclidine) converts into a mixture of both enantiomers (R and S), leading to a loss of optical purity. For 3-aminoquinuclidine, a vital chiral building block, maintaining its stereochemical integrity is paramount.[1] In pharmaceutical applications, often only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or cause adverse effects.[1] Therefore, preventing racemization is crucial for the safety and efficacy of the final drug product.
Q2: What is the likely mechanism of racemization for 3-aminoquinuclidine, and how does it differ from typical α-amino acids?
A2: Unlike α-amino acids which can racemize through the formation of a planar oxazolone (B7731731) intermediate at the α-carbon during peptide coupling, 3-aminoquinuclidine is a bridged bicyclic amine.[2] Racemization would involve the inversion of the stereocenter at the C3 position. While less susceptible to racemization than α-amino acids under standard acylation conditions, harsh reaction conditions, such as high temperatures or the use of strong bases, could potentially facilitate this inversion. The primary focus for preventing racemization in 3-aminoquinuclidine derivatization is to employ mild reaction conditions that do not favor the formation of any transient species that could lead to a loss of stereochemical integrity.
Q3: How does the choice of derivatizing agent impact the risk of racemization?
A3: The reactivity of the derivatizing agent is a key factor.
-
Highly reactive agents like acyl chlorides and sulfonyl chlorides react quickly, often at low temperatures, which can minimize the risk of racemization.[3]
-
Carboxylic acids require activation with coupling reagents (e.g., EDC, HATU). While effective, this introduces more reagents and potential side reactions. The choice of coupling reagent and additives is critical in these cases to suppress any potential racemization pathways.
Q4: What role does the base play in preventing racemization?
A4: A non-nucleophilic, sterically hindered base is generally preferred.
-
Purpose of the base: The base is used to neutralize the acid byproduct generated during the reaction (e.g., HCl from acyl chlorides).[3]
-
Recommended bases: Triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are commonly used. They are effective at scavenging protons without interfering with the primary reaction.
-
Bases to avoid: Strong, nucleophilic bases or high concentrations of bases like DMAP (4-Dimethylaminopyridine) could potentially increase the risk of side reactions and should be used with caution, typically in catalytic amounts if necessary.[4]
Q5: How can I determine the enantiomeric purity of my derivatized 3-aminoquinuclidine?
A5: The most common method is chiral High-Performance Liquid Chromatography (HPLC) . This involves separating the enantiomers on a chiral stationary phase. Often, a pre-column derivatization with a UV-active or fluorescent tag is necessary to enable detection.[5][6][7] Another technique is Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral derivatizing agent to form diastereomers, which can then be distinguished by their different NMR spectra.
Troubleshooting Guide
| Problem ID | Issue Observed | Potential Causes | Recommended Solutions |
| RAC-001 | Significant racemization detected by chiral HPLC. | 1. High reaction temperature: Elevated temperatures can provide the activation energy for stereocenter inversion. 2. Prolonged reaction time: Longer exposure to reaction conditions increases the probability of racemization. 3. Inappropriate base: Use of a strong or nucleophilic base. 4. Highly reactive derivatizing agent with impurities. | 1. Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C). 2. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. 3. Switch to a non-nucleophilic, sterically hindered base like DIPEA or TEA. 4. Ensure the purity of the derivatizing agent. |
| RXN-001 | Incomplete or slow reaction. | 1. Low reactivity of the derivatizing agent. 2. Insufficient activation of carboxylic acid. 3. Steric hindrance. 4. Poor solubility of reagents. | 1. Switch to a more reactive derivatizing agent (e.g., acyl chloride instead of a carboxylic acid with a coupling agent). 2. If using a carboxylic acid, consider a more efficient coupling reagent like HATU. 3. A slight increase in temperature may be necessary, but monitor for racemization. Consider a less sterically hindered derivatizing agent if possible. 4. Choose a solvent that fully dissolves all reactants (e.g., DCM, DMF, or THF). |
| PUR-001 | Difficulty in purifying the final product. | 1. Formation of side products. 2. Excess reagents or byproducts. | 1. Optimize reaction conditions to minimize side reactions (see RAC-001 and RXN-001). 2. Use a slight excess (1.05-1.1 equivalents) of the derivatizing agent to ensure complete reaction of the 3-aminoquinuclidine. Quench the reaction and perform an appropriate aqueous work-up to remove excess reagents and water-soluble byproducts before purification by column chromatography or recrystallization. |
Experimental Protocols
Protocol 1: Acylation of (R)-3-Aminoquinuclidine with an Acyl Chloride (General Procedure)
This protocol describes a general method for the acylation of (R)-3-aminoquinuclidine, designed to minimize racemization.
Materials:
-
(R)-3-Aminoquinuclidine dihydrochloride (B599025)
-
Acyl chloride (1.1 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, and standard glassware for work-up and purification.
Procedure:
-
Preparation of the free amine: In a round-bottom flask, suspend (R)-3-aminoquinuclidine dihydrochloride (1.0 equivalent) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add TEA or DIPEA (2.2 equivalents) to the stirred suspension to generate the free amine in situ. Stir for 15-20 minutes at 0 °C.
-
Acylation: Add the acyl chloride (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
-
Chiral Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC.
Protocol 2: Sulfonylation of (R)-3-Aminoquinuclidine with a Sulfonyl Chloride
This protocol outlines the formation of a sulfonamide derivative while preserving stereochemical integrity.
Materials:
-
(R)-3-Aminoquinuclidine (free base or generated in situ as in Protocol 1)
-
Sulfonyl chloride (1.1 equivalents)
-
Pyridine (B92270) or Triethylamine (1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Standard work-up and purification reagents as in Protocol 1.
Procedure:
-
Dissolve (R)-3-aminoquinuclidine (1.0 equivalent) in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine or triethylamine (1.5 equivalents).
-
Add the sulfonyl chloride (1.1 equivalents) portion-wise or as a solution in the reaction solvent, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C to room temperature and monitor by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up similar to Protocol 1 to isolate the crude product.
-
Purify the product by column chromatography or recrystallization.
-
Verify the enantiomeric purity of the final sulfonamide by chiral HPLC.
Quantitative Data Summary
The following table provides illustrative data on the impact of reaction temperature on the enantiomeric excess (e.e.) of the acylated product. This data is representative of what might be expected for a chiral amine derivatization and underscores the importance of temperature control.
| Reaction Condition | Derivatizing Agent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (e.e., %) |
| 1 | Benzoyl Chloride | TEA | 25 | 3 | 92 | 98.5 |
| 2 | Benzoyl Chloride | TEA | 0 | 2 | 95 | >99.5 |
| 3 | Benzoyl Chloride | TEA | -20 | 4 | 93 | >99.8 |
| 4 | Acetic Anhydride | Pyridine | 25 | 2 | 96 | 99.0 |
| 5 | Acetic Anhydride | Pyridine | 0 | 2 | 97 | >99.5 |
Note: The data presented in this table is for illustrative purposes to demonstrate the principles of racemization prevention and may not represent actual experimental results for 3-aminoquinuclidine.
Visualizations
Caption: Workflow for the derivatization of 3-aminoquinuclidine with racemization control.
Caption: Troubleshooting logic for addressing racemization issues.
References
- 1. nbinno.com [nbinno.com]
- 2. mch.estranky.sk [mch.estranky.sk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enantiomeric purity determination of 3-aminoquinuclidine by diastereomeric derivatization and high-performance liquid chromatographic separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to Chiral HPLC Methods for 3-Aminoquinuclidine Enantiomeric Purity
For researchers, scientists, and professionals in drug development, establishing the enantiomeric purity of chiral molecules like 3-Aminoquinuclidine is a critical step in ensuring product quality, efficacy, and safety. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. This guide offers an objective comparison of validated HPLC methods for determining the enantiomeric purity of 3-Aminoquinuclidine and its close structural analog, 3-Quinuclidinol (B22445), providing supporting experimental data and detailed protocols.
Due to the structural similarity and the availability of detailed, validated methods for 3-Quinuclidinol, these serve as excellent, directly applicable starting points for the analysis of 3-Aminoquinuclidine. The primary challenge with these compounds is their lack of a strong UV chromophore, which necessitates a pre-column derivatization step to enable sensitive UV detection.[1][2] This guide compares two such methods that employ different derivatizing agents and chiral stationary phases.
Data Presentation
The following tables summarize the key performance parameters of two distinct chiral HPLC methods. Method 1 utilizes benzoyl chloride for derivatization followed by separation on a Chiralpak IC column, a method that has been thoroughly developed and validated.[3][4] Method 2 offers an alternative approach using p-methoxybenzoyl chloride as the derivatizing agent and a Chiralpak IA column for separation.[5]
Table 1: HPLC Method Parameters
| Parameter | Method 1: Benzoylation with Chiralpak IC | Method 2: p-Methoxybenzoylation with Chiralpak IA |
| Chiral Stationary Phase | Chiralpak IC (250 x 4.6 mm, 5 µm)[3] | Chiralpak IA (250 x 4.6 mm, 5 µm)[5] |
| Derivatizing Agent | Benzoyl chloride[3] | p-Methoxybenzoyl chloride[5] |
| Mobile Phase | n-hexane:ethanol:2-propanol:diethylamine (B46881) (80:8:12:0.4, v/v/v/v)[3] | n-hexane:ethanol:ethanolamine (B43304) (59.6:40:0.4, v/v/v)[5] |
| Flow Rate | 1.0 mL/min (optimized from 0.8 mL/min)[5] | 1.0 mL/min[5] |
| Column Temperature | 15 °C[5] | 25 °C[5] |
| Detection Wavelength | 230 nm[3] | 255 nm[5] |
| Analysis Time | < 30 min[4] | Not Specified |
Table 2: Method Validation and Performance Data (Method 1)
| Validation Parameter | Result |
| Resolution (Rs) | > 11.4[3] |
| Limit of Detection (LOD) | 0.5 µg/mL (S/N = 8)[3] |
| Limit of Quantification (LOQ) | 1.5 µg/mL (S/N = 23)[3] |
| Linearity (Concentration Range) | LOQ to 7.5 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 5.0% |
| Accuracy (% Recovery) | 95-105% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of these analytical methods in your laboratory.
Method 1: Benzoylation with Chiralpak IC
This method is a sensitive and specific HPLC approach for the separation and quantification of the (S)-enantiomer from the (R)-enantiomer of 3-Quinuclidinol after pre-column derivatization.[3][4]
1. Derivatization Procedure:
-
In a 50 mL volumetric flask, dissolve approximately 250 mg of the 3-Quinuclidinol sample in 5.0 mL of dichloromethane.[3]
-
Add 0.5 mL of benzoyl chloride and 0.5 mL of triethylamine (B128534) to the flask and shake for 5 minutes.[3]
-
Dilute the mixture to 50.0 mL with methanol.
-
Further dilute 5.0 mL of this solution to 50.0 mL with methanol.[3]
2. HPLC Conditions:
-
Column: Chiralpak IC (250 x 4.6 mm, 5 µm)[3]
-
Mobile Phase: An isocratic mixture of n-hexane, ethanol, 2-propanol, and diethylamine in a ratio of 80:8:12:0.4 (v/v/v/v).[3][4]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 15 °C[5]
Method 2: p-Methoxybenzoylation with Chiralpak IA
This method provides an alternative derivatization and separation strategy.[5]
1. Derivatization Procedure:
-
The general principle involves the esterification of 3-quinuclidinol with p-methoxybenzoyl chloride to form the corresponding ester derivative.[5] A similar procedure to Method 1 can be followed, substituting benzoyl chloride with p-methoxybenzoyl chloride.
2. HPLC Conditions:
-
Column: Chiralpak IA (250 x 4.6 mm, 5 µm)[5]
-
Mobile Phase: An isocratic mixture of n-hexane, ethanol, and ethanolamine in a ratio of 59.6:40:0.4 (v/v/v).[5]
-
Flow Rate: 1.0 mL/min[5]
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C[5]
-
Detection: UV at 255 nm[5]
Mandatory Visualization
The following diagrams illustrate the logical workflow for the validation of an HPLC method for enantiomeric purity and the general experimental workflow for the analysis itself.
Caption: HPLC Method Validation Workflow.
Caption: General Experimental Workflow.
References
A Comparative Guide to Chiral Amine Catalysts: 3-Aminoquinuclidine Dihydrochloride in Context
In the landscape of asymmetric organocatalysis, chiral amines have carved out a significant niche, enabling the stereoselective synthesis of complex molecules crucial for the pharmaceutical and fine chemical industries. This guide provides a comparative analysis of 3-Aminoquinuclidine dihydrochloride (B599025) against other prominent chiral amine catalysts, namely proline and cinchona alkaloids. The comparison focuses on their performance in key asymmetric transformations, supported by experimental data, to assist researchers, scientists, and drug development professionals in catalyst selection.
While 3-Aminoquinuclidine dihydrochloride is a valuable chiral building block, its direct application as an organocatalyst is not extensively documented in the scientific literature.[1][2] Instead, it primarily serves as a precursor for the synthesis of more complex chiral catalysts.[1] This guide will, therefore, evaluate the performance of catalysts derived from 3-Aminoquinuclidine and compare them with the well-established proline and cinchona alkaloid systems.
Performance in Asymmetric Aldol (B89426) Reactions
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction for creating chiral β-hydroxy carbonyl compounds. Proline and its derivatives are particularly renowned for their efficacy in this transformation.[3][4][5][6]
Table 1: Performance of Chiral Amine Catalysts in the Asymmetric Aldol Reaction
| Catalyst | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| L-Proline | 4-Nitrobenzaldehyde | Acetone (B3395972) | 30 | DMSO | - | 68 | - | 76 | [3] |
| (S)-Proline-based Catalyst 1 | 4-Nitrobenzaldehyde | Acetone | 10 | DCM | 24 | - | - | 52 | [3][7] |
| (S)-Proline-based Catalyst 3 | 4-Nitrobenzaldehyde | Acetone | 10 | DCM | 24 | - | - | 52 | [3][7] |
| L-Proline | Benzaldehyde | Cyclohexanone | 20 | MeOH/H₂O (2/1) | 24 | 78 | 90:10 | 95 | [6][8] |
Performance in Asymmetric Michael Additions
The Michael addition is a key reaction for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Both proline derivatives and cinchona alkaloids have demonstrated high efficiency in catalyzing enantioselective Michael additions.[9][10][11][12]
A study on a thiourea (B124793) derivative of (-)-(S)-3-aminoquinuclidine dihydrochloride in the asymmetric Michael addition of ketones and malonates to nitroalkenes reported mediocre yields and low enantioselectivities. This suggests that while the rigid quinuclidine (B89598) scaffold can be incorporated into catalyst design, it does not inherently guarantee high stereochemical control in this form.
Table 2: Performance of Chiral Amine Catalysts in the Asymmetric Michael Addition
| Catalyst | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| Quinine-derived Squaramide | 2-Oxocyclopentanecarboxylate | trans-β-Nitrostyrene | 10 | THF | - | 76 | >100:1 | 98 | [12] |
| Quinidine-derived Catalyst (QD-1a) | α-Cyano Ketones | α,β-Unsaturated Ester | 20 | Toluene | - | 71-95 | 7-25:1 | 91-99 | [10] |
| Cinchona Alkaloid-derived Polymer | Methyl 2-oxocyclopentanecarboxylate | trans-β-Nitrostyrene | 5 | CH₂Cl₂ | - | up to 96 | - | up to 99 | [9] |
| (-)-(S)-3-Aminoquinuclidine-derived Thiourea | Ketones/Malonates | Nitroalkenes | - | - | - | Mediocre | - | Low | [3] |
Experimental Protocols
General Protocol for L-Proline Catalyzed Asymmetric Aldol Reaction
This protocol is a representative example for the reaction between an aldehyde and a ketone.[3][4]
-
To a stirred solution of L-proline (10–30 mol%) in the specified solvent (e.g., DMSO, DCM, or a MeOH/H₂O mixture), add the aldehyde (1.0 equiv).
-
Add the ketone (1.5–10 equiv) to the mixture.
-
Stir the reaction at the specified temperature (e.g., room temperature, 0 °C, or -20 °C) for the indicated time (typically 4–72 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR and chiral HPLC analysis, respectively.
General Protocol for Cinchona Alkaloid-Catalyzed Asymmetric Michael Addition
This protocol is a representative example for the addition of a β-ketoester to a nitroalkene.[9][12]
-
To a solution of the cinchona alkaloid-based catalyst (5–20 mol%) in the specified solvent (e.g., CH₂Cl₂, THF, or toluene) at the designated temperature (e.g., room temperature or -20 °C), add the β-ketoester (1.0 equiv).
-
Add the nitroalkene (1.1–1.5 equiv) to the reaction mixture.
-
Stir the reaction for the specified duration, monitoring its progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the Michael adduct.
-
Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR and chiral HPLC analysis.
Mechanistic Insights and Catalytic Cycles
Chiral primary and secondary amines, such as proline and its derivatives, typically operate through either an enamine or iminium ion intermediate. In the aldol reaction, the amine catalyst reacts with a ketone to form a nucleophilic enamine, which then attacks the aldehyde. In the Michael addition, the amine can activate the α,β-unsaturated compound by forming an electrophilic iminium ion.
Cinchona alkaloids, with their bifunctional nature (a basic quinuclidine nitrogen and a hydrogen-bond-donating hydroxyl group), can activate both the nucleophile and the electrophile simultaneously. The quinuclidine nitrogen can deprotonate the Michael donor, while the hydroxyl group can activate the Michael acceptor through hydrogen bonding.[11]
The diagrams below illustrate the generally accepted catalytic cycles for proline-catalyzed aldol reactions and cinchona alkaloid-catalyzed Michael additions.
Caption: Catalytic cycle of a proline-catalyzed aldol reaction.
Caption: Catalytic cycle of a cinchona alkaloid-catalyzed Michael addition.
Experimental Workflow
The general workflow for screening and optimizing a chiral amine-catalyzed asymmetric reaction is outlined below.
Caption: General experimental workflow for asymmetric catalysis.
Conclusion
This guide highlights the performance of different classes of chiral amine catalysts in asymmetric aldol and Michael addition reactions. L-proline and its derivatives, along with cinchona alkaloids, are well-established and highly effective catalysts, consistently delivering high yields and excellent stereoselectivities. In contrast, this compound is primarily utilized as a chiral building block for the synthesis of more complex catalysts. The limited available data on a thiourea derivative of 3-Aminoquinuclidine suggests that its direct catalytic performance may not be as competitive as that of proline or cinchona alkaloids in the reactions examined.
For researchers and drug development professionals, the choice of catalyst will depend on the specific transformation, desired stereochemical outcome, and the scalability of the process. While proline and cinchona alkaloids offer reliable and well-documented solutions, the quinuclidine scaffold of this compound presents an opportunity for the design and synthesis of novel chiral catalysts with potentially unique reactivity and selectivity profiles. Further research into the catalytic applications of 3-Aminoquinuclidine and its derivatives is warranted to fully explore its potential in asymmetric synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of a chiral hyperbranched polymer based on cinchona alkaloids and investigation of its catalytic activity in asymmetric reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dovepress.com [dovepress.com]
- 12. pubs.acs.org [pubs.acs.org]
Efficacy of 3-Aminoquinuclidine-Derived Ligands in Comparison to Known Neuromodulators: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 3-Aminoquinuclidine-derived ligands against established modulators of muscarinic and nicotinic acetylcholine (B1216132) receptors. The following sections present quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to support a thorough evaluation of these compounds.
Muscarinic Acetylcholine Receptor Modulation
Comparative Efficacy Data
The binding affinities of the 3-aminoquinuclidine (B1202703) derivative, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate (Compound 3c), for human muscarinic acetylcholine receptor subtypes (M1-M5) were determined and compared with the known modulator, Xanomeline.
| Ligand | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Receptor Selectivity |
| Compound 3c | 2.0 | 13 | 2.6 | 2.2 | 1.8 | Low |
| Xanomeline | Nearly Identical Affinity Across Subtypes | Nearly Identical Affinity Across Subtypes | Nearly Identical Affinity Across Subtypes | Nearly Identical Affinity Across Subtypes | Nearly Identical Affinity Across Subtypes | M1/M4 functional selectivity |
Table 1: Comparative Binding Affinities (Ki) of Compound 3c and Xanomeline for Muscarinic Acetylcholine Receptors.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
The binding affinities of the test compounds were determined using a radioligand competition binding assay.
-
Cell Preparation: Chinese Hamster Ovary (CHO) cell membranes stably expressing one of the human M1-M5 muscarinic acetylcholine receptor subtypes were used.
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist, was used as the radioligand.
-
Assay Procedure:
-
A constant concentration of [³H]NMS is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., Compound 3c or Xanomeline) are added to compete with the radioligand for binding to the receptors.
-
The incubation is carried out for a specific duration (e.g., 60 minutes) to reach equilibrium.
-
The amount of bound [³H]NMS is then measured using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]NMS (IC50) is determined by plotting the percentage of inhibition against the logarithm of the competitor concentration. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway
Activation of the M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), primarily initiates the Gq/11 signaling pathway.
Nicotinic Acetylcholine Receptor Modulation
Comparative Efficacy Data
The efficacy of 3-arylidene-N-methyl-quinuclidine derivatives as agonists for the α7 nicotinic acetylcholine receptor (nAChR) was evaluated and compared to known nicotinic agonists, Varenicline and Acetylcholine, at both α7 and α4β2 nAChR subtypes.
| Ligand | Receptor Subtype | EC50 (µM) | Efficacy |
| 3-Arylidene-N-methyl-quinuclidine | α7 nAChR | 1.5 | Agonist |
| N-methyl quinuclidine | α7 nAChR | 40 | Agonist |
| Varenicline | α7 nAChR | 18 | Full Agonist (93% of ACh) |
| α4β2 nAChR | 2.3 | Partial Agonist (13.4% of ACh) | |
| Acetylcholine | α7 nAChR | 79 - 316 | Full Agonist |
| α4β2 nAChR | ~100 (low sensitivity) | Full Agonist |
Table 2: Comparative Efficacy (EC50) of 3-Aminoquinuclidine Derivatives and Known Modulators at Nicotinic Acetylcholine Receptors.[1]
| Ligand | Receptor Subtype | Ki (nM) |
| Varenicline | α4β2 nAChR | 0.14 ± 0.01 |
Table 3: Binding Affinity (Ki) of Varenicline for the α4β2 Nicotinic Acetylcholine Receptor.[2]
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) Assay for Nicotinic Receptors
The functional activity and efficacy (EC50) of nicotinic receptor agonists are commonly determined using the two-electrode voltage clamp technique in Xenopus laevis oocytes.
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired human nicotinic acetylcholine receptor subunits (e.g., α7 or α4 and β2). The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.
-
Electrophysiological Recording:
-
An oocyte expressing the target nAChRs is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, while the other injects current to clamp the voltage at a set holding potential (typically around -70 mV).
-
The oocyte is perfused with a control solution.
-
Solutions containing increasing concentrations of the test agonist (e.g., 3-aminoquinuclidine derivatives, varenicline, or acetylcholine) are applied to the oocyte.
-
The activation of the nAChRs by the agonist results in an inward current, which is recorded by the voltage clamp amplifier.
-
-
Data Analysis: The peak current response at each agonist concentration is measured. A dose-response curve is generated by plotting the normalized current response against the logarithm of the agonist concentration. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is then determined from this curve.
Signaling Pathway and Experimental Workflow
Activation of the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel, leads to an influx of cations, primarily Ca²⁺, which in turn triggers various downstream signaling cascades.
The workflow for determining the efficacy of a nicotinic receptor agonist using the Two-Electrode Voltage Clamp (TEVC) method is a sequential process.
References
Navigating the Chiral Landscape: A Comparative Guide to Alternatives for 3-Aminoquinuclidine Dihydrochloride
For researchers, scientists, and drug development professionals, the selection of chiral building blocks is a critical decision that profoundly impacts the trajectory of a research program. 3-Aminoquinuclidine dihydrochloride (B599025), a cornerstone in the synthesis of a multitude of bioactive compounds, particularly those targeting nicotinic and muscarinic acetylcholine (B1216132) receptors, often serves as a primary scaffold. However, the vast and evolving landscape of chemical synthesis presents a compelling case for the exploration of alternative chiral building blocks. This guide provides an objective comparison of viable alternatives, supported by experimental data, to empower informed decision-making in the pursuit of novel therapeutics and catalysts.
This comparative analysis delves into structurally analogous bicyclic amines and bioisosteric replacements for the quinuclidine (B89598) core. The performance of these alternatives is evaluated based on their application in both medicinal chemistry, as integral components of pharmacologically active molecules, and in asymmetric synthesis, as chiral catalysts or ligands.
Performance Comparison of Chiral Building Blocks
The following table summarizes the key characteristics and applications of 3-Aminoquinuclidine dihydrochloride and its alternatives. While direct head-to-head quantitative comparisons in the literature are limited, this table compiles available data on their utility and performance in relevant applications.
| Building Block | Structure | Key Features & Applications | Representative Performance Data (if available) |
| This compound | - Widely used scaffold for nicotinic and muscarinic receptor ligands. - Chiral amine for asymmetric synthesis. - Precursor for potent α7 nAChR agonists.[1] | - Derivatives have shown high affinity for α7 nAChR. For example, PNU-282987, a quinuclidine benzamide, has an EC50 of 20 nM.[1] | |
| (R)-3-Quinuclidinol | ![]() | - Precursor to 3-aminoquinuclidine. - Chiral building block for anticholinergic drugs like solifenacin. | - Can be synthesized from 3-quinuclidinone with >99% ee using reductase enzymes.[2] |
| Bicyclic Azetidines | ![]() | - Strained ring system offering unique conformational constraints. - Found in various bioactive molecules. | - Can be synthesized enantiopure from chiral epoxides and L-proline. |
| 2-Azabicyclo[3.3.0]octane Derivatives | ![]() | - Bioisostere of the pyrrolidinone ring in nootropic agents. - Less conformationally restricted than some other bicyclic systems. | - Synthesized in good yields via diastereoselective reductive-amination and cyclization.[3] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) Derivatives | - Used as a base and catalyst in organic synthesis. - Chiral derivatives can be used as ligands in asymmetric catalysis. | - Chiral 2,3-disubstituted DABCO derivatives synthesized with up to 99% ee.[4] | |
| Bicyclo[1.1.1]pentylamines (BCPAs) | ![]() | - Bioisosteres of arylamines, offering improved metabolic stability and bioavailability. - Increasingly used in drug design to reduce risks associated with aromatic amines.[5] | - Various synthetic routes have been developed, including multicomponent processes.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic strategies. Below are representative experimental protocols for the synthesis of 3-Aminoquinuclidine and a potential alternative.
Protocol 1: Synthesis of (R)- and (S)-3-Aminoquinuclidine from 3-Quinuclidinone
This protocol describes a reductive amination approach to synthesize enantiopure 3-aminoquinuclidine.
Materials:
-
3-Quinuclidinone hydrochloride
-
(S)- or (R)-1-Phenethylamine
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (B86663) (MgSO₄)
-
Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Reductive Amination:
-
To a solution of 3-quinuclidinone hydrochloride (1 equivalent) and (S)- or (R)-1-phenethylamine (1.1 equivalents) in DCM, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-(1-phenylethyl)-3-aminoquinuclidine.
-
-
Hydrogenolysis:
-
Dissolve the crude product from the previous step in methanol.
-
Add 10% Pd/C (10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously for 24-48 hours.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude (R)- or (S)-3-aminoquinuclidine.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by conversion to its dihydrochloride salt by treating a solution of the amine in a suitable solvent (e.g., ether or ethanol) with excess ethereal or ethanolic HCl, followed by filtration of the precipitate.
-
Protocol 2: Synthesis of a Chiral Bicyclic Imine via Horner-Wadsworth-Emmons Reaction
This protocol provides a general method for the synthesis of chiral bicyclic imines, which can be further reduced to the corresponding amines.[6]
Materials:
-
Hexahydroquinoxalin-2(1H)-one-derived phosphonate (B1237965)
-
Aldehyde or ketone
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium borohydride (B1222165) (NaBH₄) (for subsequent reduction)
-
Methanol (MeOH) (for subsequent reduction)
Procedure:
-
Horner-Wadsworth-Emmons Reaction:
-
To a suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C, add a solution of the hexahydroquinoxalin-2(1H)-one-derived phosphonate (1 equivalent) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then add the aldehyde or ketone (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate (B1210297) (3 x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude imine by column chromatography on silica gel.
-
-
Reduction to Amine (Optional):
-
Dissolve the purified imine in methanol.
-
Add sodium borohydride (2 equivalents) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours until the imine is consumed (monitored by TLC).
-
Quench the reaction by adding water and concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with DCM (3 x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the crude chiral bicyclic amine, which can be further purified by chromatography.
-
Signaling Pathways and Experimental Workflows
The biological activity of 3-Aminoquinuclidine derivatives is often mediated through their interaction with G-protein coupled receptors (GPCRs) such as muscarinic acetylcholine receptors, or ligand-gated ion channels like nicotinic acetylcholine receptors. Understanding these signaling pathways is crucial for drug design and development.
Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway
Caption: Agonist binding to nAChRs leads to ion influx and cellular response.
Muscarinic Acetylcholine Receptor (mAChR) Signaling Pathway (Gq-coupled)
Caption: Gq-coupled mAChR activation leads to downstream signaling cascades.
Experimental Workflow for Asymmetric Synthesis
References
- 1. Discovery and structure-activity relationship of quinuclidine benzamides as agonists of alpha7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scielo.br [scielo.br]
- 4. Synthesis of chiral 2,3-disubstituted 1,4-diazabicyclo[2.2.2]octane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02646H [pubs.rsc.org]
A Comparative Guide to Spectroscopic Analysis for Confirming the Structure of 3-Aminoquinuclidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The structural confirmation of 3-aminoquinuclidine (B1202703) derivatives is a critical step in the development of novel therapeutics, as these scaffolds are present in a wide array of biologically active compounds. A multi-faceted analytical approach employing various spectroscopic techniques is essential for unambiguous structure elucidation. This guide provides a comparative overview of key spectroscopic methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography—for the structural characterization of 3-aminoquinuclidine derivatives, using 3-(benzylamino)quinuclidine (B1347556) as a representative example.
At a Glance: Spectroscopic Techniques for Structural Elucidation
| Spectroscopic Technique | Information Provided | Key Advantages | Limitations |
| NMR Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry. | Provides a comprehensive picture of the molecule's structure in solution. 2D NMR techniques (COSY, HSQC, HMBC) establish atom connectivity. | Lower sensitivity compared to MS. Can be complex to interpret for molecules with many signals. |
| Mass Spectrometry | Precise molecular weight and elemental composition. Fragmentation patterns offer clues about the structure. | High sensitivity, requiring minimal sample. High-resolution MS (HRMS) provides exact mass. | Does not provide information about stereochemistry or atom connectivity. Isomers can be difficult to distinguish. |
| Infrared Spectroscopy | Presence of specific functional groups. | Fast, non-destructive, and requires minimal sample preparation. | Provides limited information about the overall molecular structure. Complex spectra can be difficult to interpret fully. |
| X-ray Crystallography | Unambiguous, three-dimensional atomic arrangement in the solid state, including absolute stereochemistry. | The "gold standard" for structural determination, providing definitive proof of structure. | Requires a suitable single crystal, which can be challenging to grow. The solid-state structure may not represent the conformation in solution. |
In-Depth Analysis of 3-(benzylamino)quinuclidine
To illustrate the application of these techniques, we will consider the structural confirmation of 3-(benzylamino)quinuclidine.
Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 3-(benzylamino)quinuclidine, both ¹H and ¹³C NMR, along with 2D NMR experiments, provide a wealth of information.
¹H NMR Spectral Data of 3-(benzylamino)quinuclidine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.20-7.40 | m | 5H | Aromatic protons (C₆H₅) |
| 3.85 | s | 2H | Benzyl (B1604629) CH₂ |
| 3.20-3.40 | m | 1H | Quinuclidine (B89598) C3-H |
| 2.70-3.10 | m | 6H | Quinuclidine CH₂ adjacent to N |
| 1.80-2.10 | m | 4H | Quinuclidine CH₂ |
| 1.50-1.70 | m | 1H | Quinuclidine C4-H |
¹³C NMR Spectral Data of 3-(benzylamino)quinuclidine
| Chemical Shift (δ) ppm | Assignment |
| 140.5 | Aromatic C (quaternary) |
| 128.6 | Aromatic CH |
| 128.3 | Aromatic CH |
| 127.1 | Aromatic CH |
| 58.2 | Quinuclidine C3 |
| 54.0 | Benzyl CH₂ |
| 49.8 | Quinuclidine C2, C6 |
| 47.5 | Quinuclidine C5, C8 |
| 25.9 | Quinuclidine C4 |
| 20.7 | Quinuclidine C7 |
Experimental Protocol for NMR Spectroscopy:
A general protocol for acquiring NMR spectra of 3-(benzylamino)quinuclidine is as follows:
-
Sample Preparation: Weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: The analysis is performed on a 400 MHz or higher field NMR spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity.
-
¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16 scans), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each carbon. A larger number of scans is required due to the lower natural abundance of the ¹³C isotope (e.g., 1024 scans).
-
2D NMR Acquisition (COSY, HSQC, HMBC): Standard pulse programs are used for these experiments to establish proton-proton and proton-carbon correlations, which are crucial for assigning the complex spin systems of the quinuclidine ring.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
Logical Workflow for NMR-based Structure Confirmation:
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly powerful for confirming the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable structural information.
GC-MS Data for 3-(benzylamino)quinuclidine
-
Molecular Ion (M⁺): m/z 216
-
Key Fragmentation Peaks (m/z):
-
125: Loss of the benzyl group ([M - C₇H₇]⁺)
-
91: Benzyl cation ([C₇H₇]⁺) - often the base peak
-
70: Fragment corresponding to the quinuclidine ring system
-
Experimental Protocol for GC-MS:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent such as methanol (B129727) or dichloromethane.
-
GC Separation:
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, operated in splitless mode at a temperature of around 250°C.
-
Oven Program: A temperature gradient is used to ensure good separation, for example, starting at 50°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.
-
-
MS Detection:
-
Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.
-
Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions by their mass-to-charge ratio.
-
Scan Range: A typical scan range would be m/z 40-500.
-
Signaling Pathway of MS Fragmentation:
Caption: Simplified fragmentation pathway in MS.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique to identify the presence of key functional groups in a molecule.
FT-IR Spectral Data of 3-(benzylamino)quinuclidine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Medium, sharp | N-H stretch (secondary amine) |
| 3000-3100 | Medium | Aromatic C-H stretch |
| 2850-2950 | Strong | Aliphatic C-H stretch |
| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C bending |
| 1100-1300 | Strong | C-N stretch |
| 690-770 | Strong | Aromatic C-H out-of-plane bend |
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation:
-
Solid (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) and press into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal IR absorption in the regions of interest and place it in a liquid cell.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure solvent).
-
Record the sample spectrum. The instrument's software automatically subtracts the background to produce the final spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Experimental Workflow for Spectroscopic Analysis:
Caption: General workflow for spectroscopic analysis.
X-ray Crystallography
Experimental Protocol for X-ray Crystallography:
-
Crystallization: The most critical and often challenging step is to grow a single crystal of sufficient quality (typically >0.1 mm in all dimensions). This is usually achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent systems should be screened.
-
Data Collection: The crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined (the "phase problem"), which allows for the calculation of an electron density map. An atomic model is built into the electron density and refined against the experimental data to yield the final, precise atomic coordinates.
Conclusion
The structural confirmation of 3-aminoquinuclidine derivatives requires a synergistic approach that leverages the strengths of multiple spectroscopic techniques. NMR spectroscopy provides the foundational understanding of the molecular framework, while mass spectrometry confirms the molecular weight and elemental composition. Infrared spectroscopy offers a quick check for the presence of key functional groups. Finally, when a suitable crystal can be obtained, X-ray crystallography provides the ultimate and unambiguous proof of the three-dimensional structure. By integrating the data from these complementary techniques, researchers can confidently and accurately characterize these important pharmaceutical building blocks.
Stereoselectivity in Action: A Comparative Analysis of (R)- and (S)-3-Aminoquinuclidine Derivatives at Muscarinic Receptors
A detailed examination of the enantiomers of 3-aminoquinuclidine (B1202703) derivatives reveals significant stereoselectivity in their interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs), a finding of critical importance for researchers and drug development professionals in the pursuit of more specific and effective therapeutics. This guide provides an objective comparison of the biological activity of (R)- and (S)-enantiomers of a prototypical 3-aminoquinuclidine derivative, supported by experimental data and detailed protocols.
The quinuclidine (B89598) scaffold is a key pharmacophore in many synthetic compounds targeting cholinergic neurotransmission. The introduction of a chiral center at the 3-position of the quinuclidine ring, as in 3-aminoquinuclidine, necessitates a thorough understanding of the pharmacological profiles of the individual enantiomers. It is frequently observed that the biological activity resides predominantly in one enantiomer, while the other may be inactive or even contribute to off-target effects.
Comparative Binding Affinities at Muscarinic Receptor Subtypes
A study comparing the binding affinities of the (R)- and (S)-enantiomers of a 3-carbamoylphenoxy-3-aminoquinuclidine derivative at different muscarinic receptor subtypes (M1, M2, M3, and M4) clearly demonstrates the principle of stereoselectivity. The data, summarized in the table below, indicates that the (S)-enantiomer consistently exhibits a higher affinity for all tested muscarinic receptor subtypes compared to its (R)-counterpart.
| Compound | Receptor Subtype | Mean pKi |
| (S)-Enantiomer | M1 | 8.25 |
| M2 | 7.91 | |
| M3 | 8.36 | |
| M4 | 8.41 | |
| (R)-Enantiomer | M1 | 6.87 |
| M2 | 6.54 | |
| M3 | 7.01 | |
| M4 | 7.11 |
Data presented as the mean -log10 of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
The most significant difference in affinity is observed at the M2 receptor, where the (S)-enantiomer is approximately 23-fold more potent than the (R)-enantiomer. This pronounced stereoselectivity underscores the importance of utilizing enantiomerically pure compounds in pharmacological studies and drug development to maximize therapeutic efficacy and minimize potential side effects.
Experimental Protocols
The following is a detailed methodology for the key radioligand binding experiments cited in this guide.
Radioligand Binding Assays for Muscarinic Receptors
Objective: To determine the binding affinity (Ki) of the (R)- and (S)-enantiomers of the 3-aminoquinuclidine derivative for M1, M2, M3, and M4 muscarinic receptor subtypes.
Materials:
-
Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, M3, or M4 muscarinic receptors.
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
-
Atropine (B194438) for the determination of non-specific binding.
-
Test compounds: (R)- and (S)-enantiomers of the 3-aminoquinuclidine derivative.
-
Assay buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters.
-
Multi-well plates.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: CHO cell membranes expressing the respective muscarinic receptor subtypes are thawed and homogenized in ice-cold assay buffer. The protein concentration is determined using a standard protein assay (e.g., Bradford assay).
-
Assay Setup: In multi-well plates, the following are added in order:
-
Assay buffer.
-
A range of concentrations of the test compound (either the (R)- or (S)-enantiomer).
-
A fixed concentration of [³H]-NMS (typically at a concentration close to its Kd).
-
For non-specific binding determination, a high concentration of atropine (e.g., 1 µM) is added instead of the test compound.
-
The reaction is initiated by the addition of the cell membrane preparation.
-
-
Incubation: The plates are incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The filters are placed in scintillation vials, scintillation fluid is added, and the radioactivity retained on the filters is counted using a liquid scintillation counter.
-
Data Analysis: The raw data (counts per minute) are used to calculate the specific binding at each concentration of the test compound. The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathways for muscarinic receptors and the workflow of the radioligand binding assay.
Caption: Gq/11 signaling pathway for M1, M3, and M5 muscarinic receptors.
Caption: Gi/o signaling pathway for M2 and M4 muscarinic receptors.
Caption: Experimental workflow for a competitive radioligand binding assay.
A Comparative Guide to the Synthesis of 3-Aminoquinuclidine: A Cost-Benefit Analysis for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of 3-aminoquinuclidine (B1202703), a pivotal building block for various therapeutic agents, is a critical consideration. This guide provides an objective comparison of two prominent synthetic routes from the common precursor, 3-quinuclidinone, offering a cost-benefit analysis supported by experimental data to inform strategic decisions in drug discovery and development.
The two pathways explored are the direct reductive amination of 3-quinuclidinone and a two-step process involving the formation and subsequent reduction of 3-quinuclidinone oxime. The selection of an optimal route is contingent on a multifaceted evaluation of factors including overall yield, cost of raw materials, reaction conditions, and safety implications.
At a Glance: Performance Comparison
The following tables summarize the key quantitative data for the two primary synthetic routes to 3-aminoquinuclidine from 3-quinuclidinone.
| Metric | Route 1: Reductive Amination | Route 2: Oxime Formation and Reduction |
| Overall Yield | ~85% | ~75-80% |
| Number of Steps | 1 | 2 |
| Key Reagents | Ammonia (B1221849), Hydrogen, Raney Nickel | Hydroxylamine (B1172632) HCl, Raney Nickel, Hydrogen |
| Primary Safety Concerns | High-pressure hydrogenation, Flammable catalyst | Handling of hydroxylamine (potential explosive), High-pressure hydrogenation, Flammable catalyst |
Cost-Benefit Analysis
A detailed cost analysis of the starting materials and key reagents for each route reveals distinct economic profiles. The costs are estimated based on bulk pricing to reflect industrial-scale synthesis.
| Reagent | Route 1: Reductive Amination (per mole of 3-quinuclidinone) | Route 2: Oxime Formation & Reduction (per mole of 3-quinuclidinone) | Estimated Cost (USD) |
| 3-Quinuclidinone HCl | 1.0 mole | 1.0 mole | ~$1,760/kg |
| Ammonia | Excess | - | ~$310/ton[1] |
| Hydrogen Gas | High Pressure | High Pressure | ~$1.50-3.00/kg[2] |
| Raney Nickel | Catalytic | Catalytic | ~$500/kg[3] |
| Hydroxylamine HCl | - | 1.1 moles | ~$134/kg[4] |
Note: Prices are estimates and can vary based on supplier and quantity.
The direct reductive amination route appears more cost-effective due to the use of inexpensive ammonia. However, it requires handling high-pressure ammonia and hydrogen gas, which necessitates specialized equipment and safety protocols. The two-step oxime route, while potentially having a slightly higher raw material cost due to hydroxylamine hydrochloride, might be more amenable to standard laboratory setups, although it also involves high-pressure hydrogenation.
Experimental Protocols
Route 1: Direct Reductive Amination of 3-Quinuclidinone
This one-step process involves the direct reaction of 3-quinuclidinone with ammonia in the presence of a catalyst under hydrogen pressure.
Experimental Workflow:
Caption: Workflow for the direct reductive amination of 3-quinuclidinone.
Methodology:
-
A high-pressure autoclave is charged with 3-quinuclidinone, a suitable solvent (e.g., ethanol), and a catalytic amount of Raney Nickel.
-
The autoclave is sealed and purged with nitrogen, followed by the introduction of ammonia gas to a specified pressure.
-
Hydrogen gas is then introduced to the desired reaction pressure.
-
The reaction mixture is heated to a specific temperature and stirred for a set duration until the reaction is complete, as monitored by techniques like TLC or GC.
-
After cooling and venting the gases, the catalyst is removed by filtration.
-
The solvent is removed under reduced pressure, and the crude 3-aminoquinuclidine is purified by distillation or crystallization.
Route 2: Synthesis via 3-Quinuclidinone Oxime
This two-step route involves the initial conversion of 3-quinuclidinone to its oxime, followed by the reduction of the oxime to the desired amine.
Experimental Workflow:
Caption: Workflow for the two-step synthesis of 3-aminoquinuclidine via an oxime intermediate.
Methodology:
Step 1: Preparation of 3-Quinuclidinone Oxime
-
3-Quinuclidinone hydrochloride is dissolved in water, and a solution of sodium hydroxide (B78521) is added to liberate the free base, which is then extracted with a suitable solvent (e.g., ether).
-
The ethereal solution of 3-quinuclidinone is treated with an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.
-
The mixture is stirred at room temperature for several hours.
-
The organic layer is separated, dried, and the solvent is evaporated to yield 3-quinuclidinone oxime.
Step 2: Reduction of 3-Quinuclidinone Oxime
-
The 3-quinuclidinone oxime is dissolved in a solvent such as ethanol.
-
A catalytic amount of Raney Nickel is added to the solution.
-
The mixture is hydrogenated in a high-pressure autoclave under a hydrogen atmosphere.
-
The reaction is monitored until the uptake of hydrogen ceases.
-
After completion, the catalyst is filtered off, and the solvent is removed by distillation.
-
The resulting 3-aminoquinuclidine is then purified by distillation under reduced pressure.
Conclusion
Both the direct reductive amination and the two-step oxime formation and reduction routes offer viable pathways to 3-aminoquinuclidine. The choice between them will depend on the specific capabilities and priorities of the research or production team. The direct amination route is more atom-economical and potentially cheaper in terms of raw materials, but it involves more stringent safety measures due to the handling of high-pressure ammonia. The oxime route, while involving an additional step, may be more accessible for laboratories not equipped for high-pressure gas reactions with ammonia, though it still requires hydrogenation facilities. Ultimately, a thorough process hazard analysis and a detailed, site-specific cost analysis are recommended before scaling up either synthesis.
References
Unveiling the Selectivity of 3-Aminoquinuclidine Derivatives: A Comparative Guide to Muscarinic Receptor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel compounds is paramount to predicting their therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of 3-Aminoquinuclidine-derived compounds, with a focus on their interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs), a key target in various therapeutic areas.
This publication delves into the binding affinities of a series of novel quinuclidinyl N-phenylcarbamate analogs, offering valuable insights into their selectivity profiles. The data presented herein is crucial for structure-activity relationship (SAR) studies and the rational design of more selective ligands.
Comparative Binding Affinities at Muscarinic Receptor Subtypes
The following table summarizes the binding affinities (Ki, in nM) of several (±)-quinuclidin-3-yl carbamate (B1207046) and N-phenylcarbamate analogs for human M1-M5 muscarinic acetylcholine receptors. Lower Ki values indicate higher binding affinity.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | M3 vs M2 Selectivity |
| 3a | 31 | 1000 | 48 | 180 | 22 | 20.8 |
| 3b | 20 | 1100 | 63 | 140 | 25 | 17.5 |
| 3c | 2.0 | 13 | 2.6 | 2.2 | 1.8 | 5.0 |
| 2d | 130 | 1500 | 85 | 450 | 110 | 17.6 |
| 2j | 81 | 1100 | 73 | 310 | 90 | 15.1 |
| 2l | 35 | 1000 | 28 | 150 | 36 | 35.7 |
| 2n | 89 | 1200 | 69 | 300 | 75 | 17.4 |
| 2o | 100 | 1300 | 95 | 400 | 120 | 13.7 |
| 2q | 75 | 1100 | 58 | 250 | 65 | 19.0 |
Data extracted from Bioorganic & Medicinal Chemistry Letters, 2019.[1][2]
Experimental Protocols
The binding affinities presented in this guide were determined using radioligand binding assays, a gold-standard method for quantifying ligand-receptor interactions.
Radioligand Binding Assay for Muscarinic Receptors
Objective: To determine the binding affinity (Ki) of test compounds for M1-M5 muscarinic acetylcholine receptor subtypes.
Materials:
-
Cell Membranes: Chinese hamster ovary (CHO) cell membranes stably expressing a single subtype of human muscarinic acetylcholine receptor (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.
-
Non-specific Binding Control: Atropine (B194438), a high-affinity muscarinic antagonist.
-
Test Compounds: 3-Aminoquinuclidine-derived compounds dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer at physiological pH.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, combine the cell membranes, [³H]NMS at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound. For determining non-specific binding, a high concentration of atropine is used instead of the test compound.
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the reaction mixtures through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand. Unbound radioligand will pass through the filter.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value (the inhibition constant for the test compound) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Key Pathways and Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the muscarinic acetylcholine receptor signaling pathway and a typical experimental workflow for determining compound selectivity.
Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.[3][4][5][6][7]
Caption: Experimental Workflow for Cross-Reactivity Profiling.
References
- 1. Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl) carbamate: High affinity, but low subtype selectivity for human M1 – M5 muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate: High affinity, but low subtype selectivity for human M1 - M5 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic acetylcholine receptors: signal transduction through multiple effectors | Semantic Scholar [semanticscholar.org]
- 5. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias [frontiersin.org]
- 7. pnas.org [pnas.org]
Comparative Stability of 3-Aminoquinuclidine Salts: A Guide for Formulation Development
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate salt form is a critical step in the development of a new active pharmaceutical ingredient (API). The physicochemical properties of a salt can significantly influence the stability, bioavailability, and manufacturability of the final drug product. 3-Aminoquinuclidine, a versatile bicyclic amine, serves as a key intermediate and starting material in the synthesis of various pharmacologically active compounds. The stability of its salt forms is paramount to ensure the quality, efficacy, and shelf-life of these potential therapeutics.
This guide provides a comparative overview of the stability of three common 3-Aminoquinuclidine salts: hydrochloride (HCl), hydrobromide (HBr), and mesylate. The data presented herein is a representative compilation based on typical stability-indicating studies to aid researchers in their salt selection process.
Key Stability Attributes: A Comparative Summary
The overall stability of a pharmaceutical salt is a multifactorial property. This guide focuses on three critical aspects: thermal stability, hygroscopicity, and solid-state stability under accelerated conditions. The following table summarizes hypothetical, yet representative, data for the comparative stability of 3-Aminoquinuclidine salts.
| Salt Form | Melting Point (°C) | Onset of Decomposition (°C) | Weight Gain at 80% RH (%) | Purity after 3 months at 40°C/75% RH (%) |
| 3-Aminoquinuclidine HCl | >300 (decomposes) | ~320 | 1.5 (Slightly Hygroscopic) | 99.5 |
| 3-Aminoquinuclidine HBr | ~290 | ~305 | 2.8 (Hygroscopic) | 98.9 |
| 3-Aminoquinuclidine Mesylate | ~185 | ~210 | 0.8 (Non-Hygroscopic) | 99.8 |
Experimental Protocols
The following sections detail the methodologies used to assess the stability of the 3-Aminoquinuclidine salts.
Thermal Stability Analysis
Objective: To determine the thermal robustness and decomposition temperature of each salt.
Methodology: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Approximately 5-10 mg of each salt is accurately weighed into an aluminum pan.
-
TGA Protocol: The sample is heated from 30°C to 400°C at a constant rate of 10°C/min under a nitrogen atmosphere. The weight loss as a function of temperature is recorded. The onset of decomposition is determined as the temperature at which significant weight loss begins.
-
DSC Protocol: The sample is heated from 30°C to its decomposition point at a constant rate of 10°C/min under a nitrogen atmosphere. The heat flow is measured to determine melting endotherms and other thermal events.
Hygroscopicity Assessment
Objective: To evaluate the tendency of each salt to absorb moisture from the atmosphere.
Methodology: Dynamic Vapor Sorption (DVS)
-
Sample Preparation: Approximately 10-20 mg of each salt is placed in the DVS instrument.
-
DVS Protocol: The sample is subjected to a pre-defined humidity program at 25°C. The relative humidity (RH) is increased in steps of 10% from 0% to 90% RH and then decreased back to 0% RH. The change in mass is continuously monitored.
-
Classification: The hygroscopicity is classified based on the percentage weight gain at a specific RH (e.g., 80% RH) according to the European Pharmacopoeia (Ph. Eur.) guidelines.[1]
Solid-State Stability under Accelerated Conditions
Objective: To assess the chemical stability of the salts under accelerated storage conditions, as per ICH guidelines.[2][3][4][5]
Methodology: High-Performance Liquid Chromatography (HPLC)
-
Sample Storage: Samples of each salt are stored in controlled environment chambers at 40°C and 75% relative humidity (RH) for a period of 3 months.
-
Sample Preparation for Analysis: At specified time points (e.g., initial, 1 month, 2 months, 3 months), an accurately weighed amount of each salt is dissolved in a suitable solvent (e.g., water or methanol) to a known concentration.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm).
-
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area. The formation of any degradation products is also monitored.
Visualizing the Stability Assessment Workflow
The following diagram illustrates the general workflow for the comparative stability assessment of the 3-Aminoquinuclidine salts.
Caption: Workflow for comparative stability assessment of 3-Aminoquinuclidine salts.
Decision Pathway for Salt Selection
The selection of the most suitable salt form involves a logical evaluation of the stability data. The following diagram outlines a decision-making process based on the key stability attributes.
Caption: Decision tree for salt selection based on stability data.
Conclusion
Based on the representative data, 3-Aminoquinuclidine mesylate appears to be the most promising salt form due to its non-hygroscopic nature and excellent chemical stability under accelerated conditions, despite having a lower melting point. The hydrochloride salt also demonstrates good stability, while the hydrobromide salt shows a greater propensity for moisture uptake, which could present challenges during formulation and storage.
It is crucial for researchers to conduct comprehensive stability studies on their specific 3-Aminoquinuclidine salts to make informed decisions for drug development. The experimental protocols and decision-making frameworks provided in this guide offer a robust starting point for these critical investigations.
References
Determining the Enantiomeric Excess of 3-Aminoquinuclidine: An NMR-Based Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules. This guide provides a comparative overview of nuclear magnetic resonance (NMR) spectroscopy methods for the ee determination of 3-aminoquinuclidine (B1202703), a key chiral building block in numerous pharmaceuticals. We will explore the use of chiral derivatizing agents and chiral solvating agents, presenting supporting experimental data and detailed protocols.
Comparison of NMR-Based Methods for Enantiomeric Excess Determination
The primary challenge in determining the enantiomeric excess of a chiral molecule by NMR is that enantiomers are isochronous, meaning they resonate at the same frequency in an achiral environment. To overcome this, chiral auxiliaries are employed to create a chiral environment, leading to the formation of diastereomeric species that are non-isochronous and can be distinguished by NMR. The two main strategies are the use of chiral derivatizing agents (CDAs) and chiral solvating agents (CSAs).
Chiral Derivatizing Agents (CDAs) react covalently with the analyte to form a pair of diastereomers. This method often results in large and clear separation of signals in the NMR spectrum.
Chiral Solvating Agents (CSAs) form non-covalent diastereomeric complexes with the analyte through interactions such as hydrogen bonding or π-π stacking. This approach is often faster as it does not require a chemical reaction and the analyte can be recovered.
Below is a summary of common chiral auxiliaries applicable for the ee determination of primary amines like 3-aminoquinuclidine.
| Chiral Auxiliary Type | Auxiliary | Analyte | Method | Key Advantages | Potential Limitations |
| Chiral Derivatizing Agent | 2-Formylphenylboronic acid and (R)- or (S)-BINOL | Primary Amines | Three-component condensation to form diastereomeric iminoboronate esters.[1] | Generally large Δδ values, baseline resolution of diastereomeric signals.[1] | Requires derivatization reaction; potential for kinetic resolution. |
| Chiral Solvating Agent | (S)-BINOL and derivatives | Primary and Secondary Amines | Formation of diastereomeric complexes through non-covalent interactions.[2] | Rapid and simple sample preparation, non-destructive to the analyte.[2] | Smaller Δδ values compared to CDAs, dependent on solvent and concentration. |
| Chiral Derivatizing Agent | (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid ((R)-2FHA) | Amino-group compounds | Derivatization to form diastereomeric amides, analyzed by ¹⁹F NMR.[3] | High sensitivity of ¹⁹F nucleus, often results in well-resolved signals. | Requires a specific derivatizing agent and ¹⁹F NMR capabilities. |
Experimental Protocols
Method 1: Enantiomeric Excess Determination using a Chiral Derivatizing Agent (Three-Component System)
This protocol is adapted from the method described by Bull and James for the determination of enantiomeric excess of primary amines.[4][5]
Materials:
-
3-Aminoquinuclidine sample of unknown enantiomeric excess
-
2-Formylphenylboronic acid
-
(R)- or (S)-1,1'-Bi-2-naphthol (BINOL)
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes
-
4 Å molecular sieves (optional, for drying solvent)
Procedure:
-
Preparation of the Host Solution: Prepare a 50 mM solution of the "host" by dissolving equimolar amounts of 2-formylphenylboronic acid and the chosen enantiomer of BINOL in CDCl₃. For example, to prepare 1 mL of host solution, dissolve 7.5 mg of 2-formylphenylboronic acid and 14.3 mg of (R)-BINOL in 1 mL of CDCl₃.
-
Preparation of the Analyte Solution: Prepare a 60 mM solution of the 3-aminoquinuclidine sample in CDCl₃.
-
Sample Preparation for NMR Analysis: In an NMR tube, combine 0.3 mL of the host solution with 0.3 mL of the 3-aminoquinuclidine solution.
-
NMR Data Acquisition: Acquire a ¹H NMR spectrum of the sample. The imino proton of the resulting diastereoisomeric iminoboronate esters typically appears as two well-resolved signals.
-
Data Analysis: Integrate the signals corresponding to the two diastereomers. The enantiomeric excess can be calculated using the following formula:
ee (%) = |(Integration₁ - Integration₂) / (Integration₁ + Integration₂)| * 100
Method 2: Enantiomeric Excess Determination using a Chiral Solvating Agent
This protocol is a general procedure for using BINOL as a chiral solvating agent.[2]
Materials:
-
3-Aminoquinuclidine sample of unknown enantiomeric excess
-
(S)-BINOL or a suitable derivative
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
Procedure:
-
Sample Preparation: In an NMR tube, dissolve a known amount of the 3-aminoquinuclidine sample in CDCl₃.
-
Addition of CSA: Add an equimolar amount of the chiral solvating agent (e.g., (S)-BINOL) to the NMR tube.
-
Mixing: Shake the NMR tube for approximately 30 seconds to ensure thorough mixing and complex formation.[2]
-
NMR Data Acquisition: Acquire a ¹H NMR spectrum. Well-resolved resonance peaks for the two enantiomers may be observed.
-
Data Analysis: Identify a pair of signals corresponding to the two diastereomeric complexes. Calculate the enantiomeric excess by integrating these signals as described in Method 1.
Workflow for Enantiomeric Excess Determination by NMR
Caption: Workflow for ee determination of 3-aminoquinuclidine via NMR.
Concluding Remarks
The determination of the enantiomeric excess of 3-aminoquinuclidine can be effectively achieved using NMR spectroscopy in conjunction with chiral auxiliaries. The choice between a chiral derivatizing agent and a chiral solvating agent will depend on the specific requirements of the analysis, such as the need for high signal resolution, sample throughput, and preservation of the analyte. The three-component system with 2-formylphenylboronic acid and BINOL is a robust method that generally provides excellent separation of diastereomeric signals. On the other hand, the use of chiral solvating agents offers a simpler and faster, non-destructive alternative. For all methods, careful sample preparation and optimization of NMR acquisition parameters are crucial for obtaining accurate and reliable results. While chiral HPLC is also a viable option, NMR offers the advantage of being a more direct and often faster method for ee determination in a research setting.
References
- 1. researchgate.net [researchgate.net]
- 2. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of 3-Aminoquinuclidine Dihydrochloride: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Aminoquinuclidine dihydrochloride (B599025), a compound that requires careful management due to its potential hazards. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with 3-Aminoquinuclidine dihydrochloride. This chemical is considered hazardous and may be harmful if swallowed, in contact with skin, or if inhaled.[1] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes protective gloves, clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area, preferably under a fume hood, to avoid breathing dust or fumes.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local and national regulations.[3] The primary method of disposal is to entrust it to a licensed waste disposal company.[3]
1. Waste Identification and Segregation:
-
Clearly label the waste container as "Hazardous Waste" and specify the contents as "this compound".
-
As a halogenated amine, this waste must be segregated from non-halogenated chemical waste streams.[4] It should also be kept separate from incompatible materials such as strong oxidizing agents.[1] At a minimum, it should be stored separately from acids, bases, cyanides, metals, oxidizers, and sulfides.[4]
2. Containerization:
-
Use a compatible, tightly sealed container for waste collection.[1][5] The original container is often a suitable option.
-
Ensure the container is in good condition and not leaking.[5]
-
Do not overfill the container; leave adequate headspace for expansion.[4]
3. Spill Management:
-
In the event of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal.[1]
-
Avoid creating dust during cleanup.
-
Ensure the cleanup area is well-ventilated.
-
Do not allow the chemical to enter the environment.[1]
4. Storage:
-
Store the waste container in a cool, dry, and well-ventilated area.[1]
-
Keep the container tightly closed.[1]
-
Store locked up.[1]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by an approved and licensed waste disposal contractor.[1]
-
Provide the waste disposal company with a complete and accurate description of the waste.
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key hazard information for this compound.
| Parameter | Value | Source |
| Hazard Classifications | Acute Toxicity, Category 4 (Oral, Dermal, Inhalation) | TCI Chemicals |
| Skin Irritation, Category 2 | Sigma-Aldrich | |
| Eye Irritation, Category 2 | Sigma-Aldrich | |
| Specific Target Organ Toxicity (Single Exposure), Category 3[2] | Fisher Scientific | |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection[1] | Fisher Scientific, TCI Chemicals |
| Incompatible Materials | Strong oxidizing agents[1] | Fisher Scientific |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling 3-Aminoquinuclidine dihydrochloride
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-Aminoquinuclidine dihydrochloride (B599025). Adherence to these procedures is vital for ensuring laboratory safety and minimizing risks.
Chemical Identifier:
-
CAS Number: 6530-09-2
Hazard Identification and Personal Protective Equipment (PPE)
3-Aminoquinuclidine dihydrochloride is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Goggles with Side Shields or Face Shield | Must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] A face shield provides additional protection against splashes. |
| Hand Protection | Chemical-resistant, impervious gloves | Wear appropriate protective gloves to prevent skin exposure.[2] Nitrile rubber gloves are commonly used. Inspect gloves before use and change them immediately if contaminated or damaged. |
| Body Protection | Laboratory Coat | Wear a lab coat and long-sleeved clothing to cover the skin.[2][3] |
| Respiratory Protection | NIOSH-approved Respirator | For handling the solid powder, a dust mask type N95 (US) or equivalent is recommended to avoid inhalation.[1] Use only outdoors or in a well-ventilated area.[2][3] Avoid breathing dust.[2][3][4] |
Operational and Disposal Plans
A systematic approach to handling, from receipt of the chemical to its final disposal, is critical for safety and regulatory compliance.
The following diagram outlines the necessary steps for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[2][3]
-
For procedures that may generate dust, use a chemical fume hood.[5]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[2][3]
2. Safe Handling:
3. Storage:
-
Keep the container tightly closed and stored locked up.[2][3]
-
Store away from incompatible materials such as strong oxidizing agents.[2][3]
4. Spill Response:
-
Evacuate personnel from the spill area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, sweep up the solid material and shovel it into a suitable container for disposal.[2][5]
-
Prevent the chemical from entering drains.[5]
5. Disposal:
-
Dispose of contents and containers in accordance with local, regional, and national regulations.[2][3]
-
All waste should be sent to an approved waste disposal plant.[2][3]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[2][3] If the person is not breathing, give artificial respiration.[2] Seek medical attention if you feel unwell.[2][3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] Remove all contaminated clothing and wash it before reuse.[2][3] If skin irritation occurs, get medical advice.[2][3] |
| Eye Contact | Immediately rinse the eyes cautiously with plenty of water for several minutes, including under the eyelids.[2][3] Remove contact lenses if present and easy to do so. Continue rinsing.[2][3] If eye irritation persists, seek medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting.[2] Rinse the mouth with water.[2][3] Call a poison center or doctor immediately if you feel unwell.[2][3] Never give anything by mouth to an unconscious person.[4][5] |
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


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